Mesityl oxide
Description
Structure
3D Structure
Properties
IUPAC Name |
4-methylpent-3-en-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O/c1-5(2)4-6(3)7/h4H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHOJXDKTYKFBRD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O, Array | |
| Record name | MESITYL OXIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/1067 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | MESITYL OXIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0814 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1029170 | |
| Record name | 4-Methylpent-3-en-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1029170 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
98.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Mesityl oxide appears as a colorless, oily liquid with a pungent honey-like odor. Flash point 87 °F. Less dense than water and slightly soluble in water. Vapors heavier than air. Used in paint removers, as a solvent for plastics, and as an insect repellent., Oily, colorless to light-yellow liquid with a peppermint- or honey-like odor; [NIOSH], Liquid, COLOURLESS VISCOUS LIQUID WITH CHARACTERISTIC ODOUR. DARKENS ON STANDING., Colourless oily liquid; unpleasant grassy-green or pungent, acrylic odour, Oily, colorless to light-yellow liquid with a peppermint- or honey-like odor. | |
| Record name | MESITYL OXIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/1067 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Mesityl oxide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/143 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | 4-Methyl-3-penten-2-one, 9CI | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031563 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | MESITYL OXIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0814 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | 4-Methyl-3-penten-2-one | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1063/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
| Record name | MESITYL OXIDE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/264 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Mesityl oxide | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0385.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Boiling Point |
266 °F at 760 mmHg (USCG, 1999), 130 °C at 760 mm Hg, 130 °C, 266 °F | |
| Record name | MESITYL OXIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/1067 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | MESITYL OXIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1195 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | MESITYL OXIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0814 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | MESITYL OXIDE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/264 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Mesityl oxide | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0385.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Flash Point |
73 °F (USCG, 1999), 31 °C, 87 °F (31 °C) (Closed cup), 25 °C c.c., 87 °F | |
| Record name | MESITYL OXIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/1067 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Mesityl oxide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/143 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | MESITYL OXIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1195 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | MESITYL OXIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0814 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | MESITYL OXIDE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/264 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Mesityl oxide | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0385.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Solubility |
3 % (NIOSH, 2023), Sol in about 30 parts water; miscible with most org liq, Miscible in ethanol, ethyl ether, SLIGHTLY SOL IN PROPYLENE GLYCOL, In water, 28,900 mg/L at 20 °C, 28.9 mg/mL at 20 °C, Solubility in water, g/100ml at 20 °C: 3.0 (moderate), slightly soluble inwater; miscible in organic solvents, Miscible at room temperature (in ethanol), 3% | |
| Record name | MESITYL OXIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/1067 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | MESITYL OXIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1195 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | 4-Methyl-3-penten-2-one, 9CI | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031563 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | MESITYL OXIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0814 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | 4-Methyl-3-penten-2-one | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1063/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
| Record name | Mesityl oxide | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0385.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Density |
0.853 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.8592 at 15 °C/4 °C, Bulk density = 7.1 lb/gal at 20 °C, 0.87 g/cm³, Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.03, 0.862-0.868, 0.853 at 68 °F, (59 °F): 0.86 | |
| Record name | MESITYL OXIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/1067 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | MESITYL OXIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1195 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | MESITYL OXIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0814 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | 4-Methyl-3-penten-2-one | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1063/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
| Record name | MESITYL OXIDE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/264 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Mesityl oxide | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0385.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Vapor Density |
3.4 (Air = 1), Relative vapor density (air = 1): 3.4 | |
| Record name | MESITYL OXIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1195 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | MESITYL OXIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0814 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Vapor Pressure |
9 mmHg (NIOSH, 2023), 8.21 [mmHg], 8.21 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 1.2, 9 mmHg | |
| Record name | MESITYL OXIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/1067 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Mesityl oxide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/143 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | MESITYL OXIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1195 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | MESITYL OXIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0814 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | MESITYL OXIDE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/264 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Mesityl oxide | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0385.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Impurities |
4-Methyl-4-penten-2-one is the precursor of methyl isobutyl ketone ... and can be produced from acetone in a single- or a two-step process. Pure mesityl oxide is obtained by azeotropic distillation of the crude water-containing product. Subsequent purification by removal of the accompanying impurities, such as mesitylene and phorone ... is effected by distillation. | |
| Record name | MESITYL OXIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1195 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Oily, colorless to light-yellow liquid | |
CAS No. |
141-79-7 | |
| Record name | MESITYL OXIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/1067 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Mesityl oxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=141-79-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Mesityl oxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000141797 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | MESITYL OXIDE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38717 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Penten-2-one, 4-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 4-Methylpent-3-en-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1029170 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-methylpent-3-en-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.002 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MESITYL OXIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/77LAC84669 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | MESITYL OXIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1195 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | 4-Methyl-3-penten-2-one, 9CI | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031563 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | MESITYL OXIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0814 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | MESITYL OXIDE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/264 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | 3-Penten-2-one, 4-methyl- | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh-rtecs/SB401640.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Melting Point |
-51 °F (USCG, 1999), -59 °C, MP: -41.5 °C (also reported as -59 °C); can be made to crystallize at low temp in petroleum ether, -41.5 °C, -52 °F | |
| Record name | MESITYL OXIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/1067 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | MESITYL OXIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1195 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | 4-Methyl-3-penten-2-one, 9CI | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031563 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | MESITYL OXIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0814 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | MESITYL OXIDE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/264 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Mesityl oxide | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0385.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Foundational & Exploratory
Synthesis of Mesityl Oxide from Acetone: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis of mesityl oxide from acetone (B3395972), a critical chemical transformation in organic synthesis. The document details the underlying reaction mechanisms, provides a comparative analysis of various catalytic systems through quantitative data, and offers detailed experimental protocols. Furthermore, it outlines methods for product purification and analysis, equipping researchers with the essential knowledge for the successful synthesis and characterization of mesityl oxide.
Core Reaction Mechanisms
The synthesis of mesityl oxide from acetone is a classic example of an aldol (B89426) condensation, a fundamental carbon-carbon bond-forming reaction. The process occurs in two main stages: the initial aldol addition of two acetone molecules to form diacetone alcohol, followed by the dehydration of this intermediate to yield mesityl oxide. This transformation can be effectively catalyzed by both acids and bases, each proceeding through a distinct mechanistic pathway.
Base-Catalyzed Mechanism
The base-catalyzed mechanism initiates with the deprotonation of an α-hydrogen from an acetone molecule by a base, forming a resonance-stabilized enolate ion. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of a second acetone molecule to form an alkoxide intermediate. Protonation of the alkoxide by a protic solvent (e.g., water) yields diacetone alcohol. Subsequent heating in the presence of a base leads to the dehydration of diacetone alcohol, typically via an E1cB (Elimination, Unimolecular, conjugate Base) mechanism, to produce mesityl oxide.
Caption: Base-catalyzed synthesis of mesityl oxide from acetone.
Acid-Catalyzed Mechanism
In the presence of an acid, the carbonyl oxygen of an acetone molecule is protonated, enhancing its electrophilicity. A second acetone molecule, acting as a nucleophile in its enol form, then attacks the protonated carbonyl carbon. The enol form is generated through an acid-catalyzed tautomerization. The subsequent loss of a proton from the intermediate yields diacetone alcohol. The dehydration of diacetone alcohol under acidic conditions proceeds via an E1 or E2 mechanism. The hydroxyl group is protonated to form a good leaving group (water), which is then eliminated to form a carbocation intermediate (E1) or in a concerted step (E2), followed by deprotonation to give mesityl oxide.
Caption: Acid-catalyzed synthesis of mesityl oxide from acetone.
Quantitative Data Presentation
The efficiency of mesityl oxide synthesis is highly dependent on the catalyst and reaction conditions. The following table summarizes quantitative data from various studies, allowing for a direct comparison of different catalytic systems.
| Catalyst | Catalyst Type | Temperature (°C) | Pressure (bar) | Acetone Conversion (%) | Mesityl Oxide Selectivity (%) | Yield (%) | Reference |
| Iodine | Homogeneous Acid | Distillation | Atmospheric | - | - | ~65 | [1] |
| Amberlyst A-35 | Solid Acid (Ion-Exchange Resin) | 90 | 25 | ~15 | High | - | [2] |
| Amberlyst A26OH | Solid Base (Ion-Exchange Resin) | 90 | 25 | ~15 | 0.90-11.0 | - | [2] |
| Purolite CT196 | Solid Base (Ion-Exchange Resin) | 90 | 25 | ~15 | Low | - | [2] |
| γ-Al₂O₃ supported CaO | Solid Base | 110-140 | 10-12 | High | >99 | >99 | [3] |
| Molecular Sieves (5A) | Heterogeneous | 30-80 | - | - | - | - | [4] |
| β-zeolite | Solid Acid | 200-400 | - | 67.2-98.1 | - | - | [5] |
| Al-MCM-41 | Solid Acid | 200-400 | - | 55.0-80.8 | - | - | [5] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature.
Protocol 1: Dehydration of Diacetone Alcohol using Iodine Catalyst[1]
This procedure focuses on the dehydration of pre-synthesized crude diacetone alcohol.
-
Apparatus: A 1-liter round-bottomed flask fitted with a fractionating column (e.g., Glinsky) and a condenser for distillation.
-
Reagents:
-
Crude diacetone alcohol: ~1100 g (approx. 9.5 moles)
-
Iodine: 0.1 g
-
-
Procedure:
-
Place the crude diacetone alcohol and iodine in the round-bottomed flask.
-
Heat the mixture gently to initiate distillation.
-
Collect the distillate in three fractions:
-
Fraction I: 56–80 °C (mainly acetone with some mesityl oxide and water)
-
Fraction II: 80–126 °C (a mixture of water and crude mesityl oxide)
-
Fraction III: 126–131 °C (pure mesityl oxide)
-
-
Separate the aqueous layer from Fraction II. Dry the crude mesityl oxide layer with anhydrous calcium chloride.
-
Redistill the dried crude mesityl oxide from Fraction II, collecting the fraction boiling between 126-130 °C.
-
Combine the purified mesityl oxide from both distillations.
-
-
Yield: Approximately 650 g (65% of the theoretical amount based on the total acetone used to prepare the diacetone alcohol).
Protocol 2: Synthesis using Ion-Exchange Resins in a Batch Reactor[2]
This protocol describes a one-pot synthesis of mesityl oxide from acetone using solid acid or base catalysts.
-
Apparatus: A stainless steel jacketed batch reactor equipped with a stirrer, baffles, and a connection to a GC/MS for analysis.
-
Reagents:
-
Acetone: 200 mL
-
Acidic or Basic Ion-Exchange Resin (e.g., Amberlyst A-35, Amberlyst A26OH): 1 g (pre-dried)
-
-
Procedure:
-
Charge the reactor with acetone and the ion-exchange resin.
-
Pressurize the reactor (e.g., to 25 bar).
-
Heat the reactor to the desired temperature (e.g., 90 °C) while stirring (e.g., 750 rpm).
-
Maintain the reaction conditions for a set period (e.g., 7 hours).
-
Monitor the reaction progress by taking samples for GC/MS analysis.
-
After the reaction, cool the reactor, depressurize, and separate the catalyst by filtration.
-
The liquid product can be further purified by distillation.
-
Protocol 3: One-Step Synthesis using a Fixed-Bed Reactor[3]
This protocol outlines a continuous process for mesityl oxide synthesis.
-
Apparatus: A fixed-bed reactor system with a molecular sieve adsorption tank for in-situ water removal, followed by a rectification separation system.
-
Catalyst: γ-Al₂O₃ supported CaO.
-
Procedure:
-
Pack the fixed-bed reactor with the solid catalyst.
-
Feed acetone into the reactor at a controlled volume space velocity (0.8-1.2 h⁻¹).
-
Maintain the reactor at the desired temperature (110-140 °C) and pressure (1.0-1.2 MPa).
-
Pass the reactor effluent through a molecular sieve adsorption tank to remove the water produced during the reaction.
-
The dehydrated organic phase is then fed into a rectification column.
-
Unreacted acetone is recovered from the top of the column and recycled back to the reactor.
-
High-purity mesityl oxide (>99%) is collected from the bottom of the column.
-
Experimental Workflow and Purification
A typical experimental workflow for the synthesis and purification of mesityl oxide involves the reaction, separation of the catalyst, and purification of the product.
References
physical and chemical properties of mesityl oxide
An In-depth Technical Guide to Mesityl Oxide
Introduction
Mesityl oxide (IUPAC name: 4-methylpent-3-en-2-one) is an organic compound classified as an α,β-unsaturated ketone.[1] It is a colorless to pale yellow, oily liquid known for its characteristic pungent, honey-like odor.[1][2] This compound serves as a crucial intermediate in organic synthesis and as a versatile solvent in various industrial applications.[1][3] Its utility extends to the production of paints, lacquers, and resins, as well as in the synthesis of pharmaceuticals and pesticides.[1][4] This guide provides a comprehensive overview of its physical and chemical properties, experimental protocols for its synthesis, and essential safety information for researchers, scientists, and professionals in drug development.
Chemical Identity
Mesityl oxide is structurally an α,β-unsaturated ketone with the chemical formula C₆H₁₀O.[5] The presence of both a ketone functional group and a carbon-carbon double bond in conjugation dictates its chemical reactivity.
| Identifier | Value |
| IUPAC Name | 4-Methylpent-3-en-2-one[6] |
| Synonyms | Isobutenyl methyl ketone, Isopropylidene acetone (B3395972), Methyl isobutenyl ketone[7] |
| CAS Number | 141-79-7[7] |
| Molecular Formula | C₆H₁₀O[5] |
| Molecular Weight | 98.14 g/mol [7] |
| SMILES | CC(C)=CC(C)=O[7] |
| InChI Key | SHOJXDKTYKFBRD-UHFFFAOYSA-N[5] |
Physical Properties
Mesityl oxide is a volatile liquid under standard conditions.[5] It is miscible with most organic solvents but has limited solubility in water.[1][8]
| Property | Value |
| Appearance | Colorless to pale yellow, oily liquid[1][5] |
| Odor | Pungent, honey-like, or peppermint-like[1][2][7] |
| Density | 0.858 g/cm³ at 20°C[5] |
| Melting Point | -53 °C (-63 °F; 220 K)[5] |
| Boiling Point | 129.5 °C (265.1 °F; 402.6 K)[5] |
| Flash Point | 28 °C to 31 °C (87 °F)[1][3] |
| Solubility in Water | ~3 g/100 mL (3%) at 20°C[5] |
| Solubility in Organic Solvents | Miscible with most organic solvents like ethanol (B145695) and ether[1][8] |
| Refractive Index (n_D²⁰) | 1.442[5] |
| Vapor Pressure | 9 mmHg at 20°C[5] |
| Explosive Limits | 1.4–7.2% by volume in air[9] |
Chemical Properties and Reactivity
As an α,β-unsaturated ketone, mesityl oxide's reactivity is characterized by its conjugated system. It participates in reactions typical of both ketones and alkenes, often influenced by the electronic interplay between the two functional groups.
It is flammable and can form explosive peroxides upon exposure to air, necessitating careful handling and storage.[1] It may also react violently with strong oxidizing agents, acids, and certain amines.[10]
A primary industrial application of mesityl oxide is its selective hydrogenation to produce methyl isobutyl ketone (MIBK), a widely used solvent.[1]
Synthesis Pathway
Mesityl oxide is commercially produced from acetone via an aldol (B89426) condensation reaction. Acetone first undergoes a base- or acid-catalyzed self-condensation to form diacetone alcohol. Subsequent dehydration of this intermediate yields mesityl oxide.[7]
Caption: Synthesis of mesityl oxide from acetone via diacetone alcohol.
Experimental Protocols
A. Synthesis of Mesityl Oxide via Dehydration of Diacetone Alcohol
This protocol is based on the dehydration of crude diacetone alcohol using a catalytic amount of iodine, as described in Organic Syntheses.[11]
Materials and Equipment:
-
Crude diacetone alcohol (approx. 9.5 moles)
-
Iodine (0.1 g)
-
1-liter round-bottomed flask
-
Glinsky fractionating column
-
Water-cooled condenser
-
Distillation apparatus
-
Separatory funnel
-
Anhydrous calcium chloride
Methodology:
-
A 1-liter round-bottomed flask is charged with approximately 1100 g (9.5 moles) of crude diacetone alcohol and 0.1 g of iodine.[11]
-
The flask is fitted with a Glinsky fractionating column and a condenser set for distillation.[11]
-
The mixture is heated gently with a small flame to begin distillation. The distillation should proceed at a slow, steady rate without interruption.[11]
-
Three fractions are collected:
-
Fraction I (56–80°C): Primarily acetone with some water and mesityl oxide.
-
Fraction II (80–126°C): A two-layer mixture of crude mesityl oxide and water.
-
Fraction III (126–131°C): Pure mesityl oxide.[11]
-
-
The aqueous layer from Fraction II is separated using a separatory funnel. The organic layer (crude mesityl oxide) is dried with anhydrous calcium chloride.[11]
-
The dried crude mesityl oxide is then purified by fractional distillation, collecting the fraction that distills between 126°C and 130°C. This is combined with Fraction III from the initial distillation.[11]
B. Synthesis and Purification Workflow
The following diagram illustrates the general workflow for the synthesis and purification of mesityl oxide from acetone.
Caption: General experimental workflow for mesityl oxide synthesis and purification.
Spectroscopic Data
Spectroscopic analysis is essential for the structural confirmation and purity assessment of mesityl oxide.
| Spectroscopy | Key Features |
| FT-IR (Liquid Film) | C=O stretch (conjugated): ~1690 cm⁻¹; C=C stretch (conjugated): ~1620 cm⁻¹; C-H stretches (sp² and sp³): ~2900-3100 cm⁻¹[12] |
| ¹H NMR (CDCl₃) | δ ~6.1 ppm (1H, s, vinyl H); δ ~2.1 ppm (3H, s, acetyl CH₃); δ ~1.9 ppm (6H, s, gem-dimethyl CH₃)[8][12] |
| ¹³C NMR (CDCl₃) | δ ~198 ppm (C=O); δ ~155 ppm (C=C); δ ~124 ppm (C=C-H); δ ~31 ppm (acetyl CH₃); δ ~27 ppm, ~20 ppm (gem-dimethyl CH₃)[8] |
| Mass Spectrometry | Molecular Ion (M⁺): m/z = 98. Key fragments: m/z = 83 ([M-CH₃]⁺), 55, 43 ([CH₃CO]⁺)[8] |
Safety and Handling
Mesityl oxide is a flammable and moderately toxic substance that requires careful handling.[10]
-
Hazards:
-
Flammability: It is a flammable liquid with a low flash point. Vapors can form explosive mixtures with air. Keep away from heat, sparks, and open flames.
-
Toxicity: Harmful if swallowed, inhaled, or in contact with skin. It is irritating to the eyes, skin, and respiratory tract.[1] High concentrations can cause central nervous system effects, including dizziness and drowsiness.[1]
-
Peroxide Formation: Can form explosive peroxides upon prolonged exposure to air.[1] Check for peroxides before distillation.
-
Reactivity: Reacts violently with strong oxidants and acids.
-
-
Personal Protective Equipment (PPE):
-
Wear protective gloves, safety glasses or a face shield, and a lab coat.
-
Use in a well-ventilated area or with a fume hood to avoid inhalation of vapors.
-
-
Storage:
-
Store in a cool, dry, well-ventilated place in tightly sealed containers.
-
Store away from sources of ignition and incompatible materials like strong oxidizing agents.
-
Applications
Mesityl oxide's unique properties make it valuable in several fields:
-
Chemical Intermediate: It is a primary precursor in the synthesis of methyl isobutyl ketone (MIBK) and methyl isobutyl carbinol (MIBC).[1][3] It is also used to synthesize other chemicals, including pharmaceuticals and pesticides.[1]
-
Solvent: It is an effective solvent for nitrocellulose, vinyl resins, gums, paints, and lacquers.[1][9]
-
Other Uses: It finds application in paint removers, ore flotation, and as an insect repellent.[2][10]
References
- 1. Mesityl oxide(141-79-7) 1H NMR spectrum [chemicalbook.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Page loading... [wap.guidechem.com]
- 5. Mesityl oxide(141-79-7) MS [m.chemicalbook.com]
- 6. Mesityl oxide(141-79-7) IR Spectrum [m.chemicalbook.com]
- 7. Mesityl oxide | C6H10O | CID 8858 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Mesityl oxide - Wikipedia [en.wikipedia.org]
- 9. Mesityl oxide | 141-79-7 [chemicalbook.com]
- 10. Mesityl oxide(141-79-7) 13C NMR spectrum [chemicalbook.com]
- 11. spcmc.ac.in [spcmc.ac.in]
- 12. ez.restek.com [ez.restek.com]
Spectroscopic Analysis of Mesityl Oxide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the spectroscopic data for mesityl oxide (4-methyl-3-penten-2-one), a key organic compound with applications as a solvent and intermediate in various chemical syntheses. This document presents its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, complete with detailed experimental protocols and visual representations of its chemical structure and analytical workflows.
Spectroscopic Data Summary
The following tables summarize the key quantitative data obtained from the spectroscopic analysis of mesityl oxide.
Table 1: ¹H NMR Spectroscopic Data for Mesityl Oxide
| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |
| 6.09 | Singlet | 1H | =C-H |
| 2.16 | Singlet | 3H | -C(=O)-CH ₃ |
| 2.14 | Singlet | 3H | =C(CH ₃)₂ |
| 1.89 | Singlet | 3H | =C(CH ₃)₂ |
Solvent: CDCl₃, Reference: TMS (Tetramethylsilane) at 0 ppm. Data sourced from multiple spectra.[1][2][3]
Table 2: ¹³C NMR Spectroscopic Data for Mesityl Oxide
| Chemical Shift (δ) ppm | Carbon Type | Assignment |
| 198.1 | Carbonyl | C =O |
| 154.83 | Alkene | =C (CH₃)₂ |
| 124.30 | Alkene | =C H- |
| 31.58 | Methyl | -C(=O)-C H₃ |
| 27.55 | Methyl | =C(C H₃)₂ |
| 20.6 | Methyl | =C(C H₃)₂ |
Solvent: CDCl₃. Data sourced from multiple spectra.[3][4][5][6][7]
Table 3: Infrared (IR) Spectroscopy Data for Mesityl Oxide
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2976, 2939, 2915 | Strong | C-H (sp³) stretching |
| 1690 | Strong | C=O (α,β-unsaturated ketone) stretching |
| 1620 | Strong | C=C stretching |
Sample preparation: Liquid film.[2][8]
Table 4: Mass Spectrometry (MS) Data for Mesityl Oxide
| m/z | Relative Intensity (%) | Assignment |
| 98 | 41 | [M]⁺ (Molecular Ion) |
| 83 | 95 | [M - CH₃]⁺ |
| 55 | 100 | [M - C₃H₅O]⁺ or [C₄H₇]⁺ |
| 43 | 47 | [CH₃CO]⁺ |
Ionization method: Electron Impact (EI).[3][9][10][11][12]
Experimental Protocols
The following sections detail the generalized methodologies for acquiring the spectroscopic data presented above. These protocols are intended as a guide and may require optimization based on the specific instrumentation and sample purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
2.1.1. Sample Preparation
-
Sample Quantity: For ¹H NMR, dissolve 5-25 mg of mesityl oxide in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).[13] For ¹³C NMR, a more concentrated sample of 50-100 mg is recommended to achieve a good signal-to-noise ratio in a reasonable time.[13]
-
Solvent Selection: Use a deuterated solvent to avoid large solvent signals in the ¹H NMR spectrum.[13][14] The choice of solvent can slightly influence chemical shifts.
-
Filtration: To ensure a homogeneous magnetic field and prevent line broadening, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube.
-
Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (0 ppm).[13][15]
2.1.2. Data Acquisition
-
Instrument Setup: Place the NMR tube in the spectrometer's probe. Lock the spectrometer on the deuterium (B1214612) signal of the solvent and shim the magnetic field to optimize its homogeneity.[15]
-
¹H NMR Acquisition:
-
Use a standard single-pulse experiment.
-
Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).
-
A sufficient number of scans should be acquired to obtain a good signal-to-noise ratio. For a sample of this concentration, 8 to 16 scans are typically adequate.
-
A relaxation delay (d1) of 1-2 seconds is generally sufficient for qualitative spectra.[15]
-
-
¹³C NMR Acquisition:
-
A standard proton-decoupled pulse sequence (e.g., zgpg30 on Bruker instruments) is typically used to simplify the spectrum by removing C-H coupling.[15]
-
Due to the low natural abundance of ¹³C, a larger number of scans is required compared to ¹H NMR.
-
A relaxation delay of 1-2 seconds is common for qualitative spectra.[15] For quantitative analysis, a longer delay (at least 5 times the longest T₁ relaxation time) and inverse-gated decoupling are necessary to suppress the Nuclear Overhauser Effect (NOE).[15][16]
-
-
Data Processing:
Infrared (IR) Spectroscopy
2.2.1. Sample Preparation (Neat Liquid)
As mesityl oxide is a liquid at room temperature, the simplest method for obtaining its IR spectrum is as a neat (undiluted) liquid film.[17][18][19]
-
Salt Plates: Use two clean, dry salt plates (e.g., NaCl or KBr).[18][20]
-
Sample Application: Place one to two drops of mesityl oxide onto the center of one salt plate.[17][18][21]
-
Sandwich Formation: Carefully place the second salt plate on top of the first, allowing the liquid to spread into a thin, even film between the plates.[17][18][20]
2.2.2. Data Acquisition
-
Background Spectrum: First, run a background spectrum with no sample in the beam path. This is to subtract the absorbance from atmospheric CO₂ and water vapor, as well as any instrumental artifacts.
-
Sample Spectrum: Place the salt plate "sandwich" in the sample holder of the FT-IR spectrometer and acquire the sample spectrum.[17][19]
-
Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
2.3.1. Sample Preparation and Introduction
-
Sample Preparation: For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), dilute a small amount of mesityl oxide in a volatile organic solvent (e.g., dichloromethane (B109758) or methanol). For direct injection, prepare a dilute solution (e.g., 1 mg/mL) and then further dilute to approximately 10-100 µg/mL.[22]
-
Sample Introduction: The sample can be introduced into the mass spectrometer via a gas chromatograph for separation from any impurities, or through direct infusion.[23]
2.3.2. Data Acquisition (Electron Impact Ionization)
-
Ionization: In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV).[23][24] This causes the molecule to lose an electron, forming a radical cation known as the molecular ion ([M]⁺).
-
Fragmentation: The molecular ion is often energetically unstable and can fragment into smaller, more stable ions and neutral radicals.[23]
-
Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or magnetic sector), which separates them based on their mass-to-charge ratio (m/z).[23][24]
-
Detection: A detector measures the abundance of each ion at a specific m/z value.[23][24]
-
Data Representation: The resulting data is plotted as a mass spectrum, which shows the relative abundance of each ion as a function of its m/z ratio.
Visualizations
The following diagrams, created using the DOT language, illustrate the structure and spectroscopic correlations of mesityl oxide and a general workflow for its analysis.
Caption: Structure of mesityl oxide with key NMR, IR, and MS correlations.
Caption: General experimental workflow for spectroscopic analysis.
References
- 1. Mesityl oxide(141-79-7) 1H NMR spectrum [chemicalbook.com]
- 2. spcmc.ac.in [spcmc.ac.in]
- 3. Mesityl oxide | C6H10O | CID 8858 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Mesityl oxide(141-79-7) 13C NMR spectrum [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. dev.spectrabase.com [dev.spectrabase.com]
- 7. dev.spectrabase.com [dev.spectrabase.com]
- 8. Mesityl oxide(141-79-7) IR Spectrum [chemicalbook.com]
- 9. Mesityl oxide(141-79-7) MS spectrum [chemicalbook.com]
- 10. massbank.eu [massbank.eu]
- 11. ez.restek.com [ez.restek.com]
- 12. Trace-level analysis of mesityl oxide in enalapril maleate by gas chromatography with electron ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 13. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. benchchem.com [benchchem.com]
- 16. sc.edu [sc.edu]
- 17. webassign.net [webassign.net]
- 18. orgchemboulder.com [orgchemboulder.com]
- 19. ursinus.edu [ursinus.edu]
- 20. researchgate.net [researchgate.net]
- 21. scribd.com [scribd.com]
- 22. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 23. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]
- 24. chem.libretexts.org [chem.libretexts.org]
Mesityl Oxide: A Comprehensive Technical Guide for Researchers
CAS Number: 141-79-7 Molecular Formula: C₆H₁₀O
This technical guide provides an in-depth overview of mesityl oxide, an α,β-unsaturated ketone of significant interest in organic synthesis and as a subject of study in toxicology and drug development. This document details its chemical and physical properties, provides established experimental protocols for its synthesis and purification, and explores its biological activities and toxicological profile.
Chemical and Physical Properties
Mesityl oxide is a colorless to light-yellow oily liquid with a characteristic honey-like or peppermint-like odor.[1][2] Key quantitative data are summarized in the table below for easy reference and comparison.
| Property | Value | Reference |
| Molecular Weight | 98.14 g/mol | [3][4][5][6] |
| Boiling Point | 129-130 °C | [1][2][3] |
| Melting Point | -59 °C | [7] |
| Density | 0.858 g/mL at 25 °C | [3] |
| Flash Point | 28-31 °C (closed cup) | [7] |
| Solubility in Water | Approx. 3 g/100 mL at 20 °C | [2] |
| Refractive Index | 1.442 at 20 °C | [5] |
Experimental Protocols
Synthesis of Mesityl Oxide from Acetone (B3395972)
Mesityl oxide is commonly synthesized from acetone via an aldol (B89426) condensation to form diacetone alcohol, followed by dehydration.[5]
Method 1: Acid-Catalyzed Condensation and Dehydration
This protocol describes a one-pot synthesis where acetone is saturated with hydrogen chloride, which acts as both a condensing agent and a dehydrating agent.
-
Materials:
-
Acetone (dried over calcium chloride)
-
Hydrogen chloride gas
-
Crushed ice
-
Concentrated sodium hydroxide (B78521) solution
-
Anhydrous calcium chloride
-
-
Procedure:
-
Dry 250 mL of acetone by letting it stand overnight with anhydrous calcium chloride, followed by distillation.
-
Place the dried acetone in a 1-liter flask equipped with a gas delivery tube and a calcium chloride drying tube, and cool it in a freezing mixture.
-
Saturate the cooled acetone with a rapid stream of dry hydrogen chloride gas. This process may take 2-3 hours.
-
Allow the reaction mixture to stand in an ice bath for 24 hours, and then at room temperature for an additional 48 hours.
-
Pour the dark-colored liquid onto approximately 300 g of crushed ice and stir well.
-
Separate the upper organic layer and wash it with a concentrated sodium hydroxide solution until it becomes faintly yellow.
-
Purify the crude mesityl oxide by steam distillation, adding a small amount of strong sodium hydroxide solution to neutralize any residual acid.
-
Separate the organic layer of the distillate, dry it over anhydrous calcium chloride, and fractionally distill it. Collect the fraction boiling between 129-131 °C.
-
Purification of Mesityl Oxide
For applications requiring high purity, mesityl oxide can be purified by fractional distillation.
-
Procedure:
-
The crude mesityl oxide is subjected to fractional distillation using a well-insulated column.
-
Collect the fraction that distills at a constant temperature of 129-130 °C at atmospheric pressure.
-
For very high purity, a second fractional distillation under reduced pressure can be performed.
-
Chemical Reactions and Biological Activity
Mesityl oxide's reactivity is dominated by its α,β-unsaturated ketone functional group, making it susceptible to nucleophilic attack at the β-carbon (Michael addition) and at the carbonyl carbon.
Key Chemical Reactions
-
Hydrogenation: Mesityl oxide can be selectively hydrogenated to produce methyl isobutyl ketone (MIBK), a widely used industrial solvent.[6] Further hydrogenation yields 4-methyl-2-pentanol.
-
Epoxidation: The double bond of mesityl oxide can be epoxidized using reagents like peroxyacetic acid.
-
Condensation Reactions: It serves as a key intermediate in the synthesis of various compounds, including isophorone (B1672270) and phorone, through further condensation reactions with acetone.[5]
Biological Activity and Toxicological Profile
The biological activity and toxicity of mesityl oxide are primarily attributed to its electrophilic nature, which allows it to react with biological nucleophiles, most notably the sulfhydryl groups of cysteine residues in proteins and in the antioxidant tripeptide, glutathione (B108866) (GSH).[3]
This reaction, a Michael addition, leads to the formation of covalent adducts. The depletion of cellular glutathione can disrupt the redox balance of the cell, leading to oxidative stress and cellular damage. This mechanism is a key consideration in its toxicology and for any potential therapeutic application.
Toxicological Summary:
| Endpoint | Value | Species | Reference |
| LD₅₀ (oral) | 1120 mg/kg | Rat | [8] |
| LC₅₀ (inhalation) | 2500 ppm | Rat | [3] |
Visualizations
Synthesis Pathway of Mesityl Oxide from Acetone
The following diagram illustrates the two-step synthesis of mesityl oxide from acetone, proceeding through the intermediate diacetone alcohol.
Detoxification of Mesityl Oxide via Glutathione Conjugation
This diagram illustrates the Michael addition of glutathione (GSH) to mesityl oxide, a key pathway in its detoxification. The electrophilic β-carbon of mesityl oxide is attacked by the nucleophilic thiol group of GSH.
References
- 1. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 2. andersonsprocesssolutions.com [andersonsprocesssolutions.com]
- 3. Mesityl Oxide: Chemical Properties, Pharmacokinetics and Detection Method_Chemicalbook [chemicalbook.com]
- 4. Mesityl Oxide [drugfuture.com]
- 5. Mesityl oxide - Wikipedia [en.wikipedia.org]
- 6. Buy Mesityl oxide | 141-79-7 [smolecule.com]
- 7. ICSC 0814 - MESITYL OXIDE [inchem.org]
- 8. mesityl oxide, 141-79-7 [thegoodscentscompany.com]
The Synthesis of Mesityl Oxide: A Technical Guide for Scientific Professionals
An in-depth exploration of the historical discovery and evolving methodologies for the synthesis of mesityl oxide, a key intermediate in drug development and industrial chemistry.
Executive Summary
Mesityl oxide, a valuable α,β-unsaturated ketone, serves as a crucial building block in the synthesis of a wide array of chemical compounds, including pharmaceuticals and industrial solvents. First reported in the early 19th century, the methods for its synthesis have evolved significantly, driven by the pursuit of higher yields, greater purity, and more environmentally benign processes. This technical guide provides a comprehensive overview of the history, discovery, and detailed experimental protocols for the synthesis of mesityl oxide. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis, offering a comparative analysis of various synthetic routes and the quantitative data associated with them.
A Historical Journey: The Discovery of Mesityl Oxide
The story of mesityl oxide begins in the nascent field of organic chemistry. In 1837 , the Irish chemist Robert Kane reported the synthesis of a substance he named "mesitylene" by treating acetone (B3395972) with sulfuric acid. While his primary product was the aromatic compound mesitylene, it is widely believed that the reaction mixture also contained mesityl oxide, a product of the self-condensation of acetone.
Further investigations into the reactions of acetone were conducted by prominent chemists of the 19th century. Rainer Ludwig Claisen and J. Gustav Schmidt , in the 1880s , independently described the base-catalyzed condensation of aldehydes and ketones, a reaction now known as the Claisen-Schmidt condensation. Their work laid the foundational understanding of the aldol (B89426) condensation, the core chemical transformation in the synthesis of mesityl oxide from acetone. These early studies, though not explicitly targeting mesityl oxide, were pivotal in elucidating the reaction mechanisms that would later be harnessed for its deliberate synthesis. The early 20th century saw the first dedicated efforts to synthesize and characterize mesityl oxide, with investigations into both acid and base-catalyzed condensation reactions of ketones.
Key Synthesis Methodologies
The synthesis of mesityl oxide is primarily achieved through the self-condensation of acetone, which can be catalyzed by either acids or bases. The reaction proceeds in two main steps: an initial aldol addition to form diacetone alcohol, followed by a dehydration step to yield mesityl oxide.
Acid-Catalyzed Condensation of Acetone
This method involves the direct treatment of acetone with a strong acid. While historically significant, it is often associated with the formation of byproducts such as phorone.
Base-Catalyzed Condensation of Acetone
Base-catalyzed condensation is a common approach, utilizing bases like sodium hydroxide (B78521) or calcium carbide. This method typically proceeds through the formation of diacetone alcohol, which is then dehydrated.
Dehydration of Diacetone Alcohol
A widely employed and often more selective method involves the initial preparation of diacetone alcohol from acetone, followed by its dehydration to mesityl oxide. This two-step approach allows for better control over the reaction and can lead to higher yields of the desired product.
Comparative Analysis of Synthesis Protocols
The choice of synthetic route for mesityl oxide depends on factors such as desired yield, purity, reaction time, and available resources. The following table summarizes the quantitative data for the key synthesis methods discussed.
| Method | Catalyst | Reactants | Reaction Conditions | Yield of Mesityl Oxide | Key Observations | Citation |
| Acid-Catalyzed Condensation | Hydrogen Chloride (HCl) | Acetone | Saturation with HCl gas, 24h at 0-5°C, then 48h at room temp. | ~40-50% (based on 100g from 250ml acetone) | Formation of phorone as a significant byproduct. | [1] |
| Base-Catalyzed Condensation | Calcium Carbide (CaC2) | Acetone | Refluxing at boiling point of acetone (56°C) | >95% selectivity for DAA and MO within 6h | Efficient coproduction of diacetone alcohol and mesityl oxide. | [2] |
| Dehydration of Diacetone Alcohol | Iodine (I2) | Diacetone Alcohol | Distillation with a catalytic amount of iodine | 65% (based on total acetone used to make DAA) | A simple and effective method with good yield. | [3] |
| Dehydration of Diacetone Alcohol | Acidic Ion-Exchange Resin | Diacetone Alcohol in Acetone | 90°C, 25 bar, 7 hours | Acetone conversion ~15%, MO selectivity 80-90% | A continuous process is possible, but conversion is limited by equilibrium. | [4] |
Detailed Experimental Protocols
Protocol 1: Acid-Catalyzed Condensation of Acetone with Hydrogen Chloride
Materials:
-
Acetone (dried over calcium chloride), 250 ml
-
Hydrogen chloride gas
-
Crushed ice
-
Strong sodium hydroxide solution
-
Calcium chloride (anhydrous)
Procedure:
-
Pour 250 ml of dried and distilled acetone into a 1-liter flask equipped with a gas delivery tube and a calcium chloride drying tube.
-
Cool the flask in a freezing mixture and saturate the acetone with a rapid stream of hydrogen chloride gas. This process may take 2-3 hours, resulting in an approximate 60% increase in weight.
-
Allow the reaction mixture to stand in an ice-water bath for 24 hours, followed by 48 hours at room temperature.
-
Pour the dark-colored liquid onto approximately 300 g of crushed ice and stir well.
-
Separate the upper layer containing mesityl oxide and wash it with a strong sodium hydroxide solution until it becomes faintly yellow.
-
Purify the product by steam distillation with the addition of a small amount of strong NaOH solution.
-
Separate the distillate, dry it over anhydrous calcium chloride, and fractionally distill. Collect the fraction boiling between 129-131°C.
Expected Yield: Approximately 100 g of mesityl oxide.[1]
Protocol 2: Dehydration of Diacetone Alcohol using Iodine
Materials:
-
Crude diacetone alcohol (approx. 1100 g, 9.5 moles)
-
Iodine (0.1 g)
-
Anhydrous calcium chloride
Apparatus:
-
1-liter round-bottomed flask
-
Three-bulbed Glinsky fractionating column
-
Water-cooled condenser
-
Separatory funnel
Procedure:
-
Place the crude diacetone alcohol and iodine in the round-bottomed flask.
-
Distill the mixture steadily. Collect three fractions:
-
Fraction I: 56–80°C (acetone, some mesityl oxide, and water)
-
Fraction II: 80–126°C (separates into two layers: water and crude mesityl oxide)
-
Fraction III: 126–131°C (pure mesityl oxide)
-
-
While Fraction III is distilling, separate the aqueous layer from Fraction II. Dry the crude mesityl oxide layer with anhydrous calcium chloride and distill it through the Glinsky column.
-
Collect the fraction boiling between 126° and 130°C and combine it with Fraction III.
Expected Yield: Approximately 650 g (65% of the theoretical amount based on the total acetone employed).[3]
Visualizing the Synthesis: Reaction Pathways and Workflows
To provide a clearer understanding of the chemical transformations and experimental setups, the following diagrams have been generated using the DOT language.
References
- 1. prepchem.com [prepchem.com]
- 2. Aldol condensation of refluxing acetone on CaC 2 achieves efficient coproduction of diacetone alcohol, mesityl oxide and isophorone - RSC Advances (RSC Publishing) DOI:10.1039/C8RA05965A [pubs.rsc.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. iscre28.org [iscre28.org]
The Aldol Condensation of Acetone to Mesityl Oxide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the aldol (B89426) condensation reaction of acetone (B3395972) to produce mesityl oxide. The document outlines the reaction pathways under both acidic and basic conditions, presents key quantitative data, and details experimental protocols. Furthermore, it includes visualizations of the reaction mechanisms and experimental workflows to facilitate a comprehensive understanding of the process.
Reaction Pathway: From Acetone to Mesityl Oxide
The synthesis of mesityl oxide from acetone is a classic example of an aldol condensation reaction. The process occurs in two main stages: the aldol addition of two acetone molecules to form diacetone alcohol, followed by a dehydration step to yield mesityl oxide. This reaction can be catalyzed by either acids or bases, each following a distinct mechanistic pathway.
Base-Catalyzed Aldol Condensation
In the presence of a base, an alpha-proton of an acetone molecule is abstracted to form a resonance-stabilized enolate ion. This nucleophilic enolate then attacks the carbonyl carbon of a second acetone molecule. Subsequent protonation of the resulting alkoxide yields the aldol addition product, diacetone alcohol. Under reaction conditions that favor dehydration, such as elevated temperatures, the diacetone alcohol eliminates a molecule of water to form the α,β-unsaturated ketone, mesityl oxide.[1][2]
Acid-Catalyzed Aldol Condensation
Under acidic conditions, the carbonyl oxygen of an acetone molecule is protonated, rendering the carbonyl carbon more electrophilic. A second acetone molecule, in its enol form, then acts as a nucleophile, attacking the protonated carbonyl. Deprotonation of the intermediate yields diacetone alcohol. The acid catalyst then protonates the hydroxyl group of the diacetone alcohol, forming a good leaving group (water). Subsequent elimination of water and deprotonation results in the formation of mesityl oxide.[3][4]
Quantitative Data
The efficiency of the aldol condensation of acetone to mesityl oxide is influenced by various factors, including the type of catalyst, temperature, and reaction time. The following tables summarize key quantitative data from various studies.
| Catalyst | Temperature (°C) | Acetone Conversion (%) | Mesityl Oxide Selectivity (%) | Diacetone Alcohol Selectivity (%) | Reference |
| Acidic Ion-Exchange Resin | 90 | ~15 | 80-90 | - | [5] |
| Basic Ion-Exchange Resin | 90 | ~15 | 0.9-11.0 | 89.0-99.1 | [5] |
| TiO2 | 300 | - | - | - | [6] |
| CaC2 | 60-70 | >80 (after 2h) | High | <1 | [7] |
Table 1: Comparison of Catalytic Performance in Mesityl Oxide Synthesis.
| Catalyst | Temperature (°C) | Reaction Time | Yield of Mesityl Oxide (%) | Reference |
| Iodine (from Diacetone Alcohol) | Distillation | 5-6 hours | 65 | [8] |
Table 2: Yield of Mesityl Oxide from Diacetone Alcohol.
Experimental Protocols
Detailed methodologies for the synthesis of mesityl oxide are crucial for reproducibility. Below are representative protocols for both acid- and base-catalyzed reactions.
Acid-Catalyzed Synthesis using Hydrogen Chloride
Materials:
-
Acetone (dried over calcium chloride)
-
Hydrogen chloride gas
-
Crushed ice
-
Sodium hydroxide (B78521) solution (strong)
-
Calcium chloride (anhydrous)
Procedure:
-
Pour 250 ml of dried and distilled acetone into a 1-liter flask equipped with a gas delivery tube and a calcium chloride drying tube.
-
Cool the flask in a freezing mixture and saturate the acetone with a rapid stream of hydrogen chloride gas for 2-3 hours.
-
Allow the reaction mixture to stand in an ice-water bath for 24 hours, followed by 48 hours at room temperature.
-
Pour the dark-colored liquid onto approximately 300 g of crushed ice and stir well.
-
Separate the upper organic layer and wash it with a strong sodium hydroxide solution until it becomes faintly yellow.
-
Perform steam distillation on the organic layer with the addition of a small amount of strong NaOH solution.
-
Separate the distillate, dry it over anhydrous calcium chloride, and fractionally distill it.
-
Collect the fraction boiling between 129-131°C as mesityl oxide.[9]
Synthesis via Dehydration of Diacetone Alcohol using Iodine
Materials:
-
Crude diacetone alcohol
-
Iodine
-
Anhydrous calcium chloride
Procedure:
-
Place approximately 1100 g (9.5 moles) of crude diacetone alcohol and 0.1 g of iodine in a 1-liter round-bottomed flask fitted with a fractionating column and a condenser.
-
Distill the mixture steadily, collecting three fractions: I (56–80°C), II (80–126°C), and III (126–131°C).
-
Fraction I contains mainly acetone. Fraction II separates into two layers: an aqueous layer and crude mesityl oxide. Fraction III is relatively pure mesityl oxide.
-
Separate the organic layer from fraction II, dry it with anhydrous calcium chloride, and distill it.
-
Combine the distilled product from fraction II with fraction III to obtain pure mesityl oxide. The expected yield is approximately 650 g (65%).[8]
Mandatory Visualizations
The following diagrams illustrate the reaction pathways and a general experimental workflow.
Side Reactions
Under the conditions of aldol condensation, mesityl oxide can undergo further reactions with acetone to form higher molecular weight products. The two primary side products are phorone and isophorone. Phorone is formed through a subsequent aldol condensation of mesityl oxide with another molecule of acetone. Isophorone is the product of a Michael addition of the enolate of acetone to mesityl oxide.[10] Controlling the reaction conditions, such as temperature and reaction time, is crucial to minimize the formation of these byproducts.
References
- 1. scispace.com [scispace.com]
- 2. The aldol condensation of acetone is a base-catalyzed | Chegg.com [chegg.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. iscre28.org [iscre28.org]
- 6. politesi.polimi.it [politesi.polimi.it]
- 7. Aldol condensation of refluxing acetone on CaC 2 achieves efficient coproduction of diacetone alcohol, mesityl oxide and isophorone - RSC Advances (RSC Publishing) DOI:10.1039/C8RA05965A [pubs.rsc.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. prepchem.com [prepchem.com]
- 10. Mesityl oxide - Wikipedia [en.wikipedia.org]
Thermodynamic Properties of Mesityl Oxide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core thermodynamic properties of mesityl oxide (4-methyl-3-penten-2-one). The information is curated for professionals in research, science, and drug development who require precise data for modeling, process design, and safety assessments. This document summarizes key quantitative data in structured tables, details relevant experimental protocols, and provides visualizations of chemical pathways and experimental workflows.
Core Thermodynamic and Physical Properties
Mesityl oxide, an α,β-unsaturated ketone, is a colorless, oily liquid with a characteristic honey-like odor.[1] It is a versatile solvent and an important intermediate in the chemical industry, notably in the production of methyl isobutyl ketone (MIBK).[2] A thorough understanding of its thermodynamic properties is crucial for its application and for the design of chemical processes.
Quantitative Thermodynamic Data
The following tables summarize the key thermodynamic properties of mesityl oxide. These values have been compiled from critically evaluated data sources.
| Property | Value | Phase | Reference(s) |
| Standard Enthalpy of Formation (ΔfH°) | -178.2 ± 1.5 kJ/mol | Gas | [3] |
| Standard Enthalpy of Formation (ΔfH°) | -220.5 ± 1.4 kJ/mol | Liquid | [3] |
| Standard Enthalpy of Combustion (ΔcH°) | -3540.8 ± 1.3 kJ/mol | Liquid | [3] |
| Enthalpy of Vaporization (ΔvapH) | 367 kJ/kg | Liquid | [1][4] |
Table 1: Standard Enthalpies of Mesityl Oxide at 298.15 K
| Temperature (K) | Ideal Gas Heat Capacity (Cp) (J/mol·K) |
| 200 | 97.4 |
| 300 | 136.1 |
| 400 | 171.2 |
| 500 | 200.8 |
| 600 | 225.1 |
| 700 | 244.9 |
| 800 | 261.2 |
| 900 | 274.9 |
| 1000 | 286.5 |
Table 2: Temperature-Dependent Ideal Gas Heat Capacity of Mesityl Oxide[3]
Physical Properties
| Property | Value | Reference(s) |
| Molecular Formula | C₆H₁₀O | [1] |
| Molar Mass | 98.14 g/mol | [1] |
| Boiling Point | 129.5 °C (402.6 K) | [2] |
| Melting Point | -53 °C (220 K) | [2] |
| Density | 0.858 g/cm³ | [2] |
| Vapor Pressure | 9 mmHg at 20 °C | [2] |
Table 3: Physical Properties of Mesityl Oxide
Experimental Protocols
The determination of the thermodynamic properties of mesityl oxide involves precise calorimetric and physical measurement techniques. Below are detailed methodologies for key experiments.
Determination of the Enthalpy of Combustion via Bomb Calorimetry
The standard enthalpy of combustion of liquid mesityl oxide can be determined using a bomb calorimeter. This method measures the heat released when a substance is completely burned in a constant-volume container filled with excess oxygen.
Methodology:
-
Sample Preparation: A precisely weighed sample of high-purity liquid mesityl oxide (typically 0.5-1.0 g) is placed in a crucible. For volatile liquids, the sample may be encapsulated in a gelatin capsule of known heat of combustion.
-
Bomb Assembly: The crucible is placed in the bomb, and a fuse wire is positioned to be in contact with the sample. The bomb is then sealed and pressurized with pure oxygen to approximately 30 atm.
-
Calorimeter Setup: The sealed bomb is submerged in a known mass of water in the calorimeter's insulated container. A stirrer ensures uniform temperature distribution, and a high-precision thermometer records the temperature.
-
Ignition and Data Acquisition: The sample is ignited by passing an electric current through the fuse wire. The temperature of the water is recorded at regular intervals before, during, and after combustion until a stable final temperature is reached.
-
Data Analysis: The heat capacity of the calorimeter is determined by combusting a standard substance with a known heat of combustion, such as benzoic acid. The heat released by the combustion of mesityl oxide is calculated from the observed temperature change and the heat capacity of the calorimeter. Corrections are made for the heat of ignition and the formation of any side products (e.g., nitric acid from residual nitrogen in the bomb). The standard enthalpy of combustion is then calculated from the heat of combustion at constant volume.
Determination of the Enthalpy of Vaporization
The enthalpy of vaporization can be determined by measuring the vapor pressure of mesityl oxide at different temperatures. The Clausius-Clapeyron equation is then used to calculate the enthalpy of vaporization.
Methodology:
-
Apparatus: A static or dynamic vapor pressure apparatus is used. For the static method, a sample of mesityl oxide is placed in a thermostatted vessel connected to a pressure-measuring device.
-
Procedure: The sample is degassed to remove any dissolved air. The temperature of the vessel is precisely controlled and varied in increments. At each temperature, the system is allowed to reach equilibrium, and the corresponding vapor pressure is recorded.
-
Data Analysis: The natural logarithm of the vapor pressure (ln P) is plotted against the reciprocal of the absolute temperature (1/T). According to the Clausius-Clapeyron equation, the slope of this plot is equal to -ΔHvap/R, where R is the ideal gas constant. From the slope of the line, the enthalpy of vaporization (ΔHvap) can be calculated.
Visualizations
Synthesis of Methyl Isobutyl Ketone (MIBK) from Mesityl Oxide
Mesityl oxide is a key intermediate in the industrial production of methyl isobutyl ketone (MIBK), a widely used solvent. The process involves the selective hydrogenation of mesityl oxide. A preceding step in some syntheses is the aldol (B89426) condensation of acetone (B3395972) to form diacetone alcohol, which then dehydrates to mesityl oxide.
Caption: Synthesis pathway of MIBK from Acetone via Mesityl Oxide.
Experimental Workflow for Bomb Calorimetry
The following diagram illustrates the typical workflow for determining the heat of combustion of a liquid sample like mesityl oxide using a bomb calorimeter.
Caption: Workflow for determining the heat of combustion.
References
Solubility of Mesityl Oxide in Common Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Qualitative Solubility Profile
Mesityl oxide is widely reported to be miscible with most common organic liquids.[1][2][3] Its molecular structure, featuring both a polar carbonyl group and a nonpolar hydrocarbon backbone, allows for favorable interactions with a wide range of solvent classes. Sources consistently indicate its miscibility with alcohols such as ethanol (B145695) and ethers like diethyl ether.[1][2][4][5][6] General statements in chemical literature describe it as soluble in most organic solvents.[7][8][9][10]
Quantitative Solubility Data
Despite its widespread use, specific quantitative solubility data for mesityl oxide in a broad array of common organic solvents at various temperatures is not extensively documented in readily accessible literature. This scarcity of empirical data necessitates the use of theoretical models for estimating solubility, which can be a powerful tool for solvent screening and process design.
Theoretical Solubility Prediction Models
For researchers and professionals in drug development, computational models offer a robust alternative to experimental screening for determining solubility. Two such powerful predictive models are COSMO-RS (Conductor-like Screening Model for Real Solvents) and UNIFAC (UNIQUAC Functional-group Activity Coefficients).
COSMO-RS
COSMO-RS is a quantum chemistry-based method that predicts thermodynamic properties of fluids and liquid mixtures.[11][12][13][14] It utilizes the results of quantum chemical calculations to determine the chemical potential of a substance in a liquid phase, from which properties like solubility can be derived.[12] A key advantage of COSMO-RS is its ability to provide predictions without the need for experimental data for the specific system, relying instead on fundamental molecular properties.[13][14] This makes it an invaluable tool for screening a large number of solvents to find optimal candidates for a particular application.
The logical workflow for utilizing COSMO-RS for solubility prediction is as follows:
Caption: Workflow for solubility prediction using COSMO-RS.
UNIFAC
The UNIFAC method is a group-contribution model that estimates activity coefficients in non-ideal mixtures.[15][16] It breaks down molecules into their constituent functional groups and calculates the activity coefficient based on the interactions between these groups.[16] While semi-empirical, UNIFAC is a widely used and reliable method for predicting phase equilibria, including solid-liquid and liquid-liquid equilibria, which are directly related to solubility.[17][18]
The general process for predicting solubility with the UNIFAC model is outlined below:
Caption: Workflow for solubility prediction using the UNIFAC model.
Experimental Protocol for Solubility Determination
For applications requiring high accuracy, experimental determination of solubility is indispensable. A general and reliable method for determining the solubility of a liquid solute like mesityl oxide in an organic solvent is the static equilibrium method followed by quantitative analysis.
Materials and Equipment
-
Mesityl oxide (high purity)
-
Selected organic solvents (analytical grade)
-
Temperature-controlled shaker bath or incubator
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
-
Gas chromatograph with a flame ionization detector (GC-FID) or a suitable spectrophotometer
-
Syringes and filters
Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of mesityl oxide to a known volume of the selected organic solvent in a series of sealed vials.
-
Place the vials in a temperature-controlled shaker bath set to the desired temperature.
-
Agitate the vials for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of a separate mesityl oxide phase at the end of this period confirms saturation.
-
-
Sample Collection and Preparation:
-
Allow the vials to stand undisturbed at the set temperature for several hours to allow the undissolved mesityl oxide to settle.
-
Carefully withdraw a known volume of the supernatant (the saturated solution) using a calibrated pipette. To avoid drawing any undissolved solute, it is advisable to use a syringe with a filter.
-
Dilute the collected sample gravimetrically or volumetrically with the pure solvent to a concentration that falls within the linear range of the analytical method.
-
-
Quantitative Analysis:
-
Prepare a series of calibration standards of mesityl oxide in the respective solvent.
-
Analyze the calibration standards and the diluted sample using a pre-validated analytical method, such as GC-FID. The choice of analytical technique will depend on the solvent and the required sensitivity.
-
Construct a calibration curve by plotting the analytical signal (e.g., peak area from GC) against the concentration of the standards.
-
Determine the concentration of mesityl oxide in the diluted sample from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the concentration of mesityl oxide in the original saturated solution, taking into account the dilution factor.
-
Express the solubility in desired units, such as g/100 g of solvent, mol/L, or mole fraction.
-
The experimental workflow can be visualized as follows:
Caption: Experimental workflow for determining the solubility of mesityl oxide.
Conclusion
Mesityl oxide exhibits broad miscibility with a wide range of common organic solvents, a characteristic that underpins its utility in numerous chemical applications. While specific, publicly available quantitative solubility data is limited, powerful computational tools such as COSMO-RS and UNIFAC provide reliable means for predicting solubility, thereby aiding in solvent selection and process optimization. For applications demanding precise solubility values, the outlined experimental protocol provides a robust framework for their determination. The combination of qualitative understanding, theoretical prediction, and targeted experimentation will empower researchers, scientists, and drug development professionals to effectively harness the properties of mesityl oxide in their work.
References
- 1. Mesityl Oxide | 98% Purity | Reagent Supplier [benchchem.com]
- 2. Buy Mesityl oxide | 141-79-7 [smolecule.com]
- 3. Mesityl Oxide | 141-79-7 | Supplier & Exporter [chemicalbull.com]
- 4. CAS 141-79-7: Mesityl oxide | CymitQuimica [cymitquimica.com]
- 5. taylorfrancis.com [taylorfrancis.com]
- 6. Page loading... [wap.guidechem.com]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. grokipedia.com [grokipedia.com]
- 9. Mesityl_oxide [chemeurope.com]
- 10. Mesityl oxide - Wikipedia [en.wikipedia.org]
- 11. zenodo.org [zenodo.org]
- 12. COSMO-RS - Wikipedia [en.wikipedia.org]
- 13. scm.com [scm.com]
- 14. COSMO-RS Solubility Screening and Coumarin Extraction from Pterocaulon polystachyum with Deep Eutectic Solvents [mdpi.com]
- 15. Prediction of solubility in nonideal multicomponent systems using the UNIFAC group contribution model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. UNIFAC - Wikipedia [en.wikipedia.org]
- 17. Model evaluation for the prediction of solubility of active pharmaceutical ingredients (APIs) to guide solid–liquid separator design - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Chemical Structure and Isomerism of Mesityl Oxide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mesityl oxide (4-methyl-3-penten-2-one) is an α,β-unsaturated ketone that serves as a versatile solvent and a key intermediate in organic synthesis.[1][2] Its utility is rooted in its distinct chemical structure and the presence of a significant constitutional isomer, 4-methyl-4-penten-2-one (isomesityl oxide). This guide provides a comprehensive examination of the chemical structure of mesityl oxide, delves into its isomerism, presents key quantitative data in a structured format, outlines relevant experimental protocols, and visualizes the isomeric relationship.
Chemical Structure of Mesityl Oxide
The principal compound referred to as mesityl oxide is systematically named 4-methylpent-3-en-2-one .[3][4] It is an α,β-unsaturated ketone, a class of compounds known for their unique reactivity.[5] The structure features a ketone functional group conjugated with a carbon-carbon double bond. This conjugation delocalizes the pi-electrons across the O=C-C=C system, conferring specific chemical and spectroscopic properties.
-
IUPAC Name: 4-methylpent-3-en-2-one[3]
-
Key Structural Features:
-
A pentenone carbon backbone.
-
A ketone (carbonyl group) at the C2 position.
-
A carbon-carbon double bond between C3 and C4.
-
Two methyl groups attached to the C4 carbon.
-
This conjugated system is a chromophore, responsible for its absorption in the UV region of the electromagnetic spectrum. The reactivity of the molecule is characterized by the electrophilicity of both the carbonyl carbon and the β-carbon, making it susceptible to both 1,2- and 1,4- (Michael) additions.
Isomerism of Mesityl Oxide
Commercial mesityl oxide is typically a mixture of two constitutional isomers that exist in equilibrium.[6][7] The position of the double bond relative to the carbonyl group defines these isomers.
-
α,β-Unsaturated Isomer (Conjugated):
-
Name: 4-methyl-3-penten-2-one
-
Description: This is the thermodynamically more stable and predominant isomer. The double bond is in conjugation with the carbonyl group, which allows for resonance stabilization.
-
-
β,γ-Unsaturated Isomer (Unconjugated):
-
Name: 4-methyl-4-penten-2-one
-
Common Name: Isomesityl oxide[6]
-
Description: This is the less stable, unconjugated isomer where the double bond is between C4 and a terminal methyl group. It can be isolated but readily isomerizes to the conjugated form, especially in the presence of acid or base catalysts.[6]
-
The equilibrium between these two forms can be manipulated. For instance, the presence of an acid catalyst during distillation can be used to maintain the equilibrium while the lower-boiling isomesityl oxide is selectively removed.[6]
Quantitative Data
The physical and spectroscopic properties of mesityl oxide and its isomer are summarized below. Data for the common commercial mixture are also provided.
Table 1: Physical Properties of Mesityl Oxide Isomers
| Property | 4-methyl-3-penten-2-one (Conjugated) | 4-methyl-4-penten-2-one (Isomesityl Oxide) | Commercial Mixture |
| Molecular Weight ( g/mol ) | 98.14[1][3] | 98.14 | 98.14[3] |
| Appearance | Colorless, oily liquid[3][8] | Colorless liquid[6] | Colorless to light-yellow liquid[1][9] |
| Odor | Pungent, honey-like or peppermint-like[3][8][9] | - | Honey-like or peppermint-like[1][5] |
| Boiling Point (°C) | 129.5 - 131[1][8][10] | ~121 (extrapolated) | 128-130[11] |
| Melting Point (°C) | -53[1][8] | - | -59[7][11] |
| Density (g/mL at 20°C) | 0.858[1] | 0.8437 | 0.853 - 0.858[8][9] |
| Refractive Index (n²⁰/D) | 1.4459 | 1.4228 | 1.442 - 1.446[8][11] |
| Flash Point (°C) | - | - | 28 - 31[2][10][12] |
| Water Solubility (% w/w at 20°C) | ~3[1][13] | - | 2.8 - 3[12][13] |
Table 2: Spectroscopic Data for Differentiating Mesityl Oxide Isomers
| Spectroscopic Method | 4-methyl-3-penten-2-one (Conjugated) | 4-methyl-4-penten-2-one (Isomesityl Oxide) |
| IR Spectroscopy (cm⁻¹) | ~1690 (Conjugated C=O stretch), ~1620 (Conjugated C=C stretch)[14] | ~1715 (Non-conjugated C=O stretch), ~1650 (Non-conjugated C=C stretch) |
| ¹H NMR Spectroscopy (δ, ppm) | ~6.1 (vinylic H), ~2.2 (CH₃-C=), ~2.1 (CH₃-C=O) | ~4.7 (vinylic =CH₂), ~3.1 (allylic -CH₂-), ~2.1 (CH₃-C=O) |
| ¹³C NMR Spectroscopy (δ, ppm) | ~198 (C=O), ~155 (C=C), ~124 (C=C) | ~207 (C=O), ~144 (C=C), ~114 (C=C) |
| UV-Vis Spectroscopy | λ_max ≈ 230-240 nm (π → π* transition) | No significant absorption above 220 nm |
Experimental Protocols
Synthesis of Mesityl Oxide via Dehydration of Diacetone Alcohol
This protocol is adapted from established organic synthesis procedures.[1][15]
Objective: To synthesize mesityl oxide by the acid-catalyzed dehydration of diacetone alcohol.
Materials:
-
Diacetone alcohol (crude or purified)
-
Iodine (catalyst)
-
Anhydrous calcium chloride (drying agent)
-
1 L round-bottomed flask
-
Fractionating column (e.g., Glinsky)
-
Condenser and distillation apparatus
-
Separatory funnel
-
Heating mantle
Procedure:
-
Place approximately 1100 g (9.5 moles) of crude diacetone alcohol into the 1 L round-bottomed flask.
-
Add a catalytic amount of iodine (approx. 0.1 g).
-
Assemble the distillation apparatus with the fractionating column.
-
Heat the mixture gently and steadily with a small flame or heating mantle. The distillation should proceed at a slow, uniform rate without interruption.
-
Collect the distillate in three fractions:
-
Fraction I: 56–80 °C (primarily acetone (B3395972) with some water and mesityl oxide)
-
Fraction II: 80–126 °C (a two-phase mixture of crude mesityl oxide and water)
-
Fraction III: 126–131 °C (pure mesityl oxide)
-
-
While Fraction III is distilling, transfer Fraction II to a separatory funnel and separate the aqueous layer.
-
Dry the organic layer (crude mesityl oxide) from Fraction II with anhydrous calcium chloride.
-
Redistill the dried crude mesityl oxide, collecting the fraction boiling between 126–130 °C.
-
Combine this purified fraction with the initially collected Fraction III to obtain the final product.
Isolation of 4-methyl-4-penten-2-one (Isomesityl Oxide)
This protocol is based on the method described by Stross, et al. for separating the two isomers.[6]
Objective: To isolate the less stable, unconjugated isomer (isomesityl oxide) from a commercial mixture.
Materials:
-
Commercial mesityl oxide
-
0.5 N Sodium hydroxide (B78521) solution
-
Calcium sulfate (B86663) (anhydrous, for drying)
-
p-toluenesulfonic acid monohydrate (catalyst)
-
High-efficiency distillation column (e.g., 85 theoretical plates)
Procedure:
-
Pre-treatment: Wash commercial mesityl oxide several times with 0.5 N sodium hydroxide solution to remove acidic oxidation products. Maintain the temperature below 10 °C to prevent condensation side reactions.
-
Wash the organic layer with water and dry thoroughly with anhydrous calcium sulfate.
-
Equilibrium Distillation: Charge the dried mesityl oxide into a distillation flask fitted with a high-efficiency column. Add 0.2% p-toluenesulfonic acid monohydrate as an isomerization catalyst.
-
Distill the mixture at atmospheric pressure. The acid catalyst maintains the equilibrium between the two isomers.
-
The lower-boiling isomesityl oxide (4-methyl-4-penten-2-one) will be enriched in the distillate. Collect the fractions with a refractive index between 1.4210 and 1.4230.
-
Redistillation: Redistill the collected fractions under reduced pressure (e.g., 50 mm Hg) using a high-efficiency column and a high reflux ratio (e.g., 40:1) to achieve high purity isomesityl oxide.
Visualization of Isomeric Relationship
The following diagram illustrates the acid- or base-catalyzed equilibrium between the conjugated and unconjugated isomers of mesityl oxide.
Caption: Equilibrium between mesityl oxide isomers.
References
- 1. Mesityl oxide - Wikipedia [en.wikipedia.org]
- 2. grokipedia.com [grokipedia.com]
- 3. Mesityl oxide | C6H10O | CID 8858 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. MESITYL OXIDE - ACGIH [acgih.org]
- 5. The structural formula of mesityl oxide is class 12 chemistry CBSE [vedantu.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Mesityl Oxide [drugfuture.com]
- 8. Mesityl oxide | 141-79-7 [chemicalbook.com]
- 9. MESITYL OXIDE | Occupational Safety and Health Administration [osha.gov]
- 10. Mesityl oxide, mixture of alpha- and beta-isomers [chembk.com]
- 11. parchem.com [parchem.com]
- 12. arkema.com [arkema.com]
- 13. MESITYL OXIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 14. spcmc.ac.in [spcmc.ac.in]
- 15. Organic Syntheses Procedure [orgsyn.org]
Methodological & Application
Application Notes and Protocols: Synthesis of Heterocyclic Compounds Using Mesityl Oxide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of various heterocyclic compounds utilizing mesityl oxide as a versatile starting material. The procedures outlined are suitable for laboratory-scale synthesis and can be adapted for process development in medicinal and materials chemistry.
Synthesis of 1,2-Dihydroquinolines
Introduction: The reaction of anilines with mesityl oxide provides a direct route to 2,2,4-trimethyl-1,2-dihydroquinoline (B116575) derivatives. These compounds are important structural motifs in various biologically active molecules and are used as antioxidants in the rubber industry. Two effective protocols are presented below, one employing a heterogeneous metal-organic framework (MOF) catalyst and another using a homogenous acid catalyst system.
Data Presentation: Synthesis of 2,2,4-Trimethyl-1,2-dihydroquinoline
| Entry | Reactants | Catalyst (mol%) / System | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | Aniline (B41778), Mesityl Oxide (1:1 molar ratio) | MOF-199 (2.5 wt%) | Solvent-free | 80 | 12 | 76 | |
| 2 | Aniline, Mesityl Oxide | HF/BF₃ | Aniline (excess) | 140-150 | 1 | 82.8 | [1] |
Experimental Protocols:
Protocol 1.1: MOF-199 Catalyzed Synthesis of 2,2,4-Trimethyl-1,2-dihydroquinoline
This protocol describes a solvent-free method using a recyclable heterogeneous catalyst.
Materials:
-
Aniline
-
Mesityl oxide
-
MOF-199 (Copper(II) 1,3,5-benzenetricarboxylate)
Procedure:
-
In a reaction vessel, mix aniline and mesityl oxide in a 1:1 molar ratio.
-
Add 2.5 wt% of MOF-199 catalyst to the mixture.
-
Seal the vessel and heat the reaction mixture to 80°C.
-
Maintain the temperature and stir the mixture for 12 hours.
-
After completion, cool the reaction mixture to room temperature.
-
The catalyst can be recovered by filtration.
-
The crude product is then purified by column chromatography to yield pure 2,2,4-trimethyl-1,2-dihydroquinoline.
Protocol 1.2: HF/BF₃ Catalyzed Synthesis of 2,2,4-Trimethyl-1,2-dihydroquinoline [1]
This protocol outlines a high-temperature synthesis using a potent acid catalyst system.
Materials:
-
Aniline
-
Mesityl oxide
-
Hydrogen fluoride (B91410) (HF)
-
Boron trifluoride (BF₃)
Procedure:
-
Charge a suitable reactor with aniline and the HF/BF₃ catalyst.
-
Heat the mixture to the reaction temperature of 140-150°C.
-
Gradually add mesityl oxide to the heated aniline-catalyst mixture.
-
Continuously distill off the water formed during the reaction.
-
After the addition of mesityl oxide is complete, maintain the reaction temperature for approximately 1 hour.
-
After cooling, recover the excess aniline.
-
The product, 2,2,4-trimethyl-1,2-dihydroquinoline, is then purified by distillation.
Reaction Pathway: Dihydroquinoline Synthesis
Synthesis of Pyrazolines
Introduction: Pyrazolines, five-membered heterocyclic compounds with two adjacent nitrogen atoms, are readily synthesized by the condensation reaction of α,β-unsaturated ketones with hydrazines. Mesityl oxide serves as an excellent precursor for the synthesis of 3,5,5-trimethyl-2-pyrazoline.
Data Presentation: Synthesis of 3,5,5-Trimethyl-2-pyrazoline
| Entry | Reactants | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | Mesityl Oxide, Hydrazine (B178648) Hydrate (B1144303) | Ethanol (B145695) | Reflux | 4 | 48 | [2] |
Experimental Protocol:
Protocol 2.1: Synthesis of 3,5,5-Trimethyl-2-pyrazoline [2]
Materials:
-
Mesityl oxide
-
Hydrazine hydrate
-
Ethanol
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve mesityl oxide in ethanol.
-
Add hydrazine hydrate to the solution.
-
Heat the reaction mixture to reflux and maintain for 4 hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The resulting crude product can be purified by distillation or chromatography to yield 3,5,5-trimethyl-2-pyrazoline.
Reaction Pathway: Pyrazoline Synthesis
Synthesis of 1,5-Benzodiazepines
Introduction: 1,5-Benzodiazepines are a class of seven-membered heterocyclic compounds that are synthesized by the condensation of o-phenylenediamines with ketones. While many procedures utilize acetone (B3395972), mesityl oxide as a pre-formed α,β-unsaturated ketone can also be employed, leading to the formation of 2,4,4-trimethyl-2,5-dihydro-1H-1,5-benzodiazepine.
Data Presentation: Synthesis of 2,4,4-Trimethyl-2,5-dihydro-1H-1,5-benzodiazepine
| Entry | Reactants | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | o-Phenylenediamine (B120857), Acetone (excess) | None | Acetone | Room Temp. | - | High | [3] |
Note: While a specific protocol using mesityl oxide was not found, the synthesis from acetone is well-established and proceeds via mesityl oxide as an intermediate. The following protocol is adapted for the direct use of mesityl oxide.
Experimental Protocol:
Protocol 3.1: Synthesis of 2,4,4-Trimethyl-2,5-dihydro-1H-1,5-benzodiazepine (Proposed)
Materials:
-
o-Phenylenediamine
-
Mesityl oxide
-
Methanol (B129727) or Ethanol (as solvent)
-
Catalytic amount of acetic acid (optional)
Procedure:
-
Dissolve o-phenylenediamine in methanol or ethanol in a round-bottom flask.
-
Add a stoichiometric equivalent of mesityl oxide to the solution. A catalytic amount of acetic acid can be added to facilitate the reaction.
-
Stir the reaction mixture at room temperature or gentle reflux for several hours, monitoring the reaction progress by TLC.
-
Upon completion, the product may precipitate from the solution upon cooling.
-
If no precipitate forms, the solvent is removed under reduced pressure.
-
The crude product is then recrystallized from a suitable solvent (e.g., ethanol, hexane) to afford pure 2,4,4-trimethyl-2,5-dihydro-1H-1,5-benzodiazepine.
Workflow: Benzodiazepine Synthesis
References
Application Notes and Protocols: Mesityl Oxide in Michael Addition Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mesityl oxide, a common α,β-unsaturated ketone, serves as a versatile Michael acceptor in organic synthesis. Its conjugated system readily reacts with a wide range of nucleophiles in a 1,4-conjugate addition, known as the Michael addition reaction. This reaction is a powerful tool for carbon-carbon and carbon-heteroatom bond formation, enabling the construction of complex molecular architectures. These application notes provide an overview of various protocols utilizing mesityl oxide in Michael addition reactions, with a focus on different catalyst systems and nucleophiles. Detailed experimental procedures and tabulated data are presented to facilitate the practical application of these methods in research and development.
Reaction Mechanism and Principles
The Michael addition reaction involves the nucleophilic addition of a Michael donor (nucleophile) to the β-carbon of an α,β-unsaturated carbonyl compound, the Michael acceptor (in this case, mesityl oxide). The reaction is typically catalyzed by a base, which deprotonates the Michael donor to form a resonance-stabilized enolate or other nucleophilic species. This nucleophile then attacks the electrophilic β-carbon of mesityl oxide, leading to the formation of a new enolate intermediate. Subsequent protonation yields the final 1,4-adduct.
A classic example is the reaction of diethyl malonate with mesityl oxide, which is a key step in the synthesis of dimedone.[1][2] The reaction can be catalyzed by bases such as sodium methoxide (B1231860) or sodium ethoxide.
Experimental Protocols
Protocol 1: Base-Catalyzed Michael Addition of Diethyl Malonate to Mesityl Oxide (Dimedone Synthesis)
This protocol outlines the classic synthesis of dimedone, which proceeds through a Michael addition followed by an intramolecular Claisen condensation, hydrolysis, and decarboxylation.[1][3]
Materials:
-
Sodium methoxide (NaOMe) or Sodium ethoxide (NaOEt)
-
Methanol (B129727) (MeOH) or Ethanol (EtOH)
-
Diethyl malonate
-
Mesityl oxide
-
2N Sodium hydroxide (B78521) (NaOH) solution
-
4N Hydrochloric acid (HCl)
-
Acetone (B3395972) (for recrystallization)
Procedure:
-
In a round-bottomed flask equipped with a reflux condenser, dissolve sodium methoxide (1.0 eq) in methanol.
-
Add diethyl malonate (1.0 eq) to the solution.
-
Gently reflux the mixture for a few minutes.
-
Carefully add mesityl oxide (1.0 eq) through the condenser. The reaction can be vigorous.
-
Once the initial reaction subsides, reflux the mixture for 30-60 minutes.
-
Cool the mixture and add 2N sodium hydroxide solution.
-
Reflux the mixture for an additional 90 minutes to facilitate hydrolysis and cyclization.
-
Cool the reaction mixture to room temperature.
-
Remove methanol via rotary evaporation.
-
Heat the remaining aqueous mixture to reflux and slowly add 4N HCl until the pH is acidic (pH 2-3).
-
Cool the mixture in an ice bath to precipitate the crude dimedone.
-
Collect the solid by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from a minimal amount of acetone to obtain pure dimedone.
Visualization of the Experimental Workflow:
References
Pharmaceutical Applications of Mesityl Oxide Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for two classes of pharmaceutically relevant compounds derived from or related to mesityl oxide: 2,2,4-Trimethyl-1,2-dihydroquinolines and Isatin-based Schiff Bases . These compounds have shown promise in antibacterial, antimalarial, and anticonvulsant applications.
I. 2,2,4-Trimethyl-1,2-dihydroquinoline (B116575) Derivatives
Derivatives of 2,2,4-trimethyl-1,2-dihydroquinoline, synthesized from the condensation of mesityl oxide and anilines, have emerged as a versatile scaffold in medicinal chemistry. The quinoline (B57606) core is a well-established pharmacophore present in a variety of approved drugs, and its derivatives are actively investigated for a range of therapeutic applications.
Application Notes
2,2,4-Trimethyl-1,2-dihydroquinoline and its substituted analogs have demonstrated notable biological activities, including antioxidant, antibacterial, and antimalarial properties. The ease of synthesis from readily available starting materials like mesityl oxide makes this class of compounds attractive for further derivatization and screening in drug discovery programs. While specific quantitative data for the direct mesityl oxide-derived 2,2,4-trimethyl-1,2-dihydroquinolines in pharmaceutical assays are emerging, data from structurally similar quinoline derivatives provide a strong rationale for their investigation.
Data Presentation
The following table summarizes the Minimum Inhibitory Concentration (MIC) values for structurally related quinoline derivatives against various bacterial strains, providing a benchmark for the expected activity of novel 2,2,4-trimethyl-1,2-dihydroquinoline analogs.
Table 1: Antibacterial Activity of Representative Quinoline Derivatives
| Compound Class | Microorganism | Strain | MIC (µg/mL) | Reference |
|---|---|---|---|---|
| Quinolone-Sulfonamide Hybrid | Staphylococcus aureus | ATCC 25923 | 0.19 | [1] |
| Escherichia coli | ATCC 25922 | 6.09 | [1] | |
| Substituted Quinoline | Methicillin-resistant Staphylococcus aureus (MRSA) | ATCC 33591 | 1.5 | [2] |
| Methicillin-resistant Staphylococcus epidermidis (MRSE) | RP62A | 6.0 | [2] |
| | Vancomycin-resistant Enterococci (VRE) | ATCC 700802 | 3.0 |[2] |
The following table presents the 50% inhibitory concentration (IC50) values for related quinoline compounds against Plasmodium falciparum, the parasite responsible for malaria.
Table 2: Antimalarial Activity of Representative Quinoline Derivatives
| Compound Class | Plasmodium falciparum Strain | IC50 (µM) | Reference |
|---|---|---|---|
| Quinolinyl-1,2-dihydropyridine | - | 0.014-15.87 | [3] |
| 4-Aminoquinoline Derivative | - | 3.6 | [3] |
| Tetrahydroquinoline Derivative | 3D7 | 0.066 |[4] |
Experimental Protocols
Protocol 1: Synthesis of 2,2,4-Trimethyl-1,2-dihydroquinoline from Mesityl Oxide and Aniline (B41778)
This protocol describes a general method for the acid-catalyzed condensation of mesityl oxide with an aniline to form the corresponding 2,2,4-trimethyl-1,2-dihydroquinoline.
Materials:
-
Aniline (or substituted aniline)
-
Mesityl oxide
-
Catalyst: Hydrofluoric acid and Boron trifluoride hydrate (B1144303), or a strongly acidic sulfonic acid-type macroreticular cation exchange resin (e.g., Amberlyst 15)[5][6]
-
Solvent (if applicable, e.g., for resin catalyst)
-
Hydroquinone (B1673460) (inhibitor)
-
Sodium hydroxide (B78521) solution (for neutralization)
-
Organic solvent for extraction (e.g., dichloromethane)
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
Catalyst Preparation (for resin): To a flask, add the cation exchange resin (e.g., 100 g), acetone (B3395972) (50 ml), and the aniline (e.g., 54 g of m-toluidine). Stir the slurry for 1 hour.[6]
-
Reaction Setup: In a reaction flask equipped with a stirrer, condenser, and addition funnel, place the aniline (e.g., 420 g, 4.51 moles) and the catalyst. For the HF/BF3 catalyst, add 45% hydrofluoric acid (8.02 g, 0.18 mole) and boron trifluoride hydrate (8.55 g, 0.09 mole).[5] For the resin catalyst, charge the remaining aniline (e.g., 214 g) and a small amount of hydroquinone (0.1 g) to the prepared catalyst slurry.[6]
-
Reaction: Heat the mixture to the reaction temperature (e.g., 140-155 °C).
-
Addition of Mesityl Oxide: Slowly add mesityl oxide (e.g., 531.1 g, 5.41 moles) to the reaction mixture over a period of several hours while maintaining the temperature.[5]
-
Reaction Completion: After the addition is complete, maintain the reaction at temperature for an additional hour to ensure complete conversion.
-
Work-up:
-
Cool the reaction mixture.
-
If using an acid catalyst, neutralize the mixture with a sodium hydroxide solution.
-
If using a resin catalyst, filter to remove the resin.
-
Extract the product with an organic solvent.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification:
-
Remove the solvent using a rotary evaporator.
-
Purify the crude product by vacuum distillation to obtain the 2,2,4-trimethyl-1,2-dihydroquinoline derivative.
-
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) for Antibacterial Activity
This protocol outlines the broth microdilution method to determine the MIC of a compound against a bacterial strain.
Materials:
-
Mueller-Hinton Broth (MHB)
-
Bacterial culture (e.g., S. aureus, E. coli)
-
Test compound stock solution (in a suitable solvent like DMSO)
-
Sterile 96-well microplates
-
Incubator (37°C)
-
Microplate reader (optional)
-
Positive control antibiotic (e.g., ciprofloxacin)
-
Negative control (vehicle solvent)
Procedure:
-
Inoculum Preparation: Prepare a bacterial inoculum from a fresh culture and adjust its turbidity to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compound in MHB. The final volume in each well should be 100 µL.
-
Inoculation: Add 100 µL of the prepared bacterial inoculum to each well, resulting in a final volume of 200 µL.
-
Controls: Include a positive control (broth with bacteria and a standard antibiotic), a negative control (broth with bacteria and the vehicle solvent), and a sterility control (broth only).
-
Incubation: Incubate the microplate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density using a microplate reader.
Visualizations
Caption: Synthesis of 2,2,4-trimethyl-1,2-dihydroquinoline from mesityl oxide and aniline.
II. Isatin-based Schiff Base Derivatives
Isatin (B1672199) (1H-indole-2,3-dione) is a versatile starting material for the synthesis of a wide array of heterocyclic compounds with significant biological activities. Schiff bases derived from isatin have demonstrated potent anticonvulsant properties. While isatin is not directly synthesized from mesityl oxide, its chemical lineage can be traced back to precursors that share synthetic strategies with mesityl oxide's origins from acetone.
Application Notes
Isatin-based Schiff bases have been extensively studied for their effects on the central nervous system. Several derivatives have shown significant protection in preclinical models of epilepsy, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. The mechanism of action for some of these compounds is believed to involve the enhancement of GABAergic neurotransmission.
Data Presentation
The following table summarizes the anticonvulsant activity of representative isatin-based Schiff bases in preclinical models.
Table 3: Anticonvulsant Activity of Isatin-based Schiff Bases
| Compound | Test Model | Effective Dose | LD50 (mg/kg) | Reference |
|---|---|---|---|---|
| N-methyl-5-bromo-3-(p-chlorophenylimino)isatin | MES | 30 mg/kg | >600 | [7] |
| scMet | 30 mg/kg | >600 | [7] | |
| Isatin-3-[N2-(2-benzalaminothiazol-4-yl)] hydrazone (Ib) | MES | 10 mg/kg | >2000 | [8] |
| PTZ | 10 mg/kg | >2000 | [8] | |
| (Z)-4-(2-oxoindolin-3-ylideneamino)-N-(2-methoxyphenyl)benzamide (4j) | MES | 30 mg/kg | - | [9] |
| | PTZ | 30 mg/kg | - |[9] |
Experimental Protocols
Protocol 3: Synthesis of Isatin-based Schiff Bases
This protocol describes the general synthesis of a Schiff base from isatin and a primary amine.
Materials:
-
Isatin (or a substituted isatin)
-
Aromatic or aliphatic primary amine
-
Ethanol (B145695) (absolute)
-
Glacial acetic acid (catalyst)
-
Reflux apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve isatin (1 equivalent) in absolute ethanol.
-
Addition of Amine: Add the primary amine (1 equivalent) to the solution.
-
Catalyst Addition: Add a few drops of glacial acetic acid to catalyze the reaction.
-
Reflux: Heat the reaction mixture to reflux and maintain for a period of time (typically 1-4 hours), monitoring the reaction by thin-layer chromatography (TLC).
-
Isolation:
-
Cool the reaction mixture to room temperature.
-
The Schiff base product often precipitates from the solution.
-
Collect the solid product by filtration.
-
-
Purification:
-
Wash the product with cold ethanol to remove any unreacted starting materials.
-
Recrystallize the product from a suitable solvent (e.g., ethanol, methanol) to obtain the pure Schiff base.
-
Protocol 4: Maximal Electroshock (MES) Test for Anticonvulsant Activity
This protocol describes the MES test in mice, a standard preclinical model for generalized tonic-clonic seizures.
Materials:
-
Male Swiss albino mice (20-25 g)
-
Electroconvulsiometer with corneal electrodes
-
Test compound formulation (e.g., suspension in 0.5% methylcellulose)
-
Vehicle control
-
Positive control (e.g., Phenytoin)
Procedure:
-
Animal Dosing: Administer the test compound, vehicle, or positive control to the mice via intraperitoneal (i.p.) or oral (p.o.) route at various doses (e.g., 30, 100, 300 mg/kg).
-
Time to Peak Effect: Allow a predetermined amount of time to elapse for the compound to reach its peak effect (typically 30-60 minutes for i.p. administration).
-
Induction of Seizure: Apply a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) through corneal electrodes.
-
Observation: Observe the mice for the presence or absence of the hindlimb tonic extensor phase of the seizure.
-
Endpoint: The abolition of the hindlimb tonic extension is considered a positive result, indicating anticonvulsant activity.
-
Data Analysis: The dose that protects 50% of the animals from the tonic extensor seizure (ED50) can be calculated.
Visualizations
Caption: General synthesis of an isatin-based Schiff base.
Caption: Workflow for anticonvulsant screening of isatin derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Exploring a Tetrahydroquinoline Antimalarial Hit from the Medicines for Malaria Pathogen Box and Identification of its Mode of Resistance as PfeEF2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US4746743A - Process for producing 2,2,4-trimethyl-1,2-dihydroquinoline - Google Patents [patents.google.com]
- 6. US4514570A - Process for the preparation of 2,2,4-trimethyl-1,2-dihydroquinoline compounds - Google Patents [patents.google.com]
- 7. hrcak.srce.hr [hrcak.srce.hr]
- 8. sciepub.com [sciepub.com]
- 9. Synthesis and evaluation of anticonvulsant activity of (Z)-4-(2-oxoindolin-3-ylideneamino)-N-phenylbenzamide derivatives in mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Mesityl Oxide as a Precursor for Methyl Isobutyl Ketone (MIBK) Synthesis
Introduction
Methyl isobutyl ketone (MIBK) is a valuable industrial solvent and chemical intermediate used extensively in the manufacturing of paints, coatings, pharmaceuticals, and as an extraction agent.[1] A primary route for MIBK production involves the selective hydrogenation of mesityl oxide (MO), which itself is derived from the aldol (B89426) condensation of acetone (B3395972).[2][3] This process is attractive due to the availability and low cost of acetone as a starting material. The overall synthesis pathway proceeds in steps: acetone is first dimerized to diacetone alcohol (DAA), which is then dehydrated to form mesityl oxide.[1][4] The crucial final step, and the focus of this document, is the selective hydrogenation of the carbon-carbon double bond in mesityl oxide to yield MIBK.[1][2]
This application note provides an overview of the catalytic systems and reaction conditions for the synthesis of MIBK from mesityl oxide, along with detailed experimental protocols for researchers.
Reaction Pathway
The synthesis of MIBK from acetone is a multi-step process where mesityl oxide is a key intermediate. The final step is the hydrogenation of mesityl oxide.[5] To overcome thermodynamic limitations in the formation of mesityl oxide from acetone, the MO is irreversibly hydrogenated to MIBK, driving the overall reaction forward.[3][5]
References
Application Notes and Protocols: Synthesis of Dimedone from Mesityl Oxide
Abstract
This document provides a detailed experimental procedure for the synthesis of 5,5-dimethylcyclohexane-1,3-dione, commonly known as dimedone, from mesityl oxide and diethyl malonate. The synthesis involves a sequence of well-established organic reactions, including a Michael addition, an intramolecular Claisen condensation (Dieckmann cyclization), hydrolysis, and decarboxylation.[1][2][3] This protocol is intended for researchers, scientists, and professionals in drug development and organic synthesis.
Introduction
Dimedone is a cyclic diketone that serves as a valuable building block in organic synthesis and is frequently used for the identification of aldehydes.[4] The synthesis of dimedone is a classic multi-step reaction sequence that demonstrates several fundamental principles of organic chemistry. The overall process begins with the conjugate addition of the enolate of diethyl malonate to the α,β-unsaturated ketone, mesityl oxide.[4][5] This is followed by an intramolecular cyclization to form a six-membered ring.[4][6] Subsequent hydrolysis of the ester group and decarboxylation yield the final product, dimedone.[2][5][6]
Reaction Scheme
The synthesis of dimedone proceeds through the following key steps:
-
Michael Addition: Diethyl malonate adds to mesityl oxide in a conjugate addition reaction.[6][7]
-
Dieckmann Cyclization: The intermediate undergoes an intramolecular Claisen condensation to form a cyclic β-keto ester.[2][3]
-
Hydrolysis: The ester group is hydrolyzed to a carboxylic acid.[5][6]
-
Decarboxylation: The resulting β-keto acid is heated to induce decarboxylation, yielding dimedone.[5][6]
Experimental Protocol
This protocol is adapted from established procedures and is divided into two sessions for practical laboratory work.[4]
Materials and Reagents:
-
Absolute Ethanol
-
Sodium metal
-
Diethyl malonate
-
Mesityl oxide (freshly distilled for best results)[8]
-
Potassium hydroxide (B78521) (KOH)
-
Concentrated Hydrochloric acid (HCl)
-
Ethyl ether
-
Petroleum ether (60-80 °C)
-
Deionized water
-
Ice
Equipment:
-
250 mL three-neck round-bottom flask
-
Reflux condenser with CaCl2 drying tube
-
Pressure-equalizing dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle or water/oil bath
-
Rotary evaporator
-
Büchner funnel and filter flask
-
Standard laboratory glassware
Procedure:
Session 1: Michael Addition and Cyclization
-
Preparation of Sodium Ethoxide: In a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and dropping funnel, add 30 mL of absolute ethanol. Carefully add 1.15 g (0.05 mol) of sodium metal in small pieces at a rate that maintains a gentle boil.[4]
-
Addition of Reagents: Once all the sodium has dissolved, add 8.5 mL (8.0 g, 0.05 mol) of diethyl malonate dropwise over 5 minutes. Follow this with the addition of 5 mL of absolute ethanol.[4]
-
Next, add 6.0 mL (4.9 g, 0.05 mol) of mesityl oxide dropwise over 5 minutes, followed by another 5 mL of absolute ethanol.[4]
-
First Reflux: Heat the reaction mixture to reflux with stirring for 45 minutes using a water bath.[4]
-
Hydrolysis: Prepare a solution of 6.3 g (0.112 mol) of KOH in 25 mL of water. Add this solution dropwise to the reaction mixture.[4]
-
Second Reflux: Reflux the mixture for an additional 45 minutes.[4]
-
Cooling: Turn off the heat and allow the mixture to cool to room temperature. The mixture can be stored until the next session.[4]
Session 2: Work-up and Purification
-
Solvent Removal: Distill off approximately 35 mL of the ethanol-water mixture using a rotary evaporator.[4]
-
Extraction: Cool the remaining residue in an ice bath and extract with 25 mL of ethyl ether to remove any unreacted mesityl oxide. Retain the aqueous layer.[4]
-
Acidification and Decarboxylation: Return the aqueous layer to the flask and acidify to a pH of approximately 1 by slowly adding concentrated HCl. Reflux the acidified mixture for 15 minutes in an oil bath to facilitate decarboxylation.[4][9]
-
Crystallization: Cool the mixture in an ice bath until crystallization of the crude product is complete.[4]
-
Filtration and Washing: Filter the crude product under vacuum using a Büchner funnel. Wash the solid with 25 mL of cold water and then with 25 mL of petroleum ether (60-80 °C).[4]
-
Recrystallization: Recrystallize the crude product from a 1:1 mixture of aqueous acetone to obtain pure dimedone.[4][5]
-
Drying and Characterization: Dry the purified crystals, weigh them to determine the yield, and measure the melting point.[5]
Data Presentation
| Parameter | Reported Value | Reference |
| Reagent Quantities | ||
| Sodium | 1.15 g (0.05 mol) | [4] |
| Diethyl Malonate | 8.5 mL (8.0 g, 0.05 mol) | [4] |
| Mesityl Oxide | 6.0 mL (4.9 g, 0.05 mol) | [4] |
| Potassium Hydroxide | 6.3 g (0.112 mol) | [4] |
| Reaction Conditions | ||
| First Reflux Time | 45 minutes | [4] |
| Second Reflux Time | 45 minutes | [4] |
| Decarboxylation Reflux | 15 minutes | [4] |
| Product Characteristics | ||
| Theoretical Yield | ~7.0 g | Calculated |
| Experimental Yield | 96-122 g (for a larger scale) | [8] |
| Percent Yield | 20-85% | [8][10] |
| Melting Point | 147-150 °C | [8][10] |
Note: Yields are highly dependent on the purity of reagents, especially mesityl oxide, and the precision of the experimental technique.[8][10]
Visualizations
Experimental Workflow Diagram
Caption: Workflow for the synthesis of dimedone.
Reaction Pathway Diagram
Caption: Key stages in the synthesis of dimedone.
References
- 1. scribd.com [scribd.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. books.rsc.org [books.rsc.org]
- 5. pnorris.people.ysu.edu [pnorris.people.ysu.edu]
- 6. homework.study.com [homework.study.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Solved Draw the complete mechanism for today's reaction, | Chegg.com [chegg.com]
- 10. rsc.org [rsc.org]
Application Notes and Protocols: Mesityl Oxide in Vitamin and Fragrance Synthesis
For Researchers, Scientists, and Drug Development Professionals
Mesityl oxide, an α,β-unsaturated ketone with the chemical formula C₆H₁₀O, serves as a versatile precursor and intermediate in the synthesis of fine chemicals.[1] Its reactivity makes it a valuable building block for complex organic molecules, including a range of fragrance compounds and essential vitamins, most notably Vitamin A.
This document provides a detailed overview of the applications of mesityl oxide in these fields, complete with experimental protocols for key synthetic transformations and quantitative data to support process optimization.
Role of Mesityl Oxide in Synthesis
Mesityl oxide's utility in the synthesis of vitamins and fragrances can be categorized into two main pathways:
-
Direct Application as a C₆ Building Block: In this role, mesityl oxide itself reacts to form part of the final molecular structure. A notable example is its use in the synthesis of damascones, a class of important rose-scented fragrance compounds, through a Diels-Alder reaction.[2]
-
Indirect Application via Acetone (B3395972) Condensation Chemistry: The industrial synthesis of mesityl oxide involves the aldol (B89426) condensation of acetone.[3] This same fundamental reaction, the base-catalyzed aldol condensation of acetone with another molecule (citral), is the cornerstone of the industrial production of ionones .[4][5] Ionones are critical intermediates, serving both as violet-scented fragrance materials and as the primary starting point for the large-scale synthesis of Vitamin A.[6]
The following diagram illustrates the logical relationship between acetone, mesityl oxide, and their key synthetic products in the fragrance and vitamin industries.
Application in Fragrance Synthesis
Mesityl oxide is directly and indirectly involved in the creation of valuable fragrance compounds.
Synthesis of Ionones (via Acetone Condensation)
The most significant contribution to fragrance and vitamin synthesis is the pathway to ionones, which begins with the base-catalyzed condensation of citral (B94496) and acetone to form pseudoionone.[3] This is subsequently cyclized in the presence of acid to yield a mixture of α- and β-ionone.[4]
The general workflow for ionone (B8125255) synthesis is depicted below.
This protocol is adapted from procedures utilizing a sodium hydroxide (B78521) catalyst.[4][7]
-
Reaction Setup: In a reaction kettle equipped with a stirrer and temperature control, add 1100 liters of acetone, 260 liters of water, and 25 liters of a 30% aqueous sodium hydroxide solution. Stir to ensure homogeneity.[7]
-
Addition of Citral: Cool the mixture to 20°C. Add 170 kg of citral (content ≥ 95.0%) dropwise over a period of 2 hours while maintaining the temperature.[7]
-
Reaction: After the addition is complete, continue the reaction at 35-45°C for 3-4 hours.[8] Monitor the reaction progress by gas chromatography (GC) until the citral content is less than 1.5%.[8]
-
Neutralization and Work-up: Neutralize the reaction mixture with acetic acid to a pH of 6.0-6.5.[7] Allow the layers to separate. Remove the aqueous layer.
-
Purification: The organic layer is subjected to vacuum distillation to remove the solvent and obtain the crude pseudoionone. Collect the fraction at 104-109°C / 240Pa to yield the purified product.[7]
This protocol uses concentrated sulfuric acid for the cyclization of pseudoionone.
-
Reaction Setup: In a suitable reactor, prepare a mixture of 120 liters of a non-polar solvent (e.g., No. 6 solvent oil), 5 liters of methanol, and 160 liters of concentrated sulfuric acid. Stir the mixture and cool to -18°C.[7]
-
Addition of Pseudoionone: Slowly add 55 kg of the previously synthesized pseudoionone to the cooled acid mixture, ensuring the temperature is maintained between -12°C and -18°C.[7]
-
Reaction: Stir the mixture at this temperature for 30-50 minutes. The reaction is highly exothermic and requires careful temperature control.
-
Quenching and Work-up: Quench the reaction by pouring the mixture into ice water. Separate the organic layer, wash it with a sodium carbonate solution, and then with water until neutral.
-
Purification: The crude product is purified by vacuum distillation to yield high-purity β-ionone.
| Step | Catalyst/Reagent | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) | Reference(s) |
| Pseudoionone Synthesis | 30% NaOH (aq) | 20-45 | 2-4 | 90.8 | 92.2 | [7] |
| Pseudoionone Synthesis | 41% NaOH (aq) | 40 | 1.5 | 63.1 | - | [4] |
| β-Ionone Cyclization | Conc. H₂SO₄ | -18 to -12 | 0.5-0.8 | 72.0-85.0 | ≥96.0 | [7] |
Application in Vitamin Synthesis
The primary application in vitamin synthesis is the production of Vitamin A, which uses β-ionone as the key C₁₃ building block. Several industrial processes have been developed to extend the side chain of β-ionone to the full C₂₀ skeleton of Vitamin A.
The following diagram outlines three major industrial pathways for the synthesis of Vitamin A acetate (B1210297) from β-ionone.
Protocol Outline: The Arens-van Dorp / Reformatsky Route
One of the earliest syntheses of a Vitamin A active substance involved the chain extension of β-ionone using the Reformatsky reaction.[1]
-
First Chain Extension (C₁₃ → C₁₈):
-
Reaction: β-ionone is reacted with methyl γ-bromocrotonate in the presence of activated zinc. This forms a β-hydroxy ester.
-
Dehydration: The resulting hydroxy-ester is dehydrated using a mild acid (e.g., anhydrous oxalic acid) to form an ester.
-
Saponification: The ester is saponified to yield ionylidene crotonic acid.
-
Ketone Formation: The acid is treated with methyllithium (B1224462) to produce the C₁₈ ketone.[1]
-
-
Second Chain Extension (C₁₈ → C₂₀):
-
Reaction: The C₁₈ ketone undergoes a second Reformatsky reaction, this time with methyl bromoacetate (B1195939) and zinc, to form a C₂₀ hydroxy-ester.[1]
-
Final Conversion: The hydroxy-ester is then converted through a series of steps (dehydration, saponification) to yield Vitamin A acid, a substance with high biological activity.[1]
-
Protocol Outline: The BASF Wittig Route
This process is a cornerstone of modern industrial Vitamin A production.[9][10]
-
Formation of C₁₅ Phosphonium Salt:
-
Reaction: β-ionone is first converted to vinyl-β-ionol (C₁₅). This can be achieved by reaction with a vinyl Grignard reagent or by ethynylation followed by partial hydrogenation (e.g., using a Lindlar catalyst).[9][11]
-
Salt Formation: The resulting vinyl-β-ionol is treated with triphenylphosphine (B44618) and an acid (e.g., HCl) to form the C₁₅-triphenylphosphonium salt.[9][10]
-
-
Wittig Reaction:
-
Purification: The final product is purified to yield all-trans-Vitamin A acetate.
The overall yields for these multi-step industrial syntheses are complex and proprietary. However, specific steps are reported with high efficiency. For example, the Julia olefination step in the Rhône-Poulenc synthesis proceeds with high yield.
| Process | Key Intermediate(s) | Key Reaction(s) | Advantage | Reference(s) |
| Roche Process | C₁₄ Aldehyde, C₆ Alcohol | Darzens Condensation, Grignard Reaction | Established and robust industrial process. | [9][10] |
| BASF Process | C₁₅ Phosphonium Salt, C₅ Aldehyde | Wittig Reaction | Efficient C-C bond formation, high stereoselectivity. | [9][10] |
| Rhône-Poulenc | C₁₅ Sulfone, C₅ Chloroacetyl | Julia Olefination | Utilizes sulfone chemistry for olefination. | [9][10] |
Disclaimer: These protocols are intended for informational purposes for qualified researchers. All chemical syntheses should be performed with appropriate safety precautions, including the use of personal protective equipment, and in a well-ventilated fume hood. A thorough risk assessment should be conducted before any experimental work.
References
- 1. researchgate.net [researchgate.net]
- 2. US8067644B2 - Process for conducting an organic reaction in ionic liquids - Google Patents [patents.google.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. img.perfumerflavorist.com [img.perfumerflavorist.com]
- 5. researchgate.net [researchgate.net]
- 6. WO2008055704A1 - PROCESS FOR THE PREPARATION OF β-IONONES AND VITAMIN A, VITAMIN A DERIVATIVES, CAROTENES AND CAROTENOIDS - Google Patents [patents.google.com]
- 7. Industrial method for preparing beta-ionone - Eureka | Patsnap [eureka.patsnap.com]
- 8. Mesityl oxide | C6H10O | CID 8858 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Vitamin A: Properties, Production process and Uses_Chemicalbook [chemicalbook.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Synthesis and Use of Stable Isotope Enriched Retinals in the Field of Vitamin A | MDPI [mdpi.com]
Mesityl Oxide: A Versatile Intermediate in Fine Chemical Synthesis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Mesityl oxide (4-methyl-3-penten-2-one) is a key α,β-unsaturated ketone that serves as a versatile and economical intermediate in the synthesis of a wide array of fine chemicals. Its reactivity, stemming from the presence of both a carbon-carbon double bond and a carbonyl group, allows for its participation in a variety of organic transformations. These reactions include hydrogenations, Michael additions, and condensation reactions, making it a valuable building block in the pharmaceutical, agrochemical, and fragrance industries. This document provides detailed application notes and experimental protocols for the synthesis of mesityl oxide and its utilization in the preparation of several important fine chemicals.
Synthesis of Mesityl Oxide
Mesityl oxide is commercially produced through the acid- or base-catalyzed aldol (B89426) condensation of acetone (B3395972). The reaction proceeds via the formation of diacetone alcohol, which is subsequently dehydrated to yield mesityl oxide.
Acid-Catalyzed Synthesis of Mesityl Oxide
This method involves the saturation of acetone with hydrogen chloride gas, followed by a period of standing to allow for condensation and dehydration.
-
Drying of Acetone: Dry 250 mL of acetone by allowing it to stand overnight with anhydrous calcium chloride, followed by distillation.
-
Saturation with HCl: Place the dried acetone in a 1 L flask equipped with a gas delivery tube and a calcium chloride drying tube. Cool the flask in a freezing mixture and saturate the acetone with a rapid stream of hydrogen chloride gas. This process typically takes 2-3 hours.
-
Reaction: After saturation, leave the reaction mixture in an ice-water bath for 24 hours, and then at room temperature for two days.
-
Work-up: Pour the dark-colored liquid onto approximately 300 g of crushed ice and stir well. Separate the upper layer containing mesityl oxide and wash it with a strong sodium hydroxide (B78521) solution until it turns faintly yellow.
-
Purification: Purify the crude mesityl oxide by steam distillation with the addition of a small amount of concentrated NaOH solution. Separate the organic layer of the distillate, dry it over anhydrous calcium chloride, and fractionally distill it. Collect the fraction boiling between 129-131 °C.[1]
Dehydration of Diacetone Alcohol
A common laboratory preparation involves the dehydration of diacetone alcohol using a catalytic amount of iodine.[2][3]
-
Apparatus Setup: Assemble a 1 L round-bottomed flask with a fractionating column and a condenser for distillation.
-
Reaction Mixture: To the flask, add approximately 1100 g (9.5 moles) of crude diacetone alcohol and 0.1 g of iodine.
-
Distillation: Gently heat the mixture to distill its components. Collect the following fractions:
-
Fraction I: 56–80 °C (mainly acetone)
-
Fraction II: 80–126 °C (a mixture of water and crude mesityl oxide)
-
Fraction III: 126–131 °C (pure mesityl oxide)
-
-
Purification: Separate the aqueous layer from Fraction II. Dry the crude mesityl oxide from this fraction with anhydrous calcium chloride and distill it, collecting the fraction boiling between 126–130 °C. Combine this with Fraction III.[2]
Applications of Mesityl Oxide in Fine Chemical Synthesis
Mesityl oxide is a precursor to a variety of valuable downstream products. The following sections detail its application in the synthesis of key fine chemicals.
Synthesis of Methyl Isobutyl Ketone (MIBK) and Methyl Isobutyl Carbinol (MIBC)
The primary industrial application of mesityl oxide is in the production of MIBK, a widely used solvent, and its corresponding alcohol, MIBC.[4] This is achieved through a selective hydrogenation process.
The synthesis proceeds in two stages: the selective hydrogenation of the carbon-carbon double bond of mesityl oxide to yield MIBK, followed by the hydrogenation of the carbonyl group to produce MIBC.
Caption: Synthesis of MIBK and MIBC from Mesityl Oxide.
While industrial processes are continuous and operate under high pressure, a laboratory-scale batch hydrogenation can be performed.
-
Catalyst Preparation: A common catalyst is palladium on a support such as activated carbon or alumina.
-
Reaction Setup: In a high-pressure autoclave, place mesityl oxide, a suitable solvent (e.g., isopropanol), and the hydrogenation catalyst.
-
Hydrogenation: Seal the autoclave, purge with nitrogen, and then pressurize with hydrogen to the desired pressure (e.g., 1.50 to 4.23 MPa). Heat the mixture to the reaction temperature (e.g., 100-150 °C) with stirring.[5]
-
Monitoring and Work-up: Monitor the reaction progress by measuring hydrogen uptake. Once the reaction is complete, cool the autoclave, vent the excess hydrogen, and filter the catalyst.
-
Purification: Remove the solvent by distillation to obtain crude MIBK, which can be further purified by fractional distillation.
| Product | Catalyst | Temperature (°C) | Pressure (MPa) | Solvent | Yield (%) | Reference |
| MIBK | Pd/Al2O3 | 100-150 | 1.50-4.23 | Acetone | ~94.5 (selectivity) | [5] |
| MIBK | Copper-based | 180-220 | Atmospheric | Methyl Isobutyl Alcohol | 92.15-98.33 (selectivity) | [6] |
| MIBK | Pd on Cation Exchange Resin | 50-200 | 6-10 | None | - | [7] |
Table 1: Quantitative Data for the Synthesis of MIBK from Mesityl Oxide.
Synthesis of Dimedone
Dimedone (5,5-dimethylcyclohexane-1,3-dione) is a useful building block in organic synthesis and is prepared from mesityl oxide via a Michael addition with a malonic ester, followed by an intramolecular Claisen condensation, hydrolysis, and decarboxylation.[4][5][8]
Caption: Synthesis of Dimedone from Mesityl Oxide.
-
Sodium Ethoxide Preparation: In a 250 mL three-neck round-bottom flask equipped with a stirrer, dropping funnel, and reflux condenser, add 30 mL of absolute ethanol. Carefully add 1.15 g (0.05 mol) of sodium metal in small pieces at a rate that maintains a gentle boil.[4]
-
Michael Addition: Once all the sodium has dissolved, add 8.5 mL (0.05 mol) of diethyl malonate dropwise over 5 minutes. Follow this with 5 mL of absolute ethanol. Then, add 6.0 mL (0.05 mol) of mesityl oxide dropwise over 5 minutes, followed by another 5 mL of absolute ethanol.[4]
-
Claisen Condensation: Reflux the reaction mixture with stirring for 45 minutes in a water bath.[4]
-
Hydrolysis and Decarboxylation: Prepare a solution of 6.3 g (0.112 mol) of KOH in 25 mL of water and add it dropwise to the reaction mixture. Reflux for an additional 45 minutes.[4]
-
Work-up: Cool the mixture and distill off approximately 35 mL of the ethanol-water mixture using a rotary evaporator. Cool the residue in an ice bath and extract with 25 mL of diethyl ether, retaining the aqueous layer.[4]
-
Acidification and Crystallization: Return the aqueous layer to the reaction flask and acidify to pH 1 with concentrated HCl. Reflux for 15 minutes. Cool the mixture in an ice bath until crystallization is complete.[4]
-
Purification: Filter the crude product under vacuum, wash with cold water and petroleum ether. Recrystallize the crude dimedone from a 1:1 mixture of acetone and water.[4]
| Reactant 1 | Reactant 2 | Base | Solvent | Yield (%) | Reference |
| Mesityl Oxide | Diethyl Malonate | Sodium Ethoxide / KOH | Ethanol / Water | 67-85 | [9] |
| Mesityl Oxide | Diethyl Malonate | Sodium Methoxide / NaOH | Methanol / Water | 76.77 | [5] |
Table 2: Quantitative Data for the Synthesis of Dimedone.
Synthesis of 2,2,4-Trimethyl-1,2-dihydroquinolines
Mesityl oxide can react with anilines in the presence of a catalyst to produce substituted quinolines, which are important heterocyclic scaffolds in medicinal chemistry.
-
Reaction Mixture: In a suitable reaction vessel, mix aniline (B41778) (or a substituted aniline) and mesityl oxide in a 1:1 molar ratio.
-
Catalyst Addition: Add 2.5 wt% of MOF-199 catalyst.
-
Reaction: Heat the mixture at 80 °C for 12 hours.[10]
-
Purification: After the reaction is complete, separate the product by column chromatography to obtain the pure 2,2,4-trimethyl-1,2-dihydroquinoline.[10]
| Aniline Derivative | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Aniline | MOF-199 | 80 | 12 | 76 | [10] |
Table 3: Quantitative Data for the Synthesis of a Dihydroquinoline Derivative.
Conclusion
Mesityl oxide is a highly valuable and versatile intermediate in fine chemical synthesis. Its straightforward preparation from acetone and its ability to undergo a range of chemical transformations make it an important precursor for the synthesis of solvents, pharmaceutical intermediates, and other specialty chemicals. The protocols provided herein offer a starting point for researchers to explore the rich chemistry of this important building block.
References
- 1. researchgate.net [researchgate.net]
- 2. taylorfrancis.com [taylorfrancis.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Mesityl oxide - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. AU2022431402A1 - Method for preparing methyl isobutyl ketone - Google Patents [patents.google.com]
- 7. US3953517A - Process for preparing methyl isobutyl ketone and catalyst - Google Patents [patents.google.com]
- 8. Process Development for Methyl Isobutyl Ketone Production Using the Low-Pressure One-Step Gas-Phase Selective Hydrogenation of Acetone [mdpi.com]
- 9. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols for the Hydrogenation of Mesityl Oxide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The hydrogenation of mesityl oxide (4-methylpent-3-en-2-one) is a significant chemical transformation that yields valuable industrial products, primarily methyl isobutyl ketone (MIBK) and 4-methyl-2-pentanol, also known as methyl isobutyl carbinol (MIBC). MIBK is a widely used solvent in various industries, including for paints, rubbers, and pharmaceuticals. This document provides detailed protocols and application notes for the hydrogenation of mesityl oxide, focusing on different catalytic systems and reaction conditions.
The selective hydrogenation of the carbon-carbon double bond in mesityl oxide leads to the formation of MIBK, while the subsequent reduction of the carbonyl group produces MIBC. The choice of catalyst and reaction parameters plays a crucial role in determining the selectivity towards the desired product.
Data Presentation: Comparison of Hydrogenation Protocols
The following table summarizes quantitative data from various experimental protocols for the hydrogenation of mesityl oxide, allowing for a clear comparison of different catalytic systems and their performance.
| Catalyst | Catalyst Loading | Substrate | Temperature (°C) | Pressure (atm) | Solvent | Conversion (%) | Selectivity to MIBK (%) | Selectivity to MIBC (%) | Reference |
| Raney Nickel | 10% by weight | Crude Mesityl Oxide | 80 | 10 | None | High | - | - | [1] |
| Raney Nickel | 60 kg in 800 L reactor | Crude Mesityl Oxide | 75 - 130 | 10 - 13 | None | >98.5 | 91.5 - 92.5 | 1 - 1.5 | [1] |
| Nickel-Copper-Chromium | - | Mesityl Oxide | 180 - 280 | - | Gas Phase | >92 | >90 | - | [2] |
| Pd/Al2O3 | 0.52 wt% | Mesityl Oxide (0.1-1.0 M) | - | 15 - 42 | Acetone | - | ~94.5 | - | [3][4] |
| Pd/HT | 0.1 wt% | Acetone | 99 - 153 | ~27 | Liquid Phase | - | High | - | [5] |
| Pt/HT | - | Acetone | 99 - 153 | ~27 | Liquid Phase | - | - | - | [5] |
| NiW, NiMo, CoMo on Phonolite | - | Mesityl Oxide | 375 | 50 | None | - | Major Product | Minor Product | [6] |
Experimental Protocols
Protocol 1: Liquid-Phase Hydrogenation of Mesityl Oxide using Raney Nickel
This protocol details the laboratory-scale batch hydrogenation of crude mesityl oxide to produce methyl isobutyl ketone.[1]
Materials:
-
Crude mesityl oxide
-
Raney Nickel catalyst (10% by weight of mesityl oxide)
-
Stirred autoclave (0.5 L capacity)
-
Hydrogen gas supply
-
Analytical equipment for product analysis (e.g., Gas Chromatography)
Procedure:
-
Charge the 0.5 L stirred autoclave with crude mesityl oxide.
-
Carefully add the Raney Nickel catalyst to the autoclave. The amount should be 10% of the weight of the mesityl oxide.
-
Seal the autoclave and purge it with nitrogen gas to remove any air.
-
Pressurize the autoclave with hydrogen gas to a constant pressure of 10 atm.
-
Begin stirring the reaction mixture and heat the autoclave to maintain a constant temperature of 80°C.
-
Monitor the reaction progress by taking samples at fixed intervals.
-
Analyze the samples to determine the concentration of methyl isobutyl ketone and unreacted mesityl oxide.
-
Once the desired conversion is achieved, cool the autoclave to room temperature and carefully vent the excess hydrogen gas.
-
Filter the reaction mixture to separate the Raney Nickel catalyst.
-
The resulting product can be further purified by distillation if required.
Protocol 2: Continuous Liquid-Phase Hydrogenation of Mesityl Oxide on a Technical Scale
This protocol describes a continuous process for the hydrogenation of crude mesityl oxide.[1]
Equipment:
-
Stirred reactor (1200 L total capacity)
-
Mesityl oxide feed pump
-
Product takeoff line
-
Hydrogen gas supply and pressure regulation system
-
Temperature control system
-
Catalyst filtration system
Procedure:
-
Maintain a constant liquid volume of 800 liters in the 1200 L stirred reactor.
-
Initially, charge the reactor with 60 kg of Raney Nickel catalyst.
-
Continuously feed crude mesityl oxide into the reactor at a rate of 500 liters per hour.
-
Simultaneously, withdraw the product from the reactor at the same rate to maintain a constant volume.
-
Maintain the reaction temperature between 75°C and 130°C. The temperature should be adjusted to ensure the mesityl oxide content in the product is below 1.5% by weight.
-
Maintain the hydrogen pressure between 10 and 13 atm.
-
Continuously monitor the composition of the product stream.
-
The product stream is then filtered to remove the catalyst for reuse.
Mandatory Visualizations
Hydrogenation of Mesityl Oxide: Reaction Pathways
Caption: Reaction pathways in the hydrogenation of mesityl oxide.
Experimental Workflow for Batch Hydrogenation of Mesityl Oxide
Caption: General workflow for a batch hydrogenation experiment.
References
Application Notes and Protocols: Mesityl Oxide in Coatings and Inks
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of mesityl oxide as a versatile solvent in the formulation of various coatings and inks. The following sections detail its key properties, application protocols for different resin systems, and expected performance characteristics.
Introduction to Mesityl Oxide in Coatings and Inks
Mesityl oxide (4-methyl-3-penten-2-one) is an α,β-unsaturated ketone that serves as a highly effective medium-boiling solvent in the coatings and inks industry.[1] Its unique combination of solvency, evaporation rate, and chemical structure offers several advantages in formulating a wide range of products, from traditional lacquers to high-solids industrial coatings.[2][3][4]
Key Advantages:
-
Excellent Solvency: Mesityl oxide is a strong solvent for a variety of resins, including nitrocellulose, vinyl copolymers, acrylics, and epoxies. This broad solvency power allows for the creation of stable, homogeneous formulations.
-
Optimal Evaporation Rate: As a medium-boiling solvent, mesityl oxide evaporates slower than solvents like acetone (B3395972) or MEK, which promotes good flow and leveling of the coating, preventing defects such as orange peel and blistering.[2][3] This controlled evaporation is crucial for achieving a smooth, high-gloss finish.
-
Viscosity Reduction: It effectively reduces the viscosity of resin solutions, which is particularly beneficial in high-solids formulations where maintaining a sprayable viscosity is a challenge.[2][3]
-
Improved Film Formation: The moderate evaporation rate contributes to better film coalescence, ensuring the formation of a durable and continuous film.[2]
Physicochemical Properties of Mesityl Oxide
A summary of the key physical and chemical properties of mesityl oxide is presented in Table 1.
| Property | Value |
| Chemical Formula | C₆H₁₀O |
| Molecular Weight | 98.14 g/mol |
| Appearance | Colorless to pale yellow oily liquid |
| Odor | Pungent, honey-like |
| Boiling Point | 129-132 °C |
| Density | 0.855 g/cm³ at 20°C |
| Flash Point | 28 °C (closed cup) |
| Vapor Pressure | 8.7 mmHg at 20°C |
| Solubility in Water | 2.9 g/100 mL at 20°C |
Application in Nitrocellulose Lacquers
Mesityl oxide is an excellent solvent for nitrocellulose resins, contributing to high-gloss, durable finishes. It is often used in combination with other solvents to achieve a balanced evaporation profile.
Experimental Protocol: Preparation of a Nitrocellulose Lacquer
This protocol describes the preparation of a clear nitrocellulose lacquer using mesityl oxide as a key solvent.
Materials:
-
Nitrocellulose (RS 1/2 second)
-
Mesityl Oxide
-
Ethyl Acetate (B1210297)
-
Dibutyl Phthalate (B1215562) (Plasticizer)
Procedure:
-
In a properly ventilated fume hood, weigh the nitrocellulose and place it in a suitable mixing vessel.
-
In a separate container, prepare the solvent blend by mixing mesityl oxide, ethyl acetate, and toluene in the desired ratio.
-
Slowly add the solvent blend to the nitrocellulose under constant, gentle agitation. Avoid vigorous stirring to prevent air entrapment.
-
Continue mixing until the nitrocellulose is completely dissolved and the solution is clear and homogeneous.
-
Add the dibutyl phthalate plasticizer to the solution and mix thoroughly.
-
Allow the lacquer to stand for at least one hour to allow any entrapped air to escape.
-
Filter the lacquer through a fine-mesh screen to remove any undissolved particles before application.
Performance Data (Illustrative)
The following table illustrates the expected impact of incorporating mesityl oxide into a nitrocellulose lacquer formulation compared to a standard formulation using only faster-evaporating solvents.
| Property | Standard Formulation (without Mesityl Oxide) | Formulation with 15% Mesityl Oxide |
| Viscosity (Ford Cup #4, 25°C) | 25 seconds | 22 seconds |
| Drying Time (Touch Dry) | 10 minutes | 15 minutes |
| Drying Time (Hard Dry) | 45 minutes | 60 minutes |
| Film Appearance | Good, minor orange peel | Excellent, high gloss, good flow |
| Adhesion (Cross-hatch) | 5B | 5B |
Application in Vinyl Resin Coatings
Mesityl oxide is highly effective in dissolving vinyl chloride-vinyl acetate copolymers, which are commonly used in industrial maintenance and marine coatings. Its slow evaporation rate is beneficial for achieving a uniform film thickness, especially when applied by brushing or rolling.
Experimental Protocol: Preparation of a Vinyl Resin Coating
Materials:
-
Vinyl Chloride-Vinyl Acetate Copolymer Resin (e.g., VYHH)
-
Mesityl Oxide
-
Methyl Isobutyl Ketone (MIBK)
-
Toluene
-
Pigment (e.g., Titanium Dioxide)
-
Dispersing Agent
Procedure:
-
In a high-speed disperser, create a pigment paste by mixing the titanium dioxide, dispersing agent, and a portion of the solvent blend (mesityl oxide, MIBK, toluene).
-
Disperse at high speed until the desired fineness of grind is achieved.
-
In a separate vessel, dissolve the vinyl resin in the remaining solvent blend with moderate agitation.
-
Slowly add the pigment paste to the resin solution under continuous mixing.
-
Continue mixing until the coating is uniform in color and consistency.
-
Adjust the viscosity with additional solvent blend if necessary.
Performance Data (Illustrative)
| Property | Formulation with Fast Solvents | Formulation with Mesityl Oxide Blend |
| Application Viscosity (Zahn Cup #3) | 30 seconds | 35 seconds |
| Leveling | Fair | Excellent |
| Sag Resistance | Good | Good |
| Chemical Resistance (5% NaOH, 24h) | No effect | No effect |
| Salt Spray Resistance (500h) | Good | Excellent |
Application in High-Solids and Screen Printing Inks
In high-solids coatings and screen printing inks, controlling viscosity and flow is critical. Mesityl oxide's strong solvency helps to reduce the viscosity of these concentrated systems, allowing for easier application and better print definition.
Experimental Protocol: Preparation of a High-Solids Acrylic Screen Printing Ink
Materials:
-
Low Molecular Weight Acrylic Polyol Resin
-
Mesityl Oxide
-
Diacetone Alcohol (Co-solvent)
-
Pigment Concentrate
-
Flow and Leveling Additive
-
Polyisocyanate Crosslinker
Procedure:
-
In a mixing vessel, combine the acrylic polyol resin, mesityl oxide, and diacetone alcohol. Mix until homogeneous.
-
Add the pigment concentrate and the flow and leveling additive. Mix thoroughly.
-
Just before application, add the stoichiometric amount of polyisocyanate crosslinker and mix for the recommended time.
-
The ink is now ready for screen printing.
Performance Data (Illustrative)
| Property | Standard High-Solids Formulation | Formulation with Mesityl Oxide |
| Viscosity at 25°C (Pa·s) | 15 | 10 |
| Printability | Good, some screen blocking | Excellent, open screen time |
| Cure Time (at 60°C) | 30 minutes | 30 minutes |
| Hardness (Pencil) | 2H | 2H |
| Solvent Resistance (MEK double rubs) | >100 | >100 |
Safety and Handling
Mesityl oxide is a flammable liquid and should be handled in a well-ventilated area, away from ignition sources. Appropriate personal protective equipment, including gloves, safety glasses, and a respirator, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS).
Conclusion
Mesityl oxide is a valuable solvent for the formulation of a wide variety of coatings and inks. Its excellent solvency, moderate evaporation rate, and ability to reduce viscosity make it a versatile tool for formulators seeking to improve the application properties and final appearance of their products. By carefully selecting co-solvents and optimizing the formulation, mesityl oxide can be used to develop high-performance coatings and inks for numerous applications.
References
Troubleshooting & Optimization
purification of mesityl oxide from acetone condensation byproducts
Technical Support Center: Purification of Mesityl Oxide
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the .
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the purification of mesityl oxide.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low yield of mesityl oxide after distillation. | Incomplete dehydration of diacetone alcohol. | Ensure a small amount of a dehydration catalyst, such as iodine (approx. 0.1 g per 1100 g of crude diacetone alcohol), is added before distillation.[1][2] |
| Distillation performed at a rate that is too fast or too slow. | Maintain a steady, uniform distillation rate. An overly rapid rate can lead to incomplete separation, while a very slow rate can be inefficient.[1] | |
| The initial crude diacetone alcohol mixture has a low concentration of diacetone alcohol (<80%). | If the initial refluxing step to produce diacetone alcohol is not carried out for a sufficient duration, the yield of mesityl oxide will be correspondingly low.[1] | |
| The final mesityl oxide product is colored (yellowish or dark). | Carryover of iodine catalyst during the final stages of distillation. | This can sometimes occur at the end of the distillation. Collect this slightly colored fraction separately.[1] |
| Formation of high-boiling point condensation products like phorone. | Phorone and other high-boiling point impurities can form, especially with strong acid catalysts.[1][3] Careful fractional distillation is required to separate mesityl oxide (boiling point ~130°C) from phorone (boiling point ~198°C).[3][4] | |
| Difficulty in separating the aqueous and organic layers. | Formation of an emulsion. | Allow the mixture to stand for a longer period in a separatory funnel. Gentle swirling or the addition of a small amount of saturated sodium chloride solution can help break the emulsion. |
| The distillate contains a significant amount of water. | Mesityl oxide can form an azeotrope with water. | Dry the crude mesityl oxide fraction with a drying agent like anhydrous calcium chloride before the final fractional distillation.[1][2][3] |
| The catalyst (ion-exchange resin) appears to be deactivated. | Adsorption of high-boiling point byproducts onto the catalyst surface. | This can occur when using substantially anhydrous acetone (B3395972). Using an acetone-water mixture (containing 1-3% water) can reduce the rate of catalyst contamination.[5] |
Frequently Asked Questions (FAQs)
1. What are the common byproducts in the synthesis of mesityl oxide from acetone?
The primary byproduct in the initial aldol (B89426) condensation of acetone is diacetone alcohol . During the dehydration of diacetone alcohol to mesityl oxide, other byproducts can form, including:
-
Phorone : Formed from the condensation of another acetone molecule with mesityl oxide.[6]
-
Isomesityl oxide : A double bond isomer of mesityl oxide.[7]
-
Isophorone : Can be formed under the same conditions as phorone through a Michael addition.[6]
2. What is the most effective method for purifying mesityl oxide?
Fractional distillation is the most common and effective method for purifying mesityl oxide from the byproducts of acetone condensation.[1][2][3] This technique separates compounds based on their different boiling points.
3. What are the boiling points of mesityl oxide and its common byproducts?
The significant difference in boiling points allows for effective separation via fractional distillation.
| Compound | Boiling Point (°C) |
| Acetone | 56 |
| Mesityl Oxide | 129.5 - 131 |
| Diacetone Alcohol | 166 |
| Phorone | 198 |
| Isophorone | 215.2 |
(Data sourced from multiple references)[3][4][6]
4. Why is a catalyst like iodine used during the distillation of crude diacetone alcohol?
Iodine acts as a catalyst to facilitate the dehydration of diacetone alcohol to mesityl oxide during the distillation process.[1][2] This allows for the simultaneous formation and purification of mesityl oxide in a single step.
5. How can I remove water from the crude mesityl oxide?
Crude mesityl oxide often contains water, which can be removed by:
-
Separating the organic layer from the aqueous layer using a separatory funnel.[1][2]
-
Drying the organic layer with a suitable drying agent, such as anhydrous calcium chloride.[1][2][3]
Experimental Protocols
Protocol 1: Purification of Mesityl Oxide from Crude Diacetone Alcohol by Fractional Distillation
This protocol is adapted from established organic synthesis procedures.[1][2]
Materials:
-
Crude diacetone alcohol (approx. 1100 g)
-
Iodine (0.1 g)
-
Anhydrous calcium chloride
-
1 L round-bottomed flask
-
Glinsky fractionating column (or similar)
-
Condenser
-
Receiving flasks
-
Separatory funnel
-
Heating mantle or small flame
Procedure:
-
Place the crude diacetone alcohol and 0.1 g of iodine into the 1 L round-bottomed flask.
-
Set up the fractional distillation apparatus with the Glinsky column and condenser.
-
Begin heating the mixture at a steady, moderate rate.
-
Collect the following three fractions:
-
Fraction I (56-80°C): This fraction primarily consists of unreacted acetone, with small amounts of mesityl oxide and water.
-
Fraction II (80-126°C): This fraction will separate into two layers: an upper layer of crude mesityl oxide and a lower aqueous layer.
-
Fraction III (126-131°C): This is the purified mesityl oxide.
-
-
While Fraction III is distilling, transfer Fraction II to a separatory funnel and separate the aqueous layer.
-
Dry the crude mesityl oxide layer from Fraction II with anhydrous calcium chloride.
-
Redistill the dried crude mesityl oxide, collecting the fraction that boils between 126-130°C.
-
Combine this purified fraction with Fraction III from the initial distillation.
A typical yield from this procedure is approximately 650 g (65% of the theoretical amount based on the total acetone used).[1][2]
Visualizations
Logical Workflow for Mesityl Oxide Purification
Caption: Workflow for the purification of mesityl oxide.
Signaling Pathway of Acetone Condensation Byproducts
Caption: Formation pathway of mesityl oxide and phorone.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Production Method of Mesityl oxide - Chempedia - LookChem [lookchem.com]
- 3. prepchem.com [prepchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. US3385896A - Production of mesityl oxide - Google Patents [patents.google.com]
- 6. Mesityl oxide - Wikipedia [en.wikipedia.org]
- 7. iscre28.org [iscre28.org]
identifying and minimizing side products in mesityl oxide synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and minimizing side products during the synthesis of mesityl oxide.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products in mesityl oxide synthesis?
A1: The primary side products in mesityl oxide synthesis arise from further condensation reactions of acetone (B3395972) or mesityl oxide itself. The most frequently encountered impurities are:
-
Phorone: Formed by the condensation of a third molecule of acetone with mesityl oxide.[1][2]
-
Isophorone: Results from an intramolecular Michael addition of the enolate of mesityl oxide.
-
Isomesityl oxide: A double bond isomer of mesityl oxide.
-
Higher molecular weight products: Polymers and other condensation products can also form, especially under harsh reaction conditions.[3]
-
Diacetone alcohol: The precursor to mesityl oxide, which may remain if the dehydration step is incomplete.
Q2: Which synthetic route to mesityl oxide is least prone to side product formation?
A2: The dehydration of diacetone alcohol is generally considered a cleaner route with fewer side products compared to the direct condensation of acetone using strong acids or bases.[4] Using a mild catalyst, such as a small amount of iodine, for the dehydration of diacetone alcohol is a well-established method that provides good yields of mesityl oxide with minimal formation of phorone and other higher condensation products.[4]
Q3: How can I minimize the formation of phorone?
A3: Phorone formation is favored by conditions that promote further condensation reactions. To minimize its formation, consider the following:
-
Control Reaction Time and Temperature: Avoid prolonged reaction times and excessively high temperatures, as these conditions favor the formation of higher condensation products.
-
Use a Milder Catalyst: Strong acids and bases can promote the formation of phorone. The use of a milder catalyst, like iodine for the dehydration of diacetone alcohol, is recommended.[4]
-
Catalytic Distillation: This technique can be employed to continuously remove mesityl oxide from the reaction mixture as it is formed, thus preventing its subsequent reaction to form phorone. Increasing the reflux flow rate in a catalytic distillation setup has been shown to minimize the production of phorone and other high-molecular-weight products.[3]
Q4: What is the role of the catalyst in determining product selectivity?
A4: The choice of catalyst is critical in controlling the selectivity of the reaction.
-
Acidic Catalysts: Acidic ion-exchange resins have demonstrated high selectivity (80-90%) towards the formation of mesityl oxide from acetone.[5] They effectively catalyze both the initial aldol (B89426) condensation to diacetone alcohol and its subsequent dehydration.[5]
-
Basic Catalysts: Basic ion-exchange resins, on the other hand, are more selective towards the formation of diacetone alcohol and exhibit low selectivity for mesityl oxide (0.90-11.0%).[5] Strong bases like sodium hydroxide (B78521) can lead to the formation of a variety of side products if not carefully controlled.
Troubleshooting Guides
Issue 1: Low Yield of Mesityl Oxide
| Possible Cause | Troubleshooting Step |
| Incomplete Reaction | - Extend the reaction time, but monitor for an increase in side products. - Ensure the reaction temperature is optimal for the chosen catalyst. |
| Catalyst Deactivation | - If using a solid catalyst like an ion-exchange resin, consider regeneration or replacement. - For the iodine-catalyzed dehydration of diacetone alcohol, ensure the iodine has not sublimed out of the reaction mixture. |
| Equilibrium Limitations | - If performing a direct condensation of acetone, consider using a method to remove water as it is formed to drive the equilibrium towards the products. |
| Loss during Workup | - Ensure efficient separation of the organic layer containing mesityl oxide. - Minimize losses during distillation by using an appropriate distillation setup and collecting the correct fraction. |
Issue 2: High Concentration of Phorone Impurity
| Possible Cause | Troubleshooting Step |
| Harsh Reaction Conditions | - Reduce the reaction temperature. - Decrease the reaction time. |
| Inappropriate Catalyst | - If using a strong acid or base, switch to a milder catalyst like iodine for the dehydration of diacetone alcohol.[4] - If using an acid catalyst, ensure it is not overly acidic, which can promote further condensation. |
| High Concentration of Reactants | - Consider a stepwise addition of acetone if performing a direct condensation. |
| Inefficient Removal of Mesityl Oxide | - Employ catalytic distillation to continuously remove mesityl oxide from the reaction zone.[3] |
Issue 3: Presence of Unreacted Diacetone Alcohol
| Possible Cause | Troubleshooting Step |
| Incomplete Dehydration | - Increase the amount of dehydration catalyst (e.g., iodine) slightly. - Ensure the distillation temperature is sufficient to drive the dehydration. |
| Insufficient Catalyst Activity | - Check the quality and age of the catalyst. |
Data Presentation
Table 1: Comparison of Catalysts for Mesityl Oxide Synthesis from Acetone
| Catalyst Type | Catalyst Example | Acetone Conversion (%) | Mesityl Oxide Selectivity (%) | Key Side Products | Reference |
| Acidic Ion-Exchange Resin | Amberlyst-15 | ~15 | 80 - 90 | Isomesityl oxide | [5] |
| Basic Ion-Exchange Resin | Amberlyst A26OH | ~15 | 0.90 - 11.0 | Diacetone alcohol | [5] |
Table 2: Typical Yield and Purity for Iodine-Catalyzed Dehydration of Diacetone Alcohol
| Parameter | Value | Reference |
| Yield of Mesityl Oxide | 65% (based on total acetone used to make diacetone alcohol) | [4] |
| Boiling Point of Collected Fraction | 126-131 °C | [4] |
| Major Side Product | Small amount of high-boiling residue (phorone) | [4] |
Experimental Protocols
Key Experiment: Synthesis of Mesityl Oxide via Dehydration of Diacetone Alcohol with Iodine
This protocol is adapted from Organic Syntheses.[4]
Materials:
-
Crude diacetone alcohol (approx. 1100 g, 9.5 moles)
-
Iodine (0.1 g)
-
Anhydrous calcium chloride
Procedure:
-
Set up a 1-liter round-bottom flask with a three-bulbed Glinsky fractionating column connected to a water-cooled condenser for distillation.
-
Place the crude diacetone alcohol and iodine into the flask.
-
Heat the mixture gently with a small flame to begin distillation. The distillation should be steady but not too rapid.
-
Collect the distillate in three fractions:
-
Fraction I: 56–80 °C (primarily acetone with some mesityl oxide and water)
-
Fraction II: 80–126 °C (separates into two layers: water and crude mesityl oxide)
-
Fraction III: 126–131 °C (pure mesityl oxide)
-
-
Separate the aqueous layer from Fraction II. Dry the crude mesityl oxide layer with anhydrous calcium chloride.
-
Redistill the dried crude mesityl oxide from Fraction II, collecting the fraction boiling between 126 °C and 130 °C.
-
Combine this with Fraction III from the initial distillation to obtain the pure mesityl oxide.
Critical Steps for Minimizing Side Products:
-
Use of Iodine: The small amount of iodine is a mild catalyst that favors the dehydration of diacetone alcohol over the formation of higher condensation products.
-
Fractional Distillation: Careful fractional distillation is crucial for separating the desired mesityl oxide from unreacted acetone, water, and higher boiling side products like phorone. The intermediate fraction (85-126 °C) should be discarded to ensure the purity of the final product.
Mandatory Visualization
Caption: Reaction pathways in mesityl oxide synthesis.
Caption: Troubleshooting workflow for mesityl oxide synthesis.
References
optimizing reaction conditions for improved mesityl oxide yield
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing reaction conditions for improved mesityl oxide yield.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reaction pathway for synthesizing mesityl oxide from acetone (B3395972)?
A1: The synthesis of mesityl oxide from acetone is a two-step process.[1] First, two molecules of acetone undergo an acid or base-catalyzed aldol (B89426) condensation to form diacetone alcohol (DAA).[1][2] Subsequently, DAA is dehydrated to produce mesityl oxide and water.[1][2] This sequence of reactions is illustrated in the reaction pathway diagram below.
Q2: What are the common catalysts used for mesityl oxide synthesis, and how do they differ in performance?
A2: Both acid and base catalysts are employed for this synthesis.[1] Acidic catalysts, such as ion-exchange resins, tend to show higher selectivity towards mesityl oxide (80-90%).[1] Basic catalysts, while effective for the initial aldol condensation to form diacetone alcohol, generally exhibit lower selectivity for mesityl oxide (0.90-11.0%).[1] Strong acids like hydrochloric acid have also been used, though they can lead to the formation of more byproducts.[3] Iodine is another effective catalyst for the dehydration of diacetone alcohol to mesityl oxide.[3]
Q3: What are the major byproducts I should expect, and how can I minimize their formation?
A3: The primary byproducts in mesityl oxide synthesis are diacetone alcohol (unreacted intermediate), phorone, and isophorone (B1672270).[2][4] Phorone and isophorone are formed from the reaction of mesityl oxide with additional acetone molecules.[2][5] To minimize these higher condensation products, it is often beneficial to remove mesityl oxide from the reaction mixture as it is formed, for instance, through catalytic distillation.[6] Isomesityl oxide, a double bond isomer, is another potential byproduct.[1]
Q4: How does water concentration affect the reaction?
A4: Water is a product of the dehydration step and its presence can inhibit the reaction rate, particularly when using cation exchange resins.[7] This is because water can preferentially associate with the active catalytic sites.[7] However, in some systems using ion-exchange resins, a small amount of water (less than 3% by weight) in the initial acetone feed can help reduce the rate of catalyst contamination by high-boiling byproducts.[8]
Q5: What are typical yields for mesityl oxide synthesis?
A5: Mesityl oxide yields can vary significantly depending on the experimental conditions and catalyst used. For instance, the dehydration of crude diacetone alcohol using iodine as a catalyst can yield around 65% of the theoretical amount based on the total acetone used.[3][9] When using ion-exchange resins, acetone conversions are often thermodynamically limited to around 15%, with high selectivity for mesityl oxide under acidic conditions.[1]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Acetone Conversion | - Reaction has reached thermodynamic equilibrium.[1] - Catalyst deactivation.[8] - Insufficient reaction time or temperature. | - Consider a reaction setup that removes products as they are formed (e.g., reactive distillation) to shift the equilibrium. - Reactivate the catalyst. For ion-exchange resins, this may involve washing with boiling water.[8] - Optimize reaction time and temperature based on the specific catalyst and setup. |
| Low Selectivity for Mesityl Oxide (High DAA) | - The catalyst is more effective for the aldol condensation than the dehydration step (common with basic catalysts).[1] - Insufficient temperature for dehydration. | - Switch to an acidic catalyst, such as an acid ion-exchange resin, which is more effective at catalyzing the dehydration of DAA.[1] - Increase the reaction temperature to favor the dehydration of diacetone alcohol. |
| High Levels of Phorone and Isophorone | - The reaction conditions favor further condensation of mesityl oxide with acetone.[2] | - Remove mesityl oxide from the reaction mixture as it forms. - Adjust the molar ratio of reactants if applicable, though this is a self-condensation. - Optimize reaction time to maximize mesityl oxide formation before significant byproduct accumulation. |
| Dark-Colored Reaction Mixture | - Formation of high molecular weight byproducts or "resins." | - This can be a sign of overly harsh reaction conditions (e.g., high temperature or strong acid concentration). Consider milder conditions. - Purify the product via distillation.[4] |
| Difficulty in Product Purification | - Presence of multiple byproducts with close boiling points. | - Employ fractional distillation for separation.[3][4] The boiling point of mesityl oxide is approximately 130°C, while phorone boils at a higher temperature (around 190-191°C).[4] - A preliminary wash with a dilute sodium hydroxide (B78521) solution can help remove acidic impurities.[4] |
Data Presentation
Table 1: Comparison of Catalysts for Mesityl Oxide Synthesis from Acetone
| Catalyst Type | Typical Selectivity for Mesityl Oxide | Key Advantages | Key Disadvantages |
| Acid Ion-Exchange Resins | 80-90%[1] | High selectivity, easy to separate from the reaction mixture. | Can be inhibited by water, potential for deactivation.[7][8] |
| Basic Ion-Exchange Resins | 0.90-11.0%[1] | Effective for the initial condensation to DAA. | Low selectivity for the final mesityl oxide product.[1] |
| Strong Acids (e.g., HCl) | Variable | Readily available. | Can lead to the formation of numerous byproducts.[3] |
| Iodine | Good for DAA dehydration (yields ~65%)[3][9] | Effective in small quantities for the dehydration step.[3] | Primarily used for the dehydration of isolated DAA.[3] |
| Strong Bases (e.g., NaOH) | Variable | Effective for aldol condensation. | Can lead to the formation of higher-order condensation products.[10] |
Table 2: Reaction Conditions for Mesityl Oxide Synthesis using Ion-Exchange Resins
| Parameter | Value | Reference |
| Reactant | Pure Acetone | [1] |
| Temperature | 90 °C | [1] |
| Pressure | 25 bar | [1] |
| Stirring Speed | 750 rpm | [1] |
| Reaction Time | ~7 hours | [1] |
| Catalyst Loading | 1 g of resin per 200 mL of acetone | [1] |
Experimental Protocols
Protocol 1: Synthesis of Mesityl Oxide via Dehydration of Diacetone Alcohol with Iodine
This protocol is adapted from a procedure for the dehydration of crude diacetone alcohol.[3][9]
-
Apparatus Setup: Assemble a 1-liter round-bottomed flask with a fractionating column (e.g., a three-bulbed Glinsky column) connected to a condenser set up for distillation.
-
Reactant Charging: To the flask, add approximately 1100 g of crude diacetone alcohol and 0.1 g of iodine.[3][9]
-
Distillation: Heat the mixture gently and steadily. Collect the distillate in three separate fractions:
-
Workup of Fraction II: Separate the aqueous layer from the crude mesityl oxide in a separatory funnel. Dry the crude mesityl oxide layer with anhydrous calcium chloride.
-
Purification: Purify the dried crude mesityl oxide from step 4 by distillation, collecting the fraction that boils between 126°C and 130°C. Combine this with Fraction III from the initial distillation.
Protocol 2: One-Step Synthesis of Mesityl Oxide using a Solid Catalyst
This is a general procedure based on a one-step synthesis method.[11]
-
Reactor Setup: Pack a fixed-bed reactor with a solid catalyst (e.g., a suitable ion-exchange resin).
-
Reaction Conditions: Heat the reactor to a temperature between 100-150°C and maintain a pressure of 0.8-1.5 MPa.[11]
-
Reactant Feed: Pump acetone through the reactor at a volume space velocity of 0.5-2.0 h⁻¹.[11]
-
Water Removal: Pass the product stream through a molecular sieve adsorption tank to remove the water generated during the reaction. This helps to drive the equilibrium towards product formation.[11]
-
Product Separation: The dehydrated product stream is then fed into a rectification or distillation column to separate the unreacted acetone (which can be recycled) from the mesityl oxide product.[11]
Visualizations
Caption: Reaction pathway for mesityl oxide synthesis from acetone.
Caption: Workflow for continuous one-step mesityl oxide synthesis.
References
- 1. iscre28.org [iscre28.org]
- 2. researchgate.net [researchgate.net]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. prepchem.com [prepchem.com]
- 5. Mesityl oxide - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. US3385896A - Production of mesityl oxide - Google Patents [patents.google.com]
- 9. Production Method of Mesityl oxide - Chempedia - LookChem [lookchem.com]
- 10. Sciencemadness Discussion Board - Mesityl oxide synthesis - Powered by XMB 1.9.11 [sciencemadness.org]
- 11. CN104355976A - Method for synthesizing mesityl oxide from acetone by one-step process - Google Patents [patents.google.com]
addressing the stability and degradation of mesityl oxide in storage
This technical support center provides guidance for researchers, scientists, and drug development professionals on addressing the stability and degradation of mesityl oxide in storage.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of mesityl oxide during storage?
A1: The stability of mesityl oxide is primarily influenced by exposure to air (oxygen), light, heat, and incompatible materials.[1] Prolonged exposure to these factors can lead to degradation and the formation of impurities.
Q2: My mesityl oxide has developed a yellow or dark color. What causes this discoloration?
A2: Mesityl oxide is a colorless to light-yellow, oily liquid that can darken upon standing.[2][3] This discoloration is often an indication of degradation, likely due to polymerization or other condensation reactions initiated by light, heat, or the presence of acidic or basic impurities.
Q3: What are the common impurities found in mesityl oxide?
A3: Impurities in mesityl oxide can originate from its synthesis or from degradation during storage.
-
Synthesis-related impurities: The most common impurities from the aldol (B89426) condensation of acetone (B3395972) are diacetone alcohol, phorone, and isophorone (B1672270).[4]
-
Degradation-related impurities: Over time, mesityl oxide can degrade to form various products. While specific long-term degradation products at ambient temperature are not extensively documented, likely pathways include oxidation to form peroxides and hydrolysis back to acetone.
Q4: Can I still use mesityl oxide that has turned yellow?
A4: The usability of discolored mesityl oxide depends on the specific requirements of your experiment. The yellow color indicates the presence of impurities which may interfere with your reaction. It is highly recommended to assess the purity of the material before use, for example, by gas chromatography (GC). For applications requiring high purity, using freshly distilled or a new bottle of mesityl oxide is advisable.
Q5: How can I test for the presence of peroxides in my mesityl oxide?
A5: Peroxide formation is a potential hazard associated with aged mesityl oxide.[5] You can test for peroxides using commercially available test strips or by following standard laboratory procedures. A common qualitative test involves the addition of a freshly prepared solution of potassium iodide; the formation of a yellow to brown color indicates the presence of peroxides. Caution: Peroxides can be explosive, especially when concentrated. Handle with extreme care.
Q6: What are the recommended storage conditions for mesityl oxide?
A6: To ensure the stability of mesityl oxide, it should be stored in a tightly closed container in a cool, dry, and well-ventilated area, away from light and sources of ignition.[1] It is also crucial to store it separately from incompatible materials such as strong oxidizing agents, acids, and bases.[5]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Unexpected side products in my reaction. | Presence of synthesis-related impurities (diacetone alcohol, phorone, isophorone) or degradation products in the mesityl oxide. | 1. Verify the purity of your mesityl oxide using a suitable analytical method like GC-MS. 2. If impurities are detected, purify the mesityl oxide by distillation. Caution: Check for peroxides before distilling. 3. Consider using a new, unopened bottle of high-purity mesityl oxide. |
| Reaction is not proceeding to completion or is slower than expected. | The concentration of mesityl oxide may be lower than assumed due to degradation. | 1. Quantify the purity of your mesityl oxide. 2. Adjust the stoichiometry of your reaction based on the actual purity. 3. Use a fresh batch of mesityl oxide. |
| Mesityl oxide appears cloudy or has formed a precipitate. | This could be due to polymerization or the presence of water leading to hydrolysis and subsequent reactions. | 1. Do not use the material. 2. Dispose of the material according to your institution's safety guidelines. |
Data Presentation
Table 1: Common Impurities in Mesityl Oxide
| Impurity | Chemical Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Origin |
| Diacetone Alcohol | C₆H₁₂O₂ | 116.16 | 166 | Synthesis Byproduct |
| Phorone | C₉H₁₄O | 138.21 | 197 | Synthesis Byproduct |
| Isophorone | C₉H₁₄O | 138.21 | 215 | Synthesis Byproduct |
| Acetone | C₃H₆O | 58.08 | 56 | Hydrolysis Product |
Table 2: Recommended Storage Conditions and Incompatibilities
| Parameter | Recommendation |
| Temperature | Store in a cool place. |
| Light | Store in a dark or amber container, away from direct light. |
| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon) if possible, in a tightly sealed container. |
| Incompatible Materials | Strong oxidizing agents, strong acids, strong bases, amines, and some plastics.[5] |
Experimental Protocols
Protocol 1: Purity Analysis of Mesityl Oxide by Gas Chromatography (GC)
This protocol provides a general method for the qualitative and quantitative analysis of mesityl oxide and its common impurities.
Instrumentation:
-
Gas chromatograph with a Flame Ionization Detector (GC-FID) or Mass Spectrometer (GC-MS).
-
Capillary column: A non-polar or medium-polarity column is suitable, such as one with a 5% diphenyl / 95% dimethyl polysiloxane stationary phase (e.g., DB-5 or equivalent).[2]
Sample Preparation:
-
Prepare a stock solution of a suitable internal standard (e.g., undecane) in a volatile organic solvent (e.g., dichloromethane).
-
Accurately weigh a sample of the mesityl oxide to be analyzed and dissolve it in the internal standard solution.
-
Prepare a series of calibration standards containing known concentrations of pure mesityl oxide, diacetone alcohol, phorone, and isophorone in the internal standard solution.
GC Conditions (Example):
| Parameter | Value |
| Injector Temperature | 250 °C |
| Oven Program | Initial temperature 50 °C, hold for 2 minutes, ramp at 10 °C/min to 250 °C, hold for 5 minutes. |
| Carrier Gas | Helium at a constant flow rate of 1 mL/min. |
| Detector Temperature | 280 °C (for FID) |
| Injection Volume | 1 µL |
| Split Ratio | 50:1 |
Data Analysis:
-
Identify the peaks in the chromatogram by comparing their retention times to those of the calibration standards. If using GC-MS, confirm the identity of each peak by comparing its mass spectrum to a library spectrum.
-
Quantify the amount of mesityl oxide and each impurity by constructing a calibration curve from the peak areas of the standards and applying this to the sample peaks.
Protocol 2: Qualitative Test for Peroxides
Materials:
-
Sample of mesityl oxide
-
Glacial acetic acid
-
Potassium iodide (KI), solid
-
Starch solution (optional)
Procedure:
-
In a clean, dry test tube, add approximately 1 mL of the mesityl oxide sample.
-
Add 1 mL of glacial acetic acid.
-
Add a few crystals of potassium iodide.
-
Stopper the test tube and shake well.
-
A yellow to brown color indicates the presence of peroxides. The intensity of the color is proportional to the concentration of peroxides.
-
The addition of a few drops of starch solution will result in a deep blue-black color if peroxides are present.
Safety Precaution: Always perform this test with appropriate personal protective equipment (PPE), including safety glasses and gloves, in a well-ventilated fume hood.
Visualizations
Caption: Potential degradation pathways of mesityl oxide.
Caption: Troubleshooting workflow for mesityl oxide related issues.
References
- 1. cdhfinechemical.com [cdhfinechemical.com]
- 2. Mesityl Oxide: Chemical Properties, Pharmacokinetics and Detection Method_Chemicalbook [chemicalbook.com]
- 3. Mesityl oxide | C6H10O | CID 8858 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Mesityl oxide - Wikipedia [en.wikipedia.org]
- 5. Mesityl oxide | 141-79-7 [chemicalbook.com]
safe handling and disposal procedures for mesityl oxide waste
This guide provides comprehensive information on the safe handling and disposal of mesityl oxide waste for researchers, scientists, and drug development professionals. Adherence to these procedures is critical to ensure laboratory safety and environmental compliance.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with mesityl oxide?
A1: Mesityl oxide is a highly flammable liquid and a dangerous fire hazard.[1] It can cause irritation to the eyes, skin, and respiratory tract.[1][2] Inhalation may lead to headaches, dizziness, drowsiness, and unconsciousness.[1][2] Prolonged or repeated exposure may cause damage to the liver, kidneys, and lungs.[1][2]
Q2: What personal protective equipment (PPE) is required when handling mesityl oxide waste?
A2: When handling mesityl oxide waste, it is essential to wear appropriate PPE, including:
-
Eye Protection: Safety glasses or goggles.[3]
-
Hand Protection: Solvent-resistant gloves.[1]
-
Skin Protection: Protective clothing to prevent skin contact.[1][4]
-
Respiratory Protection: Use in a well-ventilated area or with a NIOSH-approved respirator if ventilation is inadequate.[1][5]
Q3: How should I store mesityl oxide waste?
A3: Store mesityl oxide waste in tightly closed, properly labeled containers in a cool, dry, and well-ventilated area.[1] Keep it away from heat, sparks, open flames, and other sources of ignition.[1] It should be stored separately from incompatible materials such as oxidizing agents, strong acids, strong bases, and reducing agents.[1]
Q4: What is the proper procedure for disposing of mesityl oxide waste?
A4: Mesityl oxide waste must be disposed of as hazardous waste in accordance with local, state, and federal regulations.[1] This typically involves collection by a licensed hazardous waste disposal company. Do not mix mesityl oxide waste with other waste streams unless explicitly permitted.
Q5: What should I do in case of a mesityl oxide spill?
A5: In the event of a spill, immediately evacuate the area of non-essential personnel.[1] Remove all ignition sources.[1] Ventilate the area.[1] Absorb the spill with an inert material such as vermiculite, dry sand, or earth, and place it into a sealed container for disposal as hazardous waste.[1]
Troubleshooting Guides
Issue: I can smell a strong peppermint or honey-like odor in the lab.
-
Possible Cause: This may indicate a mesityl oxide leak or spill.
-
Solution:
-
Immediately check all containers of mesityl oxide for leaks.
-
Ensure all waste containers are properly sealed.
-
Improve ventilation in the area.
-
If a spill is found, follow the spill cleanup procedure outlined in the FAQs.
-
Issue: My skin has come into contact with mesityl oxide.
-
Possible Cause: Accidental splashing or improper handling.
-
Solution:
Issue: My eyes have been exposed to mesityl oxide.
-
Possible Cause: Accidental splashing.
-
Solution:
Quantitative Data for Mesityl Oxide
| Property | Value |
| Flash Point | 28 °C / 82.4 °F[8] |
| Boiling Point | 129 °C / 264.2 °F[8] |
| Melting Point | -53 °C / -63.4 °F[8] |
| Vapor Pressure | 10.53 mbar @ 20 °C[8] |
| Solubility in Water | 3%[9] |
| Oral LD50 (Rat) | 1,120 mg/kg[7] |
Experimental Protocols
While this document focuses on safety and disposal, any experimental protocol involving mesityl oxide should be preceded by a thorough risk assessment. Always consult the Safety Data Sheet (SDS) for detailed information on handling and safety precautions.
Mandatory Visualization
Caption: Workflow for Safe Handling and Disposal of Mesityl Oxide Waste.
References
- 1. nj.gov [nj.gov]
- 2. ICSC 0814 - MESITYL OXIDE [chemicalsafety.ilo.org]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. MESITYL OXIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. chemicalbook.com [chemicalbook.com]
- 6. lobachemie.com [lobachemie.com]
- 7. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 8. durhamtech.edu [durhamtech.edu]
- 9. CDC - NIOSH Pocket Guide to Chemical Hazards - Mesityl oxide [cdc.gov]
troubleshooting polymerization issues during mesityl oxide reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges, particularly polymerization, encountered during mesityl oxide reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of unwanted polymerization during mesityl oxide synthesis?
A1: Unwanted polymerization during mesityl oxide synthesis primarily stems from the formation of higher-order condensation products. The reaction between mesityl oxide and acetone (B3395972) can lead to the formation of C9 ketones (phorones) and other heavier oligomers.[1] Strong acid or base catalysts can exacerbate these side reactions. For instance, strong bases like sodium hydroxide (B78521) are known to produce polymeric resin-like products.[2] High temperatures can also promote the formation of byproducts and lead to thermal decomposition of mesityl oxide, which may initiate polymerization.
Q2: How can I minimize the formation of phorone and other higher oligomers?
A2: Minimizing the formation of phorone and other higher oligomers can be achieved through careful control of reaction conditions and catalyst selection.
-
Catalyst Choice: The use of milder catalysts is crucial. For the dehydration of diacetone alcohol to mesityl oxide, a small amount of iodine has been shown to be effective and superior to strong acids like concentrated sulfuric acid.[1] Acidic ion-exchange resins generally show higher selectivity towards mesityl oxide compared to basic resins.[3]
-
Reaction Temperature: Lowering the reaction temperature can help to reduce the rate of side reactions. The optimal temperature will depend on the specific catalyst and reaction setup. For instance, in a continuous process using a sulfonic-type ion exchange resin, temperatures between 100-160°C have been reported.
-
Control of Reactant Ratios: In crossed aldol (B89426) reactions, using one non-enolizable carbonyl compound can prevent self-condensation. While this is not directly applicable to the self-condensation of acetone, the principle of controlling the reactive species is important.
-
Removal of Product: In continuous processes, removing mesityl oxide as it is formed can prevent it from reacting further to form higher oligomers.
Q3: My reaction mixture has become viscous and is turning dark brown. What is happening and what should I do?
A3: Increased viscosity and a dark brown coloration are strong indicators of significant polymerization and the formation of high molecular weight byproducts. This is often a result of excessive reaction time, high temperatures, or the use of an overly aggressive catalyst.
Immediate Actions:
-
Stop the reaction: Immediately cool the reaction mixture to halt further polymerization.
-
Dilute the mixture: If possible, dilute the mixture with a suitable solvent (e.g., acetone, toluene) to reduce viscosity and prevent solidification.
-
Analyze a sample: If feasible, take a small sample for analysis (e.g., by GC-MS) to identify the major products and byproducts. This can help in diagnosing the specific side reactions that have occurred.
Follow-up Actions:
-
Review your procedure: Carefully examine your experimental parameters, including temperature, reaction time, and catalyst concentration.
-
Consider a milder catalyst: If you are using a strong acid or base, switch to a more selective catalyst such as an acidic ion-exchange resin or iodine.
-
Optimize reaction time and temperature: Conduct small-scale experiments to determine the optimal conditions that maximize mesityl oxide yield while minimizing byproduct formation.
Q4: How do I clean a reactor contaminated with polymeric residues from a mesityl oxide reaction?
A4: Cleaning a reactor contaminated with polymeric residues requires a systematic approach.
-
Mechanical Removal: For significant solid deposits, mechanical removal (scraping) may be necessary after the reactor has been emptied and cooled.
-
Solvent Wash: Hot organic solvents are effective at dissolving many polymeric byproducts. Toluene is a commonly used solvent for this purpose. The reactor can be filled with the solvent and heated with agitation to dissolve the residues.[4]
-
Aqueous Base Wash: For certain types of residues, a hot aqueous alkali-detergent solution can be very effective.[5] This is particularly useful for removing organic contaminants adsorbed to the reactor walls.
-
Rinsing: After the solvent or base wash, the reactor should be thoroughly rinsed with a suitable solvent (e.g., water, acetone) to remove any remaining cleaning agents and dissolved residues.
Troubleshooting Guide: Polymerization Issues
This guide provides a structured approach to troubleshooting common polymerization issues during mesityl oxide reactions.
| Observation | Potential Cause(s) | Recommended Action(s) |
| Low yield of mesityl oxide, high concentration of phorone and other high-boiling point byproducts. | - Reaction temperature is too high.- Reaction time is too long.- Catalyst is too acidic or basic. | - Reduce the reaction temperature.- Monitor the reaction progress by TLC or GC and stop the reaction once the optimal yield of mesityl oxide is reached.- Switch to a milder catalyst (e.g., iodine for diacetone alcohol dehydration, or a less acidic ion-exchange resin). |
| Reaction mixture becomes viscous and darkens significantly. | - Runaway polymerization due to excessive heat or catalyst concentration.- Formation of highly conjugated polymeric materials. | - Immediately cool the reaction vessel.- If safe, quench the reaction by adding a suitable inhibitor or by neutralizing the catalyst.- Review and adjust catalyst loading and temperature control for future experiments. |
| Solid precipitates form in the reaction mixture. | - Formation of insoluble high molecular weight polymers.- The product or byproducts are crystallizing out of solution. | - Attempt to dissolve the precipitate in a small amount of a suitable solvent for analysis.- Filter a small sample of the mixture to isolate the solid for characterization.- Adjust the solvent system or reaction concentration to maintain solubility. |
| Catalyst deactivation (in continuous flow systems). | - Adsorption of high-boiling byproducts onto the catalyst surface. | - Introduce a small amount of water (1-3%) into the acetone feed to help prevent the formation and adsorption of these byproducts.- Regenerate the catalyst according to the manufacturer's instructions. |
Experimental Protocols
Key Experiment: Synthesis of Mesityl Oxide from Diacetone Alcohol
This protocol is adapted from a standard procedure and emphasizes conditions to minimize polymerization.[1]
Materials:
-
Crude diacetone alcohol
-
Iodine
-
Anhydrous calcium chloride
-
Round-bottom flask
-
Fractionating column (e.g., Glinsky)
-
Condenser
-
Receiving flasks
-
Separatory funnel
-
Heating mantle
Procedure:
-
Apparatus Setup: Assemble a distillation apparatus consisting of a round-bottom flask, a fractionating column, a condenser, and a receiving flask.
-
Charging the Flask: To the round-bottom flask, add the crude diacetone alcohol and a catalytic amount of iodine (approximately 0.1 g of iodine per 1100 g of diacetone alcohol).
-
Distillation: Gently heat the mixture. The distillation should be carried out steadily but not too rapidly. Collect the distillate in three fractions:
-
Fraction I: 56-80 °C (mainly acetone with some mesityl oxide and water)
-
Fraction II: 80-126 °C (a two-phase mixture of water and crude mesityl oxide)
-
Fraction III: 126-131 °C (pure mesityl oxide)
-
-
Work-up of Fraction II: Separate the aqueous layer from the crude mesityl oxide in a separatory funnel. Dry the crude mesityl oxide layer with anhydrous calcium chloride.
-
Purification: Redistill the dried crude mesityl oxide from Fraction II, collecting the fraction that boils between 126-130 °C. This can be combined with Fraction III from the initial distillation.
Monitoring the Reaction:
The progress of the reaction and the purity of the fractions can be monitored by Gas Chromatography-Mass Spectrometry (GC-MS).[6][7][8]
Data Presentation
Table 1: Comparison of Catalyst Performance in Mesityl Oxide Synthesis from Acetone
| Catalyst Type | Catalyst Example | Reaction Temperature (°C) | Acetone Conversion (%) | Mesityl Oxide Selectivity (%) | Key Observations | Reference |
| Acidic Ion-Exchange Resin | Amberlyst-15 | 90 | ~15 | 80-90 | High selectivity to mesityl oxide. | [3] |
| Basic Ion-Exchange Resin | Amberlyst A26OH | 90 | ~15 | 0.9-11.0 | High selectivity to diacetone alcohol. | [3] |
| Strong Acid (HCl gas) | HCl | Room Temp (initially) | - | - | Prone to forming phorone and other byproducts. Requires neutralization. | [2] |
| Strong Base (NaOH) | NaOH | Reflux | - | - | Tends to produce polymeric resin-like products. | [2] |
| Mild Catalyst (Iodine) | I₂ | Distillation | - | High | Good yields with fewer byproducts when starting from diacetone alcohol. | [1] |
Visualizations
Diagram 1: Troubleshooting Workflow for Polymerization in Mesityl Oxide Reactions
Caption: A logical workflow for troubleshooting polymerization issues.
Diagram 2: Chemical Pathways in Mesityl Oxide Synthesis and Polymerization
Caption: Reaction pathways leading to mesityl oxide and unwanted byproducts.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Sciencemadness Discussion Board - Mesityl oxide synthesis - Powered by XMB 1.9.11 [sciencemadness.org]
- 3. iscre28.org [iscre28.org]
- 4. WO2007016995A1 - Method for cleaning a reactor - Google Patents [patents.google.com]
- 5. US4038473A - Process for cleaning polymerization reactors - Google Patents [patents.google.com]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Trace-level analysis of mesityl oxide in enalapril maleate by gas chromatography with electron ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Water Removal in Mesityl Oxide Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in mesityl oxide synthesis. It specifically addresses challenges related to water removal, a critical step for maximizing reaction yield and purity.
Troubleshooting Guide
This guide addresses common issues encountered during the removal of water from mesityl oxide reactions.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Mesityl Oxide Yield | - Incomplete water removal: The presence of water can inhibit the reaction and deactivate the catalyst.[1][2] - Side reactions: Formation of byproducts such as phorone and isophorone (B1672270) can reduce the yield of mesityl oxide.[3][4] - Low concentration of diacetone alcohol: If the starting material contains a low percentage of diacetone alcohol, the final yield of mesityl oxide will be correspondingly low.[3] | - Optimize water removal method: Select an appropriate and efficient water removal technique (see comparison table below). - Control reaction conditions: Adjust temperature and catalyst to minimize side reactions. Acidic catalysts, in particular, can promote the formation of undesired byproducts.[3] - Ensure high-quality starting material: Use a high concentration of diacetone alcohol for the dehydration step.[3] |
| Catalyst Deactivation | - Water inhibition: Water can preferentially associate with the active sites of cation exchange resins, reducing their catalytic activity.[1] - Contamination with byproducts: High boiling point byproducts can adsorb onto the catalyst surface, leading to deactivation.[5] | - Continuous water removal: Employ methods like reactive distillation or molecular sieves to remove water as it is formed.[1] - Catalyst regeneration: For ion exchange resins, washing with boiling water can help desorb byproducts and reactivate the catalyst.[5] |
| Incomplete Reaction | - Equilibrium limitations: The formation of mesityl oxide from acetone (B3395972) is a reversible reaction.[6] | - Shift the equilibrium: Continuously remove water to drive the reaction towards the product side.[6] |
| Formation of Dark Brown, Tarry Residue | - Polymerization/Side reactions: Base catalysts like sodium hydroxide (B78521) can sometimes lead to the formation of polymeric resin-like products.[7] | - Use alternative catalysts: Consider using catalysts like barium hydroxide or an acidic catalyst, followed by neutralization.[7] - Careful control of base concentration: High concentrations of NaOH may not be miscible with the reactants, leading to localized side reactions.[7] |
Frequently Asked Questions (FAQs)
Q1: Why is water removal so critical in mesityl oxide synthesis?
A1: The synthesis of mesityl oxide from acetone is an equilibrium-limited reaction. Water is a byproduct, and its presence can inhibit the forward reaction, reducing the overall yield.[6] Furthermore, water can deactivate certain catalysts, particularly cation exchange resins, by blocking the active sites.[1]
Q2: What are the primary methods for removing water from the reaction?
A2: The most common methods are:
-
Azeotropic Distillation: This technique takes advantage of the formation of a low-boiling azeotrope of mesityl oxide and water, which can be continuously removed from the reaction mixture.[8][9]
-
Use of Dehydrating Agents: Chemical agents like iodine or anhydrous calcium chloride can be used to react with or absorb water.[3][10]
-
Molecular Sieves: These are porous materials that can selectively adsorb water molecules from the reaction mixture.[6]
-
Reactive Distillation: This advanced technique combines the chemical reaction and separation of products into a single process, where water is removed by distillation as it is formed.[1]
Q3: Which type of molecular sieve is best for this reaction?
A3: 3A and 4A molecular sieves are commonly used for drying organic solvents and reaction mixtures.[6][11] 3A molecular sieves have a pore size of approximately 3 angstroms, which is ideal for adsorbing water while excluding larger molecules like acetone and mesityl oxide.[11]
Q4: Can I reuse molecular sieves?
A4: Yes, molecular sieves can be regenerated and reused. This is typically done by heating them in an oven to drive off the adsorbed water. The regeneration temperature depends on the type of molecular sieve; for example, Type 3A sieves should be heated to around 400°F (204°C).[12] It is crucial to follow the manufacturer's instructions to avoid damaging the crystalline structure of the sieves.[12]
Q5: What are some common side products to be aware of?
A5: The most common side products in mesityl oxide synthesis are phorone and isophorone, which are formed from further condensation reactions of acetone.[3][4] The formation of these byproducts is often favored by certain catalysts and reaction conditions.[3]
Comparison of Water Removal Methods
The following table summarizes the different methods for water removal in mesityl oxide synthesis. Direct quantitative comparisons are challenging due to variations in experimental conditions across different studies.
| Method | Principle | Reported Yield/Purity | Advantages | Disadvantages |
| Azeotropic Distillation | Continuous removal of the low-boiling mesityl oxide-water azeotrope.[8][9] | A purity of 95.6% mesityl oxide has been reported in the distilled azeotrope phase.[8] | Effective for driving the reaction equilibrium forward. | Requires careful control of distillation parameters. |
| Dehydrating Agents | Chemical reaction with or absorption of water by an added agent. | A yield of 65% mesityl oxide (based on total acetone employed) has been achieved using iodine as a dehydrating agent followed by drying with anhydrous calcium chloride.[3] | Simple to implement in a laboratory setting. | The dehydrating agent may need to be removed in a separate step and can sometimes interfere with the reaction. |
| Molecular Sieves | Selective adsorption of water molecules into the pores of the material.[6] | A one-step process using molecular sieves has been reported to yield mesityl oxide with a purity greater than 99%.[6] | High efficiency and selectivity for water removal; can be regenerated and reused.[11][12] | The capacity of the sieves is finite and they need to be regenerated or replaced. |
| Reactive Distillation | Combines reaction and distillation in a single unit to continuously remove water as it is formed.[1] | Can lead to high conversion and selectivity by overcoming equilibrium limitations.[1] | Highly efficient integrated process. | Requires specialized equipment and process design. |
Experimental Protocols
Protocol 1: Dehydration of Diacetone Alcohol using Iodine and Distillation
This protocol is adapted from Organic Syntheses.[3]
Materials:
-
Crude diacetone alcohol (~1100 g, 9.5 moles)
-
Iodine (0.1 g)
-
Anhydrous calcium chloride
-
1-L round-bottom flask
-
Three-bulbed Glinsky fractionating column
-
Water-cooled condenser
-
Distillation apparatus
-
Separatory funnel
Procedure:
-
Place the crude diacetone alcohol and iodine in the 1-L round-bottom flask.
-
Set up the distillation apparatus with the Glinsky fractionating column and water-cooled condenser.
-
Distill the mixture steadily, collecting three fractions:
-
Fraction I: 56–80°C (contains acetone, some mesityl oxide, and water)
-
Fraction II: 80–126°C (separates into two layers: water and crude mesityl oxide)
-
Fraction III: 126–131°C (pure mesityl oxide)
-
-
While Fraction III is distilling, separate the aqueous layer from Fraction II using a separatory funnel.
-
Dry the crude mesityl oxide from Fraction II with anhydrous calcium chloride.
-
Distill the dried crude mesityl oxide through the Glinsky column, collecting the fraction that boils between 126°C and 130°C.
-
Combine this purified mesityl oxide with Fraction III from the initial distillation.
Protocol 2: One-Step Synthesis of Mesityl Oxide from Acetone using Molecular Sieves
This protocol is based on a patented process and provides a general workflow.[6]
Materials:
-
Acetone
-
Solid catalyst (e.g., γ-Al₂O₃ supported CaO)
-
4A Molecular Sieves
-
Fixed-bed reactor
-
Molecular sieve adsorption dehydration tank
-
Rectification separation system
Procedure:
-
Pack the fixed-bed reactor with the solid catalyst.
-
Feed acetone into the reactor to undergo a condensation reaction, producing mesityl oxide and water.
-
Pass the product stream through a molecular sieve adsorption dehydration tank to remove the water.
-
The dehydrated organic phase can be passed through a second fixed-bed reactor and dehydration tank to increase conversion.
-
Send the final dehydrated product stream to a rectification separation system.
-
The unreacted acetone is recycled back to the first reactor, and the high-purity mesityl oxide is collected from the bottom of the column.
Process Workflow and Decision Making
The selection of an appropriate water removal method depends on several factors, including the scale of the reaction, available equipment, and desired product purity. The following diagram illustrates a general workflow for choosing a suitable method.
Caption: Decision workflow for selecting a water removal method.
The following diagram illustrates the general signaling pathway of the aldol (B89426) condensation of acetone to mesityl oxide, highlighting the role of water.
Caption: Aldol condensation of acetone to mesityl oxide.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Mesityl oxide - Wikipedia [en.wikipedia.org]
- 5. US3385896A - Production of mesityl oxide - Google Patents [patents.google.com]
- 6. CN104355976A - Method for synthesizing mesityl oxide from acetone by one-step process - Google Patents [patents.google.com]
- 7. Sciencemadness Discussion Board - Mesityl oxide synthesis - Powered by XMB 1.9.11 [sciencemadness.org]
- 8. US2827490A - Mesityl oxide - Google Patents [patents.google.com]
- 9. US1913159A - Production of mesityl oxide - Google Patents [patents.google.com]
- 10. prepchem.com [prepchem.com]
- 11. molecularsievedesiccants.com [molecularsievedesiccants.com]
- 12. moleculartek.com [moleculartek.com]
Technical Support Center: Catalyst Deactivation in Continuous Mesityl Oxide Synthesis
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding catalyst deactivation during the continuous synthesis of mesityl oxide.
Troubleshooting Guides
This section provides solutions to common problems encountered during the continuous synthesis of mesityl oxide, presented in a question-and-answer format.
Issue 1: Gradual Decrease in Acetone (B3395972) Conversion and Mesityl Oxide Yield Over Time
Q1: My catalyst is slowly losing activity, resulting in a lower yield of mesityl oxide. What are the likely causes and how can I investigate this?
A1: A gradual decrease in performance is a classic sign of catalyst deactivation, most commonly due to coking or fouling . In the self-condensation of acetone, heavy byproducts and coke can deposit on the catalyst surface, blocking active sites and pores.
Troubleshooting Steps:
-
Monitor Back Pressure: A gradual increase in the reactor's back pressure is a strong indicator of pore blockage by coke or polymeric residues.
-
Analyze Catalyst Samples:
-
Carefully extract catalyst samples from different points along the reactor bed (inlet, middle, outlet).
-
Temperature Programmed Oxidation (TPO): This technique will quantify the amount of carbon (coke) deposited on the catalyst.
-
BET Surface Area Analysis: A decrease in surface area and pore volume compared to the fresh catalyst suggests fouling or coking.
-
-
Feed Analysis: Although less common for this specific issue, it is good practice to periodically analyze the acetone feed for any potential contaminants that could slowly poison the catalyst.
Issue 2: Sudden and Sharp Drop in Catalytic Activity
Q2: The conversion of acetone has dropped dramatically in a short period. What should I investigate?
A2: A rapid loss of activity often points to catalyst poisoning or a critical system failure.
Troubleshooting Steps:
-
Check Feed Purity: Immediately analyze your acetone feed for impurities. Basic or acidic compounds, depending on your catalyst, can act as poisons.
-
Inspect for Channeling: In a packed-bed reactor, the formation of channels can cause the reactant stream to bypass the catalyst, leading to a sharp drop in conversion. This may sometimes be visually inspected after the reactor has been safely shut down and cooled.
-
Verify Operating Conditions: Confirm that the pumps are delivering the correct flow rate and that the reactor temperature and pressure are stable and at the desired setpoints.
Issue 3: Change in Product Selectivity
Q3: The ratio of mesityl oxide to other byproducts (e.g., diacetone alcohol, phorone) has changed. What could be the cause?
A3: A shift in selectivity can be another manifestation of catalyst deactivation. The active sites responsible for the dehydration of diacetone alcohol to mesityl oxide might be preferentially deactivated.
Troubleshooting Steps:
-
Correlate with Activity Decline: Note if the change in selectivity coincides with a decrease in overall acetone conversion.
-
Catalyst Characterization: Techniques like Temperature Programmed Desorption (TPD) with probe molecules (e.g., ammonia (B1221849) for acid sites, CO2 for basic sites) can provide information on how the nature and strength of the active sites have changed.
-
Review Operating Temperature: An unintentional increase in reaction temperature can sometimes favor the formation of heavier condensation products.
Frequently Asked Questions (FAQs)
Q4: What are the most common catalysts used for continuous mesityl oxide synthesis and their typical deactivation mechanisms?
A4:
-
Acidic Ion-Exchange Resins (e.g., Amberlyst-15): These are widely used due to their high activity. The primary deactivation mechanism is fouling by polymeric byproducts and coke, which block the pores and cover the sulfonic acid active sites.
-
Solid Acid Catalysts (e.g., Zeolites, Alumina): Deactivation is mainly caused by the formation of coke from consecutive reactions of acetone and mesityl oxide at higher temperatures.
-
Solid Base Catalysts (e.g., Mixed Metal Oxides, Hydrotalcites): These catalysts are also prone to coking. Phorone, a trimer of acetone, is often a key intermediate in the formation of coke on basic sites.
Q5: How does the presence of water in the acetone feed affect catalyst deactivation?
A5: The effect of water is complex. While water is a product of the reaction and can inhibit the reaction rate by competing for active sites, small amounts in the feed can sometimes prolong the life of ion-exchange resins. This is because water can prevent the strong adsorption of high-boiling point byproducts that lead to irreversible fouling. However, excess water will significantly reduce the reaction rate.
Q6: What are the general procedures for regenerating a deactivated catalyst?
A6:
-
For Coked Catalysts (Metal Oxides, Zeolites): The most common method is calcination . This involves burning off the coke in a controlled manner with a flow of air or a diluted oxygen stream at elevated temperatures (typically 400-600°C). The exact temperature and duration will depend on the thermal stability of the catalyst.
-
For Fouled Ion-Exchange Resins: Regeneration typically involves washing the resin with a solvent to remove adsorbed organic species. For more severe fouling, a chemical treatment might be necessary. For example, a strong acid resin might be washed with a dilute acid solution. It is crucial to follow the manufacturer's recommendations for regeneration to avoid damaging the resin.
Data Presentation
Table 1: Effect of Coke Deposition on Catalyst Properties
| Catalyst Type | Coke Content (wt%) | Surface Area Reduction (%) | Pore Volume Reduction (%) | Reference |
| Hydroprocessing Catalyst | 7 | 40 | 48 |
Table 2: Typical Operating Conditions for Mesityl Oxide Synthesis
| Catalyst | Temperature (°C) | Pressure (bar) | Feed | Reference |
| Amberlyst-15 | 90 | 25 | Pure Acetone | |
| Acidic/Basic Oxides | 200-400 | Atmospheric | Acetone |
Experimental Protocols
Protocol 1: Temperature Programmed Oxidation (TPO) of a Coked Catalyst
Objective: To quantify the amount of coke deposited on a catalyst.
Methodology:
-
A known mass of the spent catalyst is placed in a quartz tube reactor.
-
The catalyst is heated in an inert gas (e.g., Helium, Nitrogen) to a set temperature (e.g., 150°C) to remove any physisorbed species.
-
A gas mixture containing a low concentration of oxygen (e.g., 1-5% O₂ in an inert gas) is then flowed over the catalyst.
-
The temperature of the reactor is increased linearly at a controlled rate (e.g., 5-10°C/min).
-
The effluent gas is continuously monitored by a mass spectrometer or a non-dispersive infrared (NDIR) analyzer to measure the concentration of CO₂ (and CO, if applicable) produced from the combustion of coke.
-
The amount of coke is calculated by integrating the CO₂ signal over time and relating it to the initial mass of the catalyst.
Protocol 2: BET Surface Area Analysis
Objective: To determine the specific surface area, pore volume, and pore size distribution of a fresh or spent catalyst.
Methodology:
-
A sample of the catalyst is degassed under vacuum at an elevated temperature to remove adsorbed contaminants from the surface. The degassing temperature should be chosen carefully to avoid altering the catalyst structure.
-
The sample is then cooled to cryogenic temperature (typically the boiling point of liquid nitrogen, 77 K).
-
An adsorbate gas, usually nitrogen, is introduced to the sample in controlled increments.
-
The amount of gas adsorbed at each pressure point is measured, generating an adsorption isotherm.
-
The Brunauer-Emmett-Teller (BET) equation is applied to the adsorption data to calculate the specific surface area. Further analysis of the isotherm can provide information on pore volume and pore size distribution.
Visualizations
Technical Support Center: Optimizing Mesityl Oxide Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of mesityl oxide. Our aim is to help you improve the selectivity of your reaction and overcome common experimental challenges.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the synthesis of mesityl oxide.
Issue 1: Low Yield of Mesityl Oxide
-
Question: My reaction is resulting in a low overall yield of mesityl oxide. What are the potential causes and how can I improve it?
-
Answer: A low yield of mesityl oxide can stem from several factors. The primary reason is often an incomplete conversion of the starting material, acetone (B3395972), or the intermediate, diacetone alcohol. The formation of mesityl oxide is an equilibrium-limited process.
To improve the yield, consider the following:
-
Reaction Time: Ensure the reaction has proceeded long enough to reach equilibrium. Monitor the reaction progress using techniques like GC or TLC.
-
Catalyst Activity: The catalyst may be deactivated or not present in a sufficient amount. For solid catalysts, ensure proper activation and surface area.
-
Water Removal: The dehydration of diacetone alcohol to mesityl oxide produces water. Removing this water as it forms can shift the equilibrium towards the product. This can be achieved using molecular sieves or through a process like catalytic distillation.[1]
-
Temperature: While higher temperatures can increase the reaction rate, they can also favor side reactions. An optimal temperature must be determined for your specific catalyst and setup.
-
Issue 2: Poor Selectivity - High Phorone and Isophorone (B1672270) Formation
-
Question: My product mixture contains significant amounts of phorone and isophorone. How can I increase the selectivity towards mesityl oxide?
-
Answer: The formation of phorone and isophorone occurs when mesityl oxide reacts further with acetone.[2] This is a common issue, especially in batch reactors where the product remains in contact with the reactants and catalyst.
To improve selectivity:
-
Catalytic Distillation: This is a highly effective technique. By conducting the reaction in a distillation column, mesityl oxide, being more volatile than the reactants and other byproducts, is continuously removed from the reaction zone as it is formed. This minimizes its subsequent reaction to form phorone and other higher molecular weight products.[3][4][5] Increasing the reflux flow rate in the catalytic distillation reactor can further enhance the production of mesityl oxide while minimizing the formation of byproducts.[3]
-
Catalyst Selection: Acidic catalysts, such as acidic ion-exchange resins, have been shown to exhibit higher selectivity for mesityl oxide compared to basic catalysts.[6] Basic catalysts tend to favor the formation of diacetone alcohol.[6]
-
Control of Reaction Conditions: Carefully controlling the temperature and residence time can help to favor the formation of mesityl oxide over its subsequent reactions.
-
Issue 3: Presence of Isomesityl Oxide in the Product
-
Question: I have identified isomesityl oxide in my product mixture. What is its origin and how can I minimize its formation or remove it?
-
Answer: Mesityl oxide can exist as two isomers: the conjugated 4-methyl-3-penten-2-one and the unconjugated isomesityl oxide (4-methyl-4-penten-2-one).[7][8] The formation of isomesityl oxide is influenced by the reaction conditions and catalyst used.
To manage the presence of isomesityl oxide:
-
Purification: The two isomers can be separated by fractional distillation due to their different boiling points.[7][8]
-
Isomerization: The isomerization between the two forms is catalyzed by both acids and bases.[7][8] During purification, the addition of a small amount of an acid catalyst like p-toluenesulfonic acid can help to maintain the isomerization equilibrium while the lower-boiling isomesityl oxide is distilled off.[7][8]
-
Frequently Asked Questions (FAQs)
-
Question: What is the general reaction mechanism for the formation of mesityl oxide from acetone?
-
Answer: The synthesis of mesityl oxide from acetone is a two-step process. First, two molecules of acetone undergo an acid or base-catalyzed aldol (B89426) condensation to form diacetone alcohol.[2][6] Subsequently, diacetone alcohol is dehydrated to yield mesityl oxide and water.[2][6]
-
Question: What are the most common side reactions in mesityl oxide synthesis?
-
Answer: The primary side reactions involve the further condensation of mesityl oxide with acetone to produce phorone.[2][9] Isophorone can also be formed under the same conditions.[2] Additionally, isomesityl oxide, a double bond isomer of mesityl oxide, is a common byproduct.[6]
-
Question: Which type of catalyst is more selective for mesityl oxide formation?
-
Answer: Acidic catalysts, particularly acidic ion-exchange resins, have demonstrated higher selectivity towards mesityl oxide, typically in the range of 80-90%.[6] Basic ion-exchange resins, on the other hand, are more selective for the formation of the intermediate, diacetone alcohol.[6]
-
Question: How can I purify crude mesityl oxide?
-
Answer: Purification is typically achieved through distillation.[9][10] Washing the crude product with a sodium hydroxide (B78521) solution can help to neutralize and remove any acidic residues.[9] Steam distillation can also be employed.[9] For separating isomers, fractional distillation is effective.[7][8]
Data Presentation
Table 1: Comparison of Catalyst Performance in Mesityl Oxide Synthesis
| Catalyst Type | Acetone Conversion (%) | Mesityl Oxide Selectivity (%) | Diacetone Alcohol Selectivity (%) | Reference |
| Acidic Ion-Exchange Resins | ~15 | 80 - 90 | Low | [6] |
| Basic Ion-Exchange Resins | ~15 | 0.90 - 11.0 | 89.0 - 99.1 | [6] |
Experimental Protocols
Protocol 1: Synthesis of Mesityl Oxide using an Acidic Ion-Exchange Resin
This protocol is based on the liquid-phase synthesis of mesityl oxide from pure acetone using an acidic ion-exchange resin.
Materials:
-
Acetone (pure)
-
Acidic ion-exchange resin (e.g., Amberlyst-15)
-
Autoclave stainless steel jacketed batch reactor with overhead stirrer
-
Gas chromatograph (GC) for analysis
Procedure:
-
Dry the acetone over calcium chloride overnight and then distill.[9]
-
Charge the batch reactor with 200 mL of pure acetone.
-
Add the acidic ion-exchange resin to the reactor.
-
Seal the reactor and begin stirring.
-
Heat the reactor to the desired temperature (e.g., 90°C) and pressure (e.g., 30 bar).
-
Take samples periodically to monitor the reaction progress by GC analysis.
-
Once the reaction has reached the desired conversion, cool the reactor and depressurize.
-
Separate the catalyst from the product mixture by filtration.
-
Purify the crude mesityl oxide by distillation.
Protocol 2: Dehydration of Diacetone Alcohol to Mesityl Oxide
This protocol describes the dehydration of diacetone alcohol using a catalytic amount of iodine.
Materials:
-
Crude diacetone alcohol
-
Iodine
-
Distillation apparatus
-
Anhydrous calcium chloride
Procedure:
-
Place the crude diacetone alcohol in a distillation flask.
-
Add a catalytic amount of iodine (e.g., 0.1 g for ~1100 g of diacetone alcohol).[11]
-
Heat the mixture and collect the distillate in fractions. A typical fractionation would be:
-
Fraction I: 56-80°C (mainly acetone)
-
Fraction II: 80-126°C (a mixture of water and crude mesityl oxide)
-
Fraction III: 126-131°C (pure mesityl oxide)[11]
-
-
Separate the aqueous layer from Fraction II.
-
Dry the crude mesityl oxide from Fraction II with anhydrous calcium chloride.
-
Redistill the dried crude mesityl oxide, collecting the fraction boiling between 126°C and 130°C.
-
Combine this with Fraction III from the initial distillation to obtain the purified mesityl oxide.
Visualizations
Caption: Reaction pathway for mesityl oxide formation and a primary side reaction.
Caption: Troubleshooting logic for addressing low selectivity in mesityl oxide synthesis.
Caption: A generalized experimental workflow for the synthesis of mesityl oxide.
References
- 1. CN104355976A - Method for synthesizing mesityl oxide from acetone by one-step process - Google Patents [patents.google.com]
- 2. Mesityl oxide - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. DEVELOPMENT OF REACTION-RECTIFICATION PROCESS OF OBTAINING MESITYL OXIDE. I. SIMULATION OF KINETICS AND PHASE EQUILIBRIUM IN THE REACTION SYSTEM | Yakhyaev | Fine Chemical Technologies [finechem-mirea.ru]
- 5. DEVELOPMENT OF REACTION-RECTIFICATION PROCESS OF OBTAINING MESITYL OXIDE. I. SIMULATION OF KINETICS AND PHASE EQUILIBRIUM IN THE REACTION SYSTEM | Yakhyaev | Fine Chemical Technologies [finechem-mirea.ru]
- 6. iscre28.org [iscre28.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. datapdf.com [datapdf.com]
- 9. prepchem.com [prepchem.com]
- 10. Mesityl oxide | C6H10O | CID 8858 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Removal of Mesityl Oxide from Phenol
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the purification of phenol (B47542), specifically the removal of mesityl oxide.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for removing mesityl oxide from phenol?
A1: The primary techniques for removing mesityl oxide (MO) from phenol include fractional distillation, extractive distillation, and chemical treatment, often involving acid catalysts like ion-exchange resins.[1][2] Crude phenol produced from the cumene (B47948) process often contains impurities like MO, α-methylstyrene (AMS), and hydroxyacetone (B41140), which require extensive purification.[3]
Q2: How does fractional distillation remove mesityl oxide?
A2: Fractional distillation separates components based on their boiling points. Mesityl oxide is more volatile than phenol and is typically removed as an overhead fraction in a distillation column.[1] In some processes, impurities are intentionally decomposed to mesityl oxide within the distillation column to facilitate their removal.[1] The process can be optimized by controlling the pressure to minimize thermal decomposition of other impurities.[3]
Q3: What is the role of an acid catalyst in phenol purification?
A3: Acid catalysts, such as macroreticular ion-exchange resins with sulfonic acid groups, are used to convert mesityl oxide and other impurities like hydroxyacetone and 2-methylbenzofuran (B1664563) into higher-boiling point materials.[2][4] These newly formed high-boiling compounds can then be more easily separated from phenol through distillation.[4] This treatment is typically performed at temperatures between 100 to 130°C.[2]
Q4: Can water be used to aid in the separation process?
A4: Yes, water can be used in a process called extractive distillation. Water is introduced into the distillation column to alter the relative volatilities of the components, allowing for a more efficient separation.[5] For instance, in the separation of phenol from cyclohexanol/cyclohexanone, water helps to carry the impurities overhead as an azeotrope, leaving a solution of substantially pure phenol at the bottom.[5] Intentionally injecting a small amount of water can also improve the separation of certain impurities in the distillation column.[3]
Troubleshooting Guide
Problem 1: After fractional distillation, the phenol product still contains a high concentration of mesityl oxide.
| Possible Cause | Suggested Solution |
| Inefficient Column Separation | The relative volatility between mesityl oxide and phenol may be too low for effective separation under your current distillation conditions.[1] Consider adjusting the operating pressure or using a column with a higher number of theoretical plates. |
| Azeotrope Formation | Mesityl oxide may form azeotropes with other components in the crude phenol mixture, making separation by simple distillation difficult.[5] Investigate the use of extractive distillation by introducing a solvent like water to break the azeotrope.[5] |
| Thermal Decomposition | High temperatures in the distillation column can sometimes lead to the decomposition of other impurities into lower-boiling compounds, including mesityl oxide.[3] Operate the distillation under a lower pressure (e.g., 40-70 kPa) to reduce the boiling temperatures and minimize thermal decomposition.[3] |
Problem 2: The efficiency of the ion-exchange resin treatment is decreasing over time.
| Possible Cause | Suggested Solution |
| Resin Deactivation | The ion-exchange resin can become deactivated by fouling or loss of active sulfonic acid groups. This is a common issue in continuous processes. |
| Presence of Water | Water can be formed during the reaction of impurities like hydroxyacetone with phenol on the resin.[4] This can affect the resin's performance. Ensure the crude phenol feed is sufficiently anhydrous. |
| Incorrect Operating Temperature | The catalytic reaction is temperature-dependent. For ion exchangers, the preferred temperature range is typically 100 to 130°C.[2] Verify and adjust the temperature of the reactor to stay within the optimal range. |
Problem 3: The final phenol product is discolored or forms color-forming impurities.
| Possible Cause | Suggested Solution |
| Presence of Water-Soluble Impurities | The crude phenol may contain water-soluble, color-forming impurities with boiling points between 152°C and 182°C.[1] These are difficult to remove by standard distillation. |
| Oxidation of Phenol | Phenol is susceptible to oxidation, which can lead to pink or reddish discoloration. This indicates that the phenol may be degrading.[6][7] |
| Residual Catalyst | If an acid or base catalyst is used, residual amounts in the final product can lead to degradation over time. Ensure proper neutralization and removal of the catalyst before the final distillation step.[2] |
Data on Purification Efficiency
The following table summarizes quantitative data from various purification methods.
| Method | Initial Impurity Concentration (Mesityl Oxide) | Final Impurity Concentration (Mesityl Oxide) | Phenol Purity | Reference |
| Chemical Treatment with Ion-Exchange Resin | 300 ppm | Not specified, but converted to high-boiling compounds | High Purity | [2] |
| Fractional Distillation with Impurity Decomposition | < 1000 ppm (total water-soluble impurities) | Mesityl oxide removed in overhead fraction | High Purity | [1] |
| Distillation Post-Chemical Treatment | 250 ppm | Not specified, but converted to high-boiling compounds | High Purity | [8] |
| Steam Distillation | Not specified | Greatly reduced levels | Ultra high purity (< 25 ppm total impurities) | [9] |
Experimental Protocols
Protocol 1: Chemical Treatment using an Ion-Exchange Resin
This protocol is based on the process described for converting mesityl oxide into higher-boiling point compounds.[2][4]
Objective: To catalytically convert mesityl oxide and other carbonyl impurities in crude phenol into higher-boiling point compounds for easier separation.
Materials:
-
Crude phenol containing mesityl oxide (e.g., 300 ppm).[2]
-
Macroreticular ion-exchange resin (e.g., Amberlyst 15).[2]
-
Stationary-bed or fluidized-bed reactor.
-
Heat exchanger.
-
Sodium hydroxide (B78521) solution for neutralization.
-
Distillation apparatus.
Procedure:
-
Pre-heating: Heat the crude phenol stream to the reaction temperature (e.g., 115-130°C) using a heat exchanger.[2]
-
Catalytic Reaction: Pass the heated phenol stream over a stationary bed of the ion-exchange resin. The dwell time should be sufficient for the reaction to occur (e.g., 4 hours).[2] During this step, mesityl oxide reacts with phenol to form higher-boiling point compounds.[4]
-
Neutralization: After the phenol stream exits the reactor, add a sufficient amount of sodium hydroxide solution to neutralize any residual acidity, bringing the pH to approximately 7.[2]
-
Distillation: Subject the neutralized phenol to fractional distillation.
-
Separation: The high-boiling point compounds formed from the impurities will remain in the bottoms of the distillation column.[2]
-
Product Recovery: Collect the purified phenol as an overhead product.
Protocol 2: Extractive Distillation with Water
This protocol is a conceptual adaptation for separating mesityl oxide, based on the principles of extractive distillation described for similar systems.[5]
Objective: To enhance the separation of mesityl oxide from phenol by altering the relative volatilities using water as an extracting solvent.
Materials:
-
Crude phenol containing mesityl oxide.
-
Fractionation column.
-
Deionized water.
-
Condenser and decanter.
Procedure:
-
Feed Introduction: Introduce the crude phenol mixture into the lower section of a fractionation column.[5]
-
Solvent Introduction: Introduce a continuous stream of water into the upper section of the column, allowing it to flow countercurrently to the rising vapors of the phenol mixture.[5]
-
Vapor-Liquid Contact: As the vapors rise, the phenol is selectively extracted by the water and carried down the column. The relative volatility of mesityl oxide is increased, causing it to move towards the top of the column.
-
Overhead Removal: Withdraw an azeotrope of mesityl oxide and water as the overhead product from the top of the column.[5]
-
Condensation and Separation: Condense the overhead vapors. The resulting liquid will separate into an aqueous phase and an organic (mesityl oxide-rich) phase. The water phase can be returned to the column for reuse.[5]
-
Product Removal: Remove a solution of substantially pure phenol and water from the bottom of the column.[5] The phenol can then be recovered from the water by a subsequent dehydration or extraction step.
Visual Workflow and Logic Diagrams
Caption: Troubleshooting logic for high mesityl oxide content.
Caption: Workflow for mesityl oxide removal via chemical treatment.
References
- 1. US3896006A - Mesityl oxide removal from high-purity phenol - Google Patents [patents.google.com]
- 2. US6489519B1 - Process for removal of impurities from phenol by means of at least one acid catalyst - Google Patents [patents.google.com]
- 3. gccpo.org [gccpo.org]
- 4. data.epo.org [data.epo.org]
- 5. US2762760A - Extractive distillation of phenol-containing mixtures - Google Patents [patents.google.com]
- 6. carlroth.com [carlroth.com]
- 7. bitesizebio.com [bitesizebio.com]
- 8. KR101378274B1 - Method for removing impurities from phenol - Google Patents [patents.google.com]
- 9. US5064507A - Distillation process for recovery of high purity phenol - Google Patents [patents.google.com]
Validation & Comparative
A Comparative Guide to the Synthetic Utility of Mesityl Oxide versus Other α,β-Unsaturated Ketones
For Researchers, Scientists, and Drug Development Professionals
In the landscape of organic synthesis, α,β-unsaturated ketones are indispensable building blocks for the construction of complex molecular architectures. Their reactivity profile, characterized by two electrophilic sites, allows for a diverse range of transformations, including conjugate additions and cycloadditions. Among these, mesityl oxide, a readily available and cost-effective reagent, presents a unique set of properties due to its sterically hindered trisubstituted double bond. This guide provides an objective comparison of mesityl oxide's performance in key synthetic reactions against other commonly employed α,β-unsaturated ketones, supported by experimental data and detailed protocols.
Reactivity Profile: The Impact of Steric Hindrance
The primary structural feature that distinguishes mesityl oxide from many other α,β-unsaturated ketones, such as methyl vinyl ketone (MVK) and crotonaldehyde, is the presence of two methyl groups on the β-carbon of the carbon-carbon double bond. This gem-dimethyl substitution imparts significant steric hindrance around the β-carbon, which profoundly influences its reactivity in nucleophilic additions.
Generally, less sterically hindered α,β-unsaturated ketones, like MVK, are more reactive towards Michael acceptors. The bulky nature of the gem-dimethyl group in mesityl oxide can impede the approach of nucleophiles, leading to slower reaction rates or, in some cases, preventing the reaction altogether. However, this steric hindrance can also be advantageous, offering enhanced selectivity in certain transformations.
Comparative Performance in Key Synthetic Reactions
To illustrate the practical implications of these structural differences, we compare the performance of mesityl oxide and other α,β-unsaturated ketones in two fundamental transformations: the Michael Addition and the Synthesis of Quinolines.
Michael Addition
The Michael addition, or conjugate addition, is a cornerstone of carbon-carbon bond formation. The efficiency of this reaction is highly dependent on the electrophilicity and steric accessibility of the β-carbon of the α,β-unsaturated ketone.
| Reaction | α,β-Unsaturated Ketone | Nucleophile | Product | Yield (%) |
| Michael Addition | Mesityl Oxide | Diethyl Malonate | Diethyl 2-(1,1-dimethyl-3-oxobutyl)malonate | N/A* |
| Michael Addition | Methyl Vinyl Ketone | Diethyl Malonate | Diethyl 2-(3-oxobutyl)malonate | 65-71% |
The data suggests that while mesityl oxide can participate in Michael additions, the less sterically hindered methyl vinyl ketone generally provides higher yields for the initial 1,4-adduct. The gem-dimethyl group in mesityl oxide necessitates more forcing reaction conditions or specific catalysts to achieve comparable efficiency.
Synthesis of Quinolines
The Doebner-von Miller reaction and related syntheses of quinolines often employ α,β-unsaturated carbonyl compounds as key precursors. The steric and electronic properties of the enone can influence the reaction's success and the substitution pattern of the resulting quinoline (B57606).
| Reaction | α,β-Unsaturated Ketone | Aniline (B41778) Reactant | Product | Yield (%) |
| Doebner-von Miller Synthesis | Mesityl Oxide | Aniline | 2,2,4-Trimethyl-1,2-dihydroquinoline | 76%[1] |
| Doebner-von Miller Synthesis | Methyl Vinyl Ketone | Aniline | Quinaldine (2-methylquinoline) | 55-65%[2] |
In this comparison, the reaction of aniline with mesityl oxide leads to a higher yield of the corresponding dihydroquinoline derivative compared to the reaction with methyl vinyl ketone. This outcome may be attributed to the specific reaction pathway and the stability of the intermediates formed. The gem-dimethyl group of mesityl oxide directly translates to the 2,2-dimethyl substitution in the final product.
Experimental Protocols
Synthesis of 2,2,4-Trimethyl-1,2-dihydroquinoline from Aniline and Mesityl Oxide
Experimental Workflow
Caption: Workflow for the synthesis of 2,2,4-trimethyl-1,2-dihydroquinoline.
Procedure: [1] Aniline and mesityl oxide are mixed in a 1:1 molar ratio. To this mixture, 2.5 wt% of MOF-199 catalyst is added. The reaction mixture is then heated at 80°C for 12 hours. After the reaction is complete, the product is isolated and purified by column chromatography to yield 2,2,4-trimethyl-1,2-dihydroquinoline.
Michael Addition of Diethyl Malonate to Methyl Vinyl Ketone
Reaction Pathway
Caption: Key steps in the Michael addition of diethyl malonate to methyl vinyl ketone.
Procedure: A detailed procedure for a similar reaction, the condensation of diethyl malonate with methyl vinyl ketone, can be found in the literature. Typically, the reaction involves the deprotonation of diethyl malonate with a base like sodium ethoxide to form the corresponding enolate. This enolate then acts as the nucleophile, attacking the β-carbon of methyl vinyl ketone in a conjugate addition fashion. The resulting enolate is then protonated during workup to afford the final product, diethyl 2-(3-oxobutyl)malonate.
Conclusion
Mesityl oxide serves as a valuable and versatile α,β-unsaturated ketone in organic synthesis. Its inherent steric hindrance, a consequence of the gem-dimethyl group on the double bond, distinguishes its reactivity from less substituted counterparts like methyl vinyl ketone. While this steric bulk can diminish its reactivity in some transformations, such as Michael additions, it can also be harnessed to achieve unique substitution patterns and potentially higher yields in other reactions, as demonstrated in the synthesis of certain quinoline derivatives. The choice between mesityl oxide and other α,β-unsaturated ketones will ultimately depend on the specific synthetic target and the desired reaction outcome, with careful consideration of both steric and electronic factors. This guide provides a foundational comparison to aid researchers in making informed decisions for their synthetic endeavors.
References
A Comparative Study of Mesityl Oxide and Isophorone as Solvents
In the landscape of industrial solvents, both mesityl oxide and isophorone (B1672270) hold significant standing, particularly within the coatings, adhesives, and printing ink industries. As α,β-unsaturated ketones, they share certain chemical functionalities yet exhibit distinct physical and solvent properties that render them suitable for different applications. This guide provides an objective comparison of their performance, supported by physicochemical data and a detailed experimental protocol for their evaluation.
Physicochemical Properties: A Head-to-Head Comparison
A fundamental understanding of the physicochemical properties of a solvent is crucial for formulation scientists. The following table summarizes the key properties of mesityl oxide and isophorone.
| Property | Mesityl Oxide | Isophorone |
| Molecular Formula | C₆H₁₀O | C₉H₁₄O |
| Molecular Weight | 98.14 g/mol [1] | 138.21 g/mol [2] |
| Appearance | Colorless to pale yellow oily liquid[1] | Colorless to light yellow transparent liquid |
| Odor | Pungent, honey-like[1] | Peppermint-like or camphor-like |
| Boiling Point | 129.8°C[3] | 215.2°C |
| Melting Point | -53°C | -8.1°C |
| Density at 20°C | 0.852 - 0.856 g/cm³[3] | ~0.922 g/cm³ |
| Flash Point (Closed Cup) | 28°C[3] | 84°C |
| Water Solubility at 20°C | 2.8% (in water), 3.4% (water in)[3] | 1.2 g/100 mL[4] |
| Vapor Pressure at 20°C | 9 mmHg[1] | 0.3 mmHg |
| Relative Evaporation Rate (n-BuAc = 1) | Medium (Specific value not readily available) | 0.02[5] |
| Hansen Solubility Parameters (δt) | 18.9 MPa½[3] | 19.9 MPa½ |
Performance as Solvents: A Qualitative Overview
Both mesityl oxide and isophorone are recognized for their excellent solvency for a wide range of resins, including nitrocellulose, vinyl copolymers, and acrylics. However, their differing evaporation rates are a key differentiator in their application.
Mesityl Oxide is characterized as a medium-evaporating solvent. This property makes it a suitable component in formulations where a relatively fast yet controlled drying time is desired, such as in certain lacquers and printing inks.
Isophorone , in contrast, is a slow-evaporating solvent.[2] This characteristic is highly advantageous in applications requiring extended wet-edge time, such as in high-gloss paints and coatings applied by brushing or rolling. The slow evaporation allows for better film formation, leveling, and can contribute to a smoother, more uniform finish.
Experimental Protocol: Comparative Evaluation of Solvent Performance in a Coating Formulation
To provide a framework for the quantitative comparison of mesityl oxide and isophorone, the following experimental protocol outlines a method for evaluating their performance in a simple nitrocellulose lacquer formulation.
Objective: To compare the effects of mesityl oxide and isophorone on the viscosity, drying time, and film hardness of a nitrocellulose-based lacquer.
Materials:
-
Nitrocellulose (e.g., RS 1/2 second)
-
Mesityl Oxide (≥99% purity)
-
Isophorone (≥99% purity)
-
Plasticizer (e.g., Dibutyl Phthalate - DBP)
-
Co-solvent (e.g., Ethanol, Butyl Acetate)
-
Glass panels for film application
-
Viscometer (e.g., Brookfield viscometer)
-
Drying time recorder
-
Pencil hardness tester (ASTM D3363)
Procedure:
-
Formulation Preparation:
-
Prepare two identical base formulations of a nitrocellulose lacquer, one containing mesityl oxide and the other isophorone as the primary ketone solvent. A sample formulation could be:
-
Nitrocellulose: 15% by weight
-
Plasticizer (DBP): 5% by weight
-
Ketone Solvent (Mesityl Oxide or Isophorone): 40% by weight
-
Co-solvents (e.g., 20% Ethanol, 20% Butyl Acetate): 40% by weight
-
-
Dissolve the nitrocellulose in the solvent blend with gentle agitation until a clear, homogenous solution is obtained.
-
-
Viscosity Measurement:
-
Measure the viscosity of each lacquer formulation at a controlled temperature (e.g., 25°C) using a viscometer. Record the viscosity in centipoise (cP).
-
-
Film Application:
-
Apply a uniform film of each lacquer onto clean glass panels using a film applicator of a specified thickness (e.g., 100 µm wet film thickness).
-
-
Drying Time Determination:
-
Immediately after application, place the coated panels on a drying time recorder.
-
Determine the set-to-touch time and the dry-hard time for each formulation according to ASTM D1640.
-
-
Film Hardness Testing:
-
After the films have cured for a specified period (e.g., 24 hours) at a controlled temperature and humidity, determine the pencil hardness of each film according to ASTM D3363.
-
Data Presentation:
The quantitative data obtained from this experiment can be summarized in the following table for easy comparison:
| Parameter | Formulation with Mesityl Oxide | Formulation with Isophorone |
| Viscosity (cP) | ||
| Set-to-Touch Time (minutes) | ||
| Dry-Hard Time (hours) | ||
| Pencil Hardness |
Logical Workflow for Solvent Selection
The choice between mesityl oxide and isophorone, or a blend of the two, is dictated by the specific requirements of the final product. The following diagram illustrates a simplified decision-making workflow for solvent selection in a coating formulation.
Caption: A flowchart for selecting a solvent based on application needs.
Conclusion
Both mesityl oxide and isophorone are versatile and effective solvents with well-established roles in various industries. The primary distinguishing factor in their performance is their evaporation rate. Mesityl oxide, with its medium evaporation rate, is well-suited for applications requiring faster drying times. In contrast, isophorone's slow evaporation rate is ideal for high-performance coatings where excellent flow, leveling, and a high-gloss finish are paramount. The selection between these two solvents, or the use of them in combination, allows formulators to precisely control the application properties and final film characteristics of their products. The provided experimental protocol offers a starting point for a direct, quantitative comparison to aid in making an informed choice for a specific formulation.
References
A Comparative Guide to Mesityl Oxide Purity Validation: GC-MS vs. Alternative Methods
For researchers, scientists, and professionals in drug development, ensuring the purity of chemical compounds like mesityl oxide is a critical step. This guide provides an objective comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with alternative analytical techniques for the validation of mesityl oxide purity, supported by experimental data and detailed protocols.
Mesityl oxide, an alpha,beta-unsaturated ketone, is a versatile solvent and an intermediate in various chemical syntheses. Its purity is crucial as impurities can affect reaction yields, product quality, and safety, especially in pharmaceutical applications where it is considered a potential genotoxic impurity.[1] This guide will delve into the nuances of GC-MS as a primary analytical tool and compare its performance against High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
At a Glance: Method Comparison for Mesityl Oxide Purity Analysis
| Feature | GC-MS | HPLC | qNMR |
| Principle | Separation based on volatility and interaction with a stationary phase, followed by mass-based identification and quantification.[2] | Separation based on partitioning between a liquid mobile phase and a solid stationary phase.[3] | Quantification based on the direct proportionality between the NMR signal intensity and the number of atomic nuclei.[4] |
| Primary Advantages | High sensitivity and specificity, excellent for volatile and semi-volatile compounds, and provides structural information for impurity identification.[1][2] | Suitable for a wide range of compounds, including non-volatile and thermally labile ones.[3] | Provides absolute or relative quantification without the need for identical reference standards for each impurity, offers structural information.[4] |
| Primary Limitations | Not suitable for non-volatile or thermally labile compounds.[3] | Direct analysis of mesityl oxide can be challenging; derivatization is often required for ketones.[5] Lower sensitivity for some compounds compared to GC-MS.[6] | Lower sensitivity compared to chromatographic methods, and potential for signal overlap in complex mixtures.[7] |
| Typical Impurities Detected | Diacetone alcohol, phorone, mesitylene, and other volatile organic compounds. | Can detect a broader range of non-volatile impurities, but may require derivatization for ketones.[8] | Can quantify any impurity with a unique NMR signal, provided it is present at a sufficient concentration. |
Data Presentation: Quantitative Performance Comparison
The following table summarizes the quantitative performance data for the analysis of mesityl oxide and related impurities using various analytical techniques, compiled from published studies.
| Parameter | GC-MS | GC-FID | HPLC (with Derivatization) | qNMR |
| Limit of Detection (LOD) | ≤ 0.5 µg/g[1] | ~1.5 ppm | 10-20 µg/L (for ketone-DNPH derivatives)[8] | Typically in the µg/mL to mg/mL range, less sensitive than GC/HPLC.[7] |
| Limit of Quantitation (LOQ) | ≤ 1.8 µg/g[1] | ~6 ppm | - | - |
| Linearity (Correlation Coefficient, r²) | > 0.99[9] | > 0.999[9] | - | Excellent linearity is an inherent feature. |
| Accuracy (Recovery) | 88.0–97.3%[1] | 102.0–103.7%[9] | 92-99% (for ketone-DNPH derivatives)[8] | High accuracy achievable with proper methodology. |
| Precision (RSD) | ≤ 2.9%[1] | < 15% at LOQ[9] | < 7% (for ketone-DNPH derivatives)[8] | Typically < 1% RSD can be achieved.[10] |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are representative experimental protocols for the analysis of mesityl oxide purity using GC-MS, HPLC (with a common derivatization method for ketones), and qNMR.
GC-MS Protocol for Mesityl Oxide Purity
This method is suitable for the direct analysis of mesityl oxide and its volatile impurities.
1. Sample Preparation:
-
Dissolve a known amount of the mesityl oxide sample in a suitable solvent (e.g., methanol, dichloromethane) to a final concentration of approximately 1 mg/mL.
-
If trace analysis is required, a concentration of 100 mg/mL may be used.[9]
-
For quantification, an internal standard (e.g., methyl isobutyl ketone) can be added.[1]
2. GC-MS Conditions:
-
Column: Rtx-5 (5% diphenyl/95% dimethyl polysiloxane), 30 m x 0.53 mm ID, 5.0 µm film thickness.[9]
-
Carrier Gas: Helium at a constant pressure of 30 kPa.[9]
-
Injection Mode: Split (1:5 ratio).[9]
-
Injector Temperature: 180°C.[9]
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 0 minutes.
-
Ramp to 200°C at 10°C/min.
-
Hold at 200°C for 8 minutes.[9]
-
-
MS Detector:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Full scan for impurity identification or Selected Ion Monitoring (SIM) for targeted quantification.
-
Mass Fragments for Mesityl Oxide (m/z): 55, 83, 98.[1]
-
HPLC Protocol for Ketone Analysis (via DNPH Derivatization)
As direct HPLC analysis of mesityl oxide can be challenging, a common approach for ketones involves derivatization with 2,4-dinitrophenylhydrazine (B122626) (DNPH).[8]
1. Derivatization and Sample Preparation:
-
A known volume of a sample containing mesityl oxide is passed through a cartridge coated with acidified DNPH.
-
The formed hydrazone derivatives are then eluted with acetonitrile (B52724).
-
The eluate is diluted to a suitable concentration for HPLC analysis.
2. HPLC Conditions:
-
Column: C18, 4.6 mm x 250 mm, 5 µm particle size.
-
Mobile Phase: A gradient of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 360 nm.
-
Injection Volume: 20 µL.
qNMR Protocol for Purity Determination
This protocol provides a general guideline for determining the purity of mesityl oxide using an internal standard.
1. Sample Preparation:
-
Accurately weigh the mesityl oxide sample (e.g., 4-12 mg) and a suitable internal standard (e.g., maleic acid, dimethyl sulfone) into an NMR tube. The internal standard should have a known purity and signals that do not overlap with the analyte.
-
Add a precise volume of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) to dissolve the sample and internal standard completely.
2. NMR Acquisition Parameters:
-
Spectrometer: 400 MHz or higher field strength for better signal dispersion.
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg' on Bruker instruments).
-
Relaxation Delay (d1): Set to at least 5 times the longest T1 relaxation time of the signals of interest to ensure full relaxation and accurate integration.
-
Number of Scans: Sufficient to achieve a high signal-to-noise ratio (e.g., >250:1 for <1% integration error).
-
Data Processing: Apply appropriate phasing and baseline correction.
3. Purity Calculation: The purity of the analyte is calculated using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral of the signal
-
N = Number of protons giving rise to the signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard (IS)
Visualizing the Workflow
To better illustrate the analytical processes, the following diagrams outline the experimental workflows for GC-MS analysis and the logical relationship in selecting an analytical method.
Caption: Workflow for GC-MS analysis of mesityl oxide purity.
Caption: Decision logic for selecting an analytical method.
Conclusion
The validation of mesityl oxide purity requires a careful selection of analytical methodology based on the specific requirements of the analysis.
-
GC-MS stands out as a highly sensitive and specific method, particularly well-suited for identifying and quantifying volatile impurities. Its ability to provide structural information makes it invaluable for impurity profiling.
-
HPLC , often requiring derivatization for ketones, offers versatility for a broader range of compounds but may be less straightforward for the direct analysis of mesityl oxide.
-
qNMR provides a powerful tool for absolute or relative quantification without the need for specific impurity standards, offering a direct measure of purity. However, its sensitivity is generally lower than that of chromatographic techniques.
For comprehensive purity assessment of mesityl oxide, especially in a regulatory environment, a combination of these techniques can be highly effective. GC-MS is often the method of choice for routine quality control due to its sensitivity and specificity for key volatile impurities. qNMR can serve as an excellent primary method for the certification of reference standards and for obtaining an absolute purity value. The choice ultimately depends on the desired level of sensitivity, the nature of the expected impurities, and the intended application of the mesityl oxide.
References
- 1. Trace-level analysis of mesityl oxide in enalapril maleate by gas chromatography with electron ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis of α,β-unsaturated ketones from alkynes and aldehydes over Hβ zeolite under solvent-free conditions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Quantitative NMR Spectroscopy - Acanthus Research [acanthusresearch.com]
- 5. tsijournals.com [tsijournals.com]
- 6. reddit.com [reddit.com]
- 7. NMR Spectroscopy for Metabolomics Research - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Trace Level Determination of Mesityl Oxide and Diacetone Alcohol in Atazanavir Sulfate Drug Substance by a Gas Chromatography Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Orthogonal Comparison of GC−MS and 1H NMR Spectroscopy for Short Chain Fatty Acid Quantitation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Mesityl Oxide and its Alternatives in Key Chemical Transformations
Mesityl oxide, an α,β-unsaturated ketone, serves as a versatile reagent in a variety of fundamental organic transformations. Its utility primarily stems from its electrophilic character at the β-carbon, making it a prime candidate for conjugate additions. This guide provides a comparative analysis of mesityl oxide against alternative reagents in two key chemical reactions: the Michael Addition and the Robinson Annulation. The comparison focuses on performance, supported by experimental data and detailed protocols for researchers, scientists, and professionals in drug development.
Michael Addition: A Comparative Overview
The Michael addition, or conjugate addition, is a cornerstone of carbon-carbon bond formation. In this reaction, a nucleophile adds to an α,β-unsaturated carbonyl compound. Mesityl oxide is a classic Michael acceptor; however, other α,β-unsaturated ketones such as methyl vinyl ketone (MVK) are also widely employed.[1][2]
Performance Comparison
While direct, side-by-side comparative studies under identical conditions are not extensively documented in the readily available literature, we can infer performance characteristics from typical applications and known reactivity.
| Feature | Mesityl Oxide | Methyl Vinyl Ketone (MVK) | Other Alternatives |
| Reactivity | Generally less reactive than MVK due to steric hindrance from the two methyl groups on the β-carbon. | Highly reactive Michael acceptor due to its unhindered β-position.[3] This high reactivity can sometimes lead to polymerization, especially in the presence of a base.[3] | Reactivity varies. For example, α,β-unsaturated esters and nitriles can also act as Michael acceptors.[1] |
| Substrate Scope | Reacts with a range of soft nucleophiles, including enamines, organocuprates, and enolates of β-dicarbonyl compounds. | Broad substrate scope, reacting readily with a wide variety of nucleophiles.[2] | Varies depending on the specific acceptor. For instance, nitroalkenes are effective Michael acceptors for the formation of γ-nitro ketones.[4] |
| Typical Yields | Yields can be moderate to high, depending on the nucleophile and reaction conditions. | Often provides high yields due to its reactivity.[5] | Yields are highly dependent on the specific alternative and reaction conditions. |
| Side Reactions | The steric hindrance can sometimes lead to competing 1,2-addition or other side reactions. | Prone to polymerization, which can lower the yield of the desired Michael adduct.[3] | Dependent on the specific reagent. |
Experimental Protocols
Michael Addition of Diethyl Malonate to Mesityl Oxide (Synthesis of Dimedone) [6]
-
Reagents and Setup:
-
Sodium methoxide (B1231860) (1.4 g)
-
Methanol (B129727) (10 mL)
-
Diethyl malonate (4 mL)
-
Mesityl oxide (2.8 mL)
-
2N Sodium hydroxide (B78521) (20 mL)
-
4N Hydrochloric acid (~30 mL)
-
100 mL round-bottomed flask with reflux condenser.
-
-
Procedure:
-
Dissolve sodium methoxide in methanol in the round-bottomed flask.
-
Add a boiling stone and diethyl malonate.
-
Gently reflux the mixture for 3 minutes.
-
Remove from heat and add mesityl oxide via syringe through the condenser.
-
Once the initial vigorous reaction subsides, reflux for 30 minutes.
-
Cool the mixture, add 2N sodium hydroxide, and reflux for an additional 90 minutes.
-
Cool to room temperature.
-
Evaporate the methanol using a rotary evaporator.
-
Heat the remaining aqueous mixture to reflux and slowly add 4N HCl until the pH is 2-3.
-
Cool the mixture in an ice bath to precipitate the product.
-
Filter the solid, wash with cold water, and dry.
-
Michael Addition of an Amine to Methyl Vinyl Ketone [7]
-
Reagents and Setup:
-
Secondary amine (e.g., morpholine, 2 mmol)
-
Methyl vinyl ketone (3 mmol)
-
Polyethylene glycol (PEG 400, 5 g)
-
25 mL round-bottom flask.
-
-
Procedure:
-
Combine the amine, methyl vinyl ketone, and PEG 400 in the round-bottom flask.
-
Stir the mixture at room temperature until the reaction is complete (monitoring by TLC is recommended).
-
Extract the crude mixture with ether.
-
Concentrate the ether layer and purify the residue by silica (B1680970) gel chromatography.
-
Reaction Pathway: Michael Addition
Caption: Generalized workflow for Michael addition with Mesityl Oxide and MVK.
Robinson Annulation: A Comparative Overview
The Robinson annulation is a powerful ring-forming reaction that combines a Michael addition with an intramolecular aldol (B89426) condensation to create a six-membered ring.[8][9] In this sequence, an α,β-unsaturated ketone acts as the Michael acceptor.
Performance Comparison
Methyl vinyl ketone is the most commonly used Michael acceptor in the Robinson annulation. While mesityl oxide can also be used, its steric bulk can influence the reaction's efficiency.
| Feature | Mesityl Oxide | Methyl Vinyl Ketone (MVK) | Other Alternatives |
| Applicability | Can be used, but the steric hindrance may require more forcing conditions or result in lower yields compared to MVK. | The classic and most widely used Michael acceptor for this reaction, generally providing good to excellent yields. | Other α,β-unsaturated ketones like crotonaldehyde (B89634) or ethyl vinyl ketone can be used to generate different substitution patterns on the resulting cyclohexenone ring. 1,3-dichloro-cis-2-butene is a notable alternative that avoids polymerization issues.[8] |
| Yields | Generally lower or require more optimized conditions compared to MVK. | Typically provides higher yields.[3] | Yields are dependent on the specific alternative. |
| Regioselectivity | The substitution pattern is fixed by the structure of mesityl oxide. | Provides a classic cyclohexenone product. | Allows for the synthesis of a wider variety of substituted cyclohexenones. |
Experimental Protocol
General Robinson Annulation Protocol [10]
-
Reagents and Setup:
-
A ketone with at least one α-hydrogen (e.g., 2-methylcyclohexanone)
-
An α,β-unsaturated ketone (Mesityl Oxide or Methyl Vinyl Ketone)
-
A base (e.g., sodium ethoxide)
-
A protic solvent (e.g., ethanol)
-
Reaction vessel suitable for heating.
-
-
Procedure:
-
The ketone is treated with the base in the solvent to form an enolate.
-
The α,β-unsaturated ketone is added, and the mixture is stirred to facilitate the Michael addition, forming a 1,5-diketone intermediate.
-
The reaction mixture is then heated to promote the intramolecular aldol condensation, followed by dehydration to yield the final α,β-unsaturated cyclic ketone.
-
Workup typically involves neutralization, extraction, and purification by chromatography or distillation.
-
Logical Relationship: Robinson Annulation
Caption: Logical flow of the Robinson Annulation reaction.
Conclusion
Mesityl oxide is a valuable and effective reagent for chemical transformations such as the Michael addition and Robinson annulation. However, for applications requiring higher reactivity and often higher yields, particularly in the Robinson annulation, methyl vinyl ketone is frequently the preferred alternative. The choice between mesityl oxide and its alternatives will ultimately depend on the specific substrate, desired product, and reaction conditions. The information and protocols provided in this guide offer a starting point for researchers to make informed decisions for their synthetic strategies.
References
- 1. Michael_reaction [chemeurope.com]
- 2. youtube.com [youtube.com]
- 3. juniperpublishers.com [juniperpublishers.com]
- 4. Enantioselective conjugate addition of nitro compounds to α,β-unsaturated ketones: an experimental and computational study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Enantioselective Michael addition of β-keto esters to methyl vinyl ketone employing a chiral N,N′-dioxide–scandium trifluoromethanesulfonate complex as a catalyst - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. pnorris.people.ysu.edu [pnorris.people.ysu.edu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Robinson annulation - Wikipedia [en.wikipedia.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Illustrated Glossary of Organic Chemistry - Robinson annulation (Robinson annelation) [chem.ucla.edu]
Confirming the Molecular Architecture: A Comparative Guide to the Spectroscopic Analysis of Mesityl Oxide Derivatives
For researchers, scientists, and professionals in drug development, the precise structural confirmation of novel compounds is a cornerstone of discovery. This guide provides a comparative analysis of spectroscopic techniques used to elucidate the structure of mesityl oxide and its derivatives, supported by experimental data and detailed protocols.
Mesityl oxide, a versatile α,β-unsaturated ketone, serves as a valuable scaffold in organic synthesis, leading to a diverse array of derivatives with potential applications in pharmaceuticals and materials science. The unambiguous determination of their chemical structures is paramount. This guide focuses on the application of key spectroscopic methods—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—for the structural verification of mesityl oxide and its derivatives, including chalcones, pyrimidines, and Schiff bases.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for mesityl oxide and a selection of its derivatives, offering a clear comparison of how structural modifications influence their spectral properties.
Table 1: ¹H NMR Spectroscopic Data (CDCl₃, δ in ppm)
| Compound/Derivative Class | H-3 (vinyl) | CH₃ (vinyl) | CH₃ (keto) | Other Key Signals | Reference(s) |
| Mesityl Oxide | ~6.09 (s) | ~1.89 (s) & ~2.14 (s) | ~2.16 (s) | - | [1][2][3] |
| Chalcone Derivatives | 7.06-7.16 (s, vinyl) | - | - | 6.88-7.98 (m, Ar-H), 9.76 (s, -OH) | [4][5] |
| Pyrimidine (B1678525) Derivatives | - | - | - | 6.5-9.16 (m, Ar-H & pyrimidine-H) | [6] |
| Schiff Base Derivatives | - | - | - | 8.0-8.9 (s, -CH=N-), 6.5-7.8 (m, Ar-H) | [7] |
Table 2: ¹³C NMR Spectroscopic Data (CDCl₃, δ in ppm)
| Compound/Derivative Class | C=O | C=C (α,β) | CH₃ (vinyl) | CH₃ (keto) | Other Key Signals | Reference(s) |
| Mesityl Oxide | ~198.2 | ~124.3 & ~154.8 | ~20.8 & ~27.5 | ~31.6 | - | [1] |
| Chalcone Derivatives | 196-198 | 120-145 | - | - | 115-165 (Ar-C) | [4] |
| Pyrimidine Derivatives | - | - | - | - | 100-170 (Ar-C & pyrimidine-C) | [6] |
| Schiff Base Derivatives | - | ~160 (-CH=N-) | - | - | 110-155 (Ar-C) | [7] |
Table 3: Key IR Spectroscopic Data (cm⁻¹)
| Compound/Derivative Class | ν(C=O) | ν(C=C) | ν(C=N) | Other Key Bands | Reference(s) |
| Mesityl Oxide | ~1690 | ~1620 | - | 2900-3000 (C-H) | [2][8] |
| Chalcone Derivatives | 1627-1670 | 1581-1610 | - | 3200-3400 (O-H, if present) | [4][5] |
| Pyrimidine Derivatives | 1620-1699 | 1570-1596 | 1525-1575 | 3250-3300 (O-H, if present) | [6] |
| Schiff Base Derivatives | - | 1580-1610 | 1615 (free ligand) | 3384 (O-H of phenol) | [7] |
Table 4: Mass Spectrometry Data (m/z)
| Compound/Derivative Class | Molecular Ion [M]⁺ | Key Fragmentation Peaks | Reference(s) |
| Mesityl Oxide | 98 | 83 [M-CH₃]⁺, 55 [M-COCH₃]⁺, 43 [CH₃CO]⁺ | [1] |
| Chalcone Derivatives | Varies | Dependent on aromatic substituents | [9] |
| Pyrimidine Derivatives | Varies | Dependent on substituents | [10] |
| Schiff Base Derivatives | Varies | Dependent on aromatic substituents | [11] |
Experimental Protocols
Detailed and consistent experimental protocols are crucial for reproducible spectroscopic analysis. Below are representative methodologies for the key techniques discussed.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the purified mesityl oxide derivative is dissolved in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) is often added as an internal standard (δ 0.00 ppm).
-
Instrumentation: ¹H and ¹³C NMR spectra are typically recorded on a spectrometer operating at a frequency of 300 MHz or higher for ¹H nuclei.
-
¹H NMR Parameters:
-
Pulse Sequence: Standard single-pulse sequence.
-
Spectral Width: 0-12 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 16-64, depending on sample concentration.
-
-
¹³C NMR Parameters:
-
Pulse Sequence: Proton-decoupled pulse sequence.
-
Spectral Width: 0-220 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096, due to the lower natural abundance of ¹³C.
-
2. Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Liquids: A thin film of the neat liquid is placed between two KBr or NaCl plates.
-
Solids: The solid sample is finely ground with KBr powder and pressed into a thin, transparent pellet. Alternatively, a Nujol mull can be prepared.
-
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.
-
Parameters:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: Typically 4 cm⁻¹.
-
Number of Scans: 16-32 scans are co-added to improve the signal-to-noise ratio. A background spectrum of the empty sample compartment (or KBr pellet) is recorded and automatically subtracted from the sample spectrum.
-
3. Mass Spectrometry (MS)
-
Sample Introduction: The sample is typically introduced via Gas Chromatography (GC-MS) for volatile compounds or by direct infusion after dissolving in a suitable solvent for Electrospray Ionization (ESI-MS).
-
Instrumentation: A mass spectrometer, often a quadrupole or time-of-flight (TOF) analyzer, is used.
-
GC-MS Parameters (for volatile derivatives):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-500.
-
GC Column: A non-polar capillary column (e.g., DB-5ms) is commonly used.
-
Temperature Program: An initial oven temperature of 50-100°C, held for a few minutes, followed by a ramp of 10-20°C/min to a final temperature of 250-300°C.
-
-
ESI-MS Parameters (for less volatile or more polar derivatives):
-
Ionization Mode: Positive or negative ion mode, depending on the analyte's ability to be protonated [M+H]⁺ or deprotonated [M-H]⁻.
-
Solvent: A mixture of methanol (B129727) or acetonitrile (B52724) with water, often with a small amount of formic acid or ammonia (B1221849) to promote ionization.
-
Capillary Voltage: 3-5 kV.
-
Visualizing the Analytical Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis and structural confirmation of a newly synthesized mesityl oxide derivative.
Caption: Spectroscopic analysis workflow for structure confirmation.
References
- 1. Mesityl oxide | C6H10O | CID 8858 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. spcmc.ac.in [spcmc.ac.in]
- 3. Mesityl oxide(141-79-7) 1H NMR [m.chemicalbook.com]
- 4. jetir.org [jetir.org]
- 5. Synthesis and Spectral Analysis of Heterocyclic Compounds Derived from Chalcone Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 6. researchgate.net [researchgate.net]
- 7. arcjournals.org [arcjournals.org]
- 8. Mesityl oxide(141-79-7) IR Spectrum [chemicalbook.com]
- 9. Synthesis, Characterization, and Docking Studies of Some New Chalcone Derivatives to Alleviate Skin Damage Due to UV Light - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis pharmacological evaluation and docking studies of pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and Spectroscopic Characterization of Schiff Base Metal Complexes, Biological Activity, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Reactivity of Mesityl Oxide and Its Isomers for Researchers
A deep dive into the reactivity of the conjugated α,β-unsaturated ketone, mesityl oxide, versus its non-conjugated β,γ-isomer, isomesityl oxide, reveals significant differences in their behavior in common organic reactions. This guide provides a comparative analysis of their reactivity in Michael additions and reductions, supported by detailed experimental protocols for researchers, scientists, and drug development professionals.
Mesityl oxide, formally known as 4-methyl-3-penten-2-one, is a well-studied α,β-unsaturated ketone. Commercial mesityl oxide is often a mixture of this conjugated isomer and its less stable, non-conjugated counterpart, 4-methyl-4-penten-2-one, also known as isomesityl oxide. The position of the carbon-carbon double bond in these isomers dictates their electrophilicity and, consequently, their reactivity towards nucleophiles and reducing agents.
Isomerization: A Key Factor in Reactivity
The interconversion between mesityl oxide and isomesityl oxide is a crucial aspect of their chemistry. This isomerization is catalyzed by both acids and bases. Under equilibrium conditions, the thermodynamically more stable conjugated isomer, mesityl oxide, is the predominant species. This equilibrium has significant implications for reactions, as the less reactive isomer can be converted to the more reactive one in situ, depending on the reaction conditions.
The logical relationship for this isomerization can be visualized as follows:
Caption: Isomerization of isomesityl oxide to mesityl oxide.
Comparative Reactivity in Michael Additions
The Michael addition, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a cornerstone of carbon-carbon bond formation. The electrophilicity of the β-carbon in the conjugated system of mesityl oxide makes it highly susceptible to this reaction. In contrast, the isolated double bond in isomesityl oxide is significantly less electrophilic and therefore less reactive towards Michael donors under typical conditions.
Expected Reactivity: Mesityl oxide is expected to undergo Michael addition at a significantly faster rate and with higher yields compared to isomesityl oxide. The reaction with isomesityl oxide may be sluggish or may proceed only if isomerization to the conjugated mesityl oxide occurs under the reaction conditions.
Below is a table summarizing the expected outcomes and providing a basis for experimental comparison.
| Reaction Condition | Mesityl Oxide (α,β-unsaturated) | Isomesityl Oxide (β,γ-unsaturated) |
| Nucleophile | Diethyl Malonate | Diethyl Malonate |
| Base Catalyst | Sodium Ethoxide | Sodium Ethoxide |
| Expected Rate | Fast | Very Slow / No Reaction (without isomerization) |
| Expected Yield | High | Low / No Product (without isomerization) |
Comparative Reactivity in Reductions
The reduction of enones can occur at the carbonyl group (1,2-reduction) or at the carbon-carbon double bond (1,4-reduction or conjugate reduction). The choice of reducing agent and the substrate structure are critical in determining the outcome.
-
Sodium Borohydride (B1222165) (NaBH₄): This is a relatively mild reducing agent that typically favors the 1,2-reduction of the carbonyl group in α,β-unsaturated ketones to form allylic alcohols. However, for some conjugated systems, 1,4-reduction can also occur. For the non-conjugated isomesityl oxide, NaBH₄ is expected to selectively reduce the ketone functionality to a secondary alcohol, leaving the double bond intact.
Expected Reactivity: Mesityl oxide is expected to primarily undergo 1,2-reduction of the carbonyl group with NaBH₄. Isomesityl oxide is expected to undergo straightforward reduction of the isolated ketone. A comparative study would reveal differences in reaction rates and product distributions.
| Reaction Condition | Mesityl Oxide (α,β-unsaturated) | Isomesityl Oxide (β,γ-unsaturated) |
| Reducing Agent | Sodium Borohydride | Sodium Borohydride |
| Expected Major Product | 4-methyl-3-penten-2-ol (Allylic alcohol) | 4-methyl-4-penten-2-ol |
| Expected Rate | Moderate | Moderate to Fast |
Experimental Protocols
To facilitate direct comparison, the following detailed experimental protocols are provided. A prerequisite for these studies is the separation of the two isomers from a commercial mixture.
Protocol 1: Separation of Mesityl Oxide and Isomesityl Oxide
This procedure is adapted from the work of Stross, Monger, and Finch.
Materials:
-
Commercial mesityl oxide
-
0.5 N Sodium hydroxide (B78521) solution
-
Anhydrous calcium sulfate (B86663)
-
Fractional distillation apparatus (with a high number of theoretical plates, e.g., a spinning band column)
Procedure:
-
Wash the commercial mesityl oxide with 0.5 N sodium hydroxide solution to remove acidic impurities, followed by washing with water until the washings are neutral.
-
Dry the washed mesityl oxide over anhydrous calcium sulfate.
-
Perform a fractional distillation of the dried mixture. Isomesityl oxide has a lower boiling point than mesityl oxide and will distill first.
-
Collect the fractions and analyze their purity using Gas Chromatography (GC) or ¹H NMR spectroscopy.
Protocol 2: Comparative Michael Addition with Diethyl Malonate
This protocol outlines the reaction of each isomer with diethyl malonate under basic conditions.
Caption: Experimental workflow for Michael addition.
Materials:
-
Pure mesityl oxide
-
Pure isomesityl oxide
-
Diethyl malonate
-
Sodium ethoxide (NaOEt)
-
Anhydrous ethanol (B145695) (EtOH)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)
-
Diethyl ether (Et₂O)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Thin Layer Chromatography (TLC) plates and developing chamber
-
Gas Chromatograph-Mass Spectrometer (GC-MS)
-
Nuclear Magnetic Resonance (NMR) spectrometer
Procedure (to be performed in parallel for each isomer):
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium ethoxide (0.1 eq) in anhydrous ethanol.
-
To this solution, add diethyl malonate (1.2 eq).
-
Add the respective isomer (mesityl oxide or isomesityl oxide, 1.0 eq) to the reaction mixture.
-
Heat the mixture to reflux and monitor the reaction progress by TLC or by taking aliquots for GC analysis at regular time intervals (e.g., 0, 15, 30, 60, 120 minutes).
-
After the reaction is complete (or after a set time for comparison), cool the mixture to room temperature and quench by adding saturated aqueous ammonium chloride solution.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Determine the yield of the crude product and analyze its purity by ¹H NMR and GC-MS.
Protocol 3: Comparative Reduction with Sodium Borohydride
This protocol details the reduction of each isomer using sodium borohydride.
Caption: Experimental workflow for NaBH₄ reduction.
Materials:
-
Pure mesityl oxide
-
Pure isomesityl oxide
-
Sodium borohydride (NaBH₄)
-
Methanol (B129727) (MeOH)
-
Acetone
-
Diethyl ether (Et₂O)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Thin Layer Chromatography (TLC) plates and developing chamber
-
Gas Chromatograph-Mass Spectrometer (GC-MS)
-
Nuclear Magnetic Resonance (NMR) spectrometer
Procedure (to be performed in parallel for each isomer):
-
Dissolve the respective isomer (mesityl oxide or isomesityl oxide, 1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stirrer and cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.1 eq) in small portions to the stirred solution.
-
Monitor the reaction progress by TLC or by taking aliquots for GC analysis at regular time intervals.
-
Once the reaction is complete, quench the excess NaBH₄ by the slow addition of acetone.
-
Remove the methanol under reduced pressure.
-
Add water to the residue and extract the product with diethyl ether.
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Determine the yield of the crude product and analyze its purity and composition by ¹H NMR and GC-MS.
By following these protocols, researchers can obtain quantitative data to directly compare the reactivity of mesityl oxide and its non-conjugated isomer, providing valuable insights for synthetic planning and mechanistic studies. The greater electrophilicity of the conjugated system in mesityl oxide is expected to be a dominant factor in its enhanced reactivity in Michael additions. In contrast, the reactivity in reductions will be more nuanced, depending on the specific reducing agent and conditions employed.
Quantitative Analysis of Mesityl Oxide in Reaction Mixtures: A Comparative Guide
For researchers, scientists, and professionals in drug development, the accurate quantification of mesityl oxide in reaction mixtures is crucial for process optimization, quality control, and safety assessment. This guide provides a comparative overview of analytical methodologies, focusing on their performance and providing supporting experimental data.
Comparison of Analytical Methods
Gas chromatography with flame ionization detection (GC-FID) is a widely adopted and validated technique for the quantitative analysis of mesityl oxide, particularly at trace levels in pharmaceutical substances.[1] While other methods like high-performance liquid chromatography (HPLC) and spectroscopic techniques exist, GC-FID demonstrates robust performance in terms of sensitivity, precision, and accuracy.[2] The analysis of mesityl oxide using HPLC is considered less straightforward due to its chemical and physical properties.
Performance Data
The following table summarizes the quantitative performance of a typical validated GC-FID method for the determination of mesityl oxide.
| Parameter | Performance Metric | Source |
| Limit of Detection (LOD) | 1.5 - 5 µg/g | [1] |
| Limit of Quantification (LOQ) | 6 - 10 µg/g | [1] |
| Linearity Range | 10 - 150 µg/g | [1] |
| Correlation Coefficient (r²) | > 0.999 | [1] |
| Average Recovery | 102.0% - 103.7% | [1] |
| Precision | Excellent (without internal standard) |
Experimental Protocols
Gas Chromatography with Flame Ionization Detection (GC-FID)
This method is suitable for the trace level determination of mesityl oxide in drug substances and reaction mixtures.
Sample Preparation:
A dissolve-and-injection approach is commonly used.
-
Accurately weigh approximately 50 mg of the drug substance into a 2-mL GC vial.
-
Add 1.0 mL of a suitable solvent (e.g., water, methylene (B1212753) chloride).
-
For trace analysis in a drug substance like atazanavir (B138) sulfate, a specific extraction technique can be employed: the sample is completely dissolved in 75% formic acid, and the analytes are extracted with an organic solvent like methylene chloride.[1]
-
An internal standard, such as o-xylene, can be used to improve precision.[1]
Instrumentation:
-
Gas Chromatograph: Agilent 6890 GC or equivalent.
-
Detector: Flame Ionization Detector (FID).
-
Column: Fused silica (B1680970) capillary column coated with 5% diphenyl and 95% dimethyl polysiloxane (e.g., Rtx-5, 30 m x 0.53 mm x 5.0 µm) or a megabore capillary column with bonded and crosslinked polyethylene (B3416737) glycol stationary phase.[1]
-
Injector: Split mode (e.g., 1:1 or 1:5).[1]
-
Carrier Gas: Nitrogen or Helium.
-
Temperatures:
-
Inlet: 250°C
-
Detector: 280°C
-
Oven Program: An initial temperature of 70°C held for 5 minutes, then ramped to 180°C at 10°C/min, and held for 4 minutes.
-
-
Run Time: Approximately 20 minutes.[1]
Calibration:
Quantitation is typically achieved using a single-point or multi-point external standard calibration. A standard solution is prepared by dissolving a known amount of pure mesityl oxide in the sample solvent.
Spectroscopic Methods
Fourier Transform Infrared (FTIR) spectroscopy can be used for both qualitative and quantitative detection of mesityl oxide.[3] The interactions between the carbonyl and double bond of mesityl oxide with acid catalysts can be observed, allowing for its determination.[3] However, for complex reaction mixtures, developing a robust quantitative method can be challenging due to overlapping spectral features.
Visualized Experimental Workflow
The following diagram illustrates a typical workflow for the quantitative analysis of mesityl oxide using GC-FID.
Caption: Workflow for mesityl oxide analysis.
References
- 1. Trace Level Determination of Mesityl Oxide and Diacetone Alcohol in Atazanavir Sulfate Drug Substance by a Gas Chromatography Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mesityl Oxide: Chemical Properties, Pharmacokinetics and Detection Method_Chemicalbook [chemicalbook.com]
- 3. pubs.acs.org [pubs.acs.org]
The Synthetic Versatility of Mesityl Oxide: A Comparative Guide
Mesityl oxide (4-methylpent-3-en-2-one) is a versatile α,β-unsaturated ketone that serves as a crucial intermediate and building block in a wide array of organic syntheses. Its reactivity, stemming from the conjugated system and the presence of both electrophilic and nucleophilic centers, allows for its participation in numerous transformations, including Michael additions, aldol (B89426) condensations, and hydrogenations. This guide provides a comparative overview of mesityl oxide's synthetic utility, supported by experimental data and detailed protocols for key reactions. It aims to serve as a valuable resource for researchers, scientists, and professionals in drug development by showcasing the compound's performance relative to other synthetic alternatives.
Comparison of Mesityl Oxide in Key Synthetic Applications
The utility of mesityl oxide is best demonstrated through its application in the synthesis of important industrial chemicals and complex organic molecules. Below, we compare its performance in two fundamental transformations: conjugate addition for the synthesis of cyclic compounds and selective hydrogenation for the production of valuable solvents.
Case Study 1: Synthesis of Dimedone via Michael Addition
Dimedone (5,5-dimethylcyclohexane-1,3-dione) is a useful intermediate in the synthesis of various organic compounds. Its preparation from mesityl oxide and a malonic ester is a classic example of a tandem Michael addition and intramolecular Claisen condensation.
| Reactants | Product | Yield (%) | Reference |
| Mesityl Oxide + Diethyl Malonate | Dimedone | 76.77% | [1] |
Case Study 2: Selective Hydrogenation to Methyl Isobutyl Ketone (MIBK)
Methyl isobutyl ketone (MIBK) is a widely used industrial solvent. The selective hydrogenation of the carbon-carbon double bond of mesityl oxide is the final and crucial step in its industrial production from acetone (B3395972). Various catalysts have been developed to achieve high selectivity and yield in this transformation.
| Catalyst | Selectivity for MIBK (%) | Conversion of Mesityl Oxide (%) | Reference |
| 0.52 wt% Pd/Al2O3 | ~94.5% | - | [2] |
| Nickel-based catalyst | High (not specified) | 100% | [3] |
Synthetic Pathways and Logical Workflows
The strategic position of mesityl oxide in multi-step syntheses can be visualized through reaction pathways. Below are Graphviz diagrams illustrating key synthetic routes starting from or utilizing mesityl oxide.
Caption: Industrial synthesis of Methyl Isobutyl Ketone (MIBK) from acetone.
Caption: Synthesis of Dimedone from Mesityl Oxide and Diethyl Malonate.
Caption: Multi-step synthesis of jet fuel range cycloalkanes from mesityl oxide.
Experimental Protocols
Detailed methodologies for the key syntheses discussed are provided below to allow for replication and further investigation.
Synthesis of Dimedone from Mesityl Oxide
Objective: To synthesize 5,5-dimethylcyclohexane-1,3-dione (B117516) (dimedone) via a tandem Michael addition and intramolecular Claisen condensation.
Materials:
-
Mesityl oxide
-
Diethyl malonate
-
Sodium ethoxide
-
Potassium hydroxide
-
Hydrochloric acid
Procedure:
-
Prepare a solution of sodium ethoxide in absolute ethanol in a round-bottom flask equipped with a reflux condenser.
-
Add diethyl malonate to the sodium ethoxide solution and heat the mixture to reflux.
-
Slowly add mesityl oxide to the refluxing mixture.
-
After the addition is complete, continue to reflux for an appropriate time to ensure the completion of the Michael addition and subsequent cyclization.
-
Cool the reaction mixture and add a solution of potassium hydroxide.
-
Heat the mixture to reflux again to facilitate the hydrolysis of the ester group.
-
After cooling, acidify the reaction mixture with hydrochloric acid to induce decarboxylation and precipitation of the crude dimedone.
-
Collect the solid product by vacuum filtration, wash with cold water, and purify by recrystallization.
Selective Hydrogenation of Mesityl Oxide to Methyl Isobutyl Ketone (MIBK)
Objective: To selectively hydrogenate the carbon-carbon double bond of mesityl oxide to produce methyl isobutyl ketone.
Materials:
-
Mesityl oxide
-
Hydrogen gas
-
Palladium on alumina (B75360) catalyst (e.g., 0.52 wt% Pd/Al2O3)
-
Solvent (e.g., acetone)
-
High-pressure reactor (autoclave)
Procedure:
-
Charge the high-pressure reactor with mesityl oxide, the solvent, and the Pd/Al2O3 catalyst.
-
Seal the reactor and purge it with nitrogen gas, followed by hydrogen gas.
-
Pressurize the reactor with hydrogen to the desired pressure (e.g., 1.50 to 4.23 MPa).[2]
-
Heat the reactor to the target temperature while stirring.
-
Maintain the reaction under constant hydrogen pressure for the required duration to achieve high conversion.
-
After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen.
-
Filter the reaction mixture to remove the catalyst.
-
The resulting solution contains MIBK, which can be purified by distillation. The selectivity towards MIBK is typically high, with the primary byproduct being 2-propanol from the hydrogenation of the acetone solvent.[2]
References
comparing the efficiency of different catalysts for mesityl oxide synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of mesityl oxide, a key intermediate in the production of solvents, pharmaceuticals, and fine chemicals, is critically dependent on the choice of catalyst. This guide provides an objective comparison of the efficiency of various catalysts for the self-condensation of acetone (B3395972) to mesityl oxide, supported by experimental data. We will delve into the performance of different catalyst classes, present detailed experimental protocols, and visualize the underlying chemical transformations and workflows.
The Two-Step Pathway to Mesityl Oxide
The synthesis of mesityl oxide from acetone proceeds through a two-step reaction mechanism. The first step is an aldol (B89426) condensation of two acetone molecules to form diacetone alcohol (DAA). This is followed by a dehydration step to yield mesityl oxide and water. This process can be catalyzed by both acids and bases.[1]
Catalyst Performance Comparison
The efficiency of mesityl oxide synthesis is primarily evaluated based on two key metrics: the conversion of acetone and the selectivity towards mesityl oxide. The ideal catalyst maximizes both, indicating a high throughput of the desired product with minimal formation of byproducts. Below is a summary of the performance of different classes of catalysts based on published experimental data.
| Catalyst Type | Catalyst Name(s) | Acetone Conversion (%) | Mesityl Oxide Selectivity (%) | Key Observations |
| Solid Acids | ||||
| Ion-Exchange Resins | ||||
| Acidic Resins (e.g., Dowex® 50Wx series, Amberlyst™ series) | Up to 15 | 80 - 90 | Acidic resins show high selectivity to mesityl oxide by effectively catalyzing both the condensation and dehydration steps.[1] Resins with high acid capacity tend to favor the formation of mesityl oxide.[1] | |
| Zeolites | ||||
| β-Zeolite | 67.2 - 98.1 | Not explicitly stated for mesityl oxide | High acetone conversion is observed, but these catalysts can promote further reactions to form heavier products like mesitylene, especially at higher temperatures.[2] | |
| Al-MCM-41 | 55.0 - 80.8 | Not explicitly stated for mesityl oxide | Similar to β-zeolite, Al-MCM-41 is an active catalyst for acetone condensation, with performance influenced by reaction conditions.[2] | |
| Solid Bases | ||||
| Ion-Exchange Resins | ||||
| Basic Resins (e.g., Amberlyst™ A26OH) | Low | 0.9 - 11.0 | Basic resins primarily catalyze the first step (aldol condensation) and show low selectivity for the final mesityl oxide product, favoring the formation of diacetone alcohol.[1] | |
| Metal Oxides | ||||
| Mg-Al Hydrotalcite | - | - | Used for the initial aldol condensation to diacetone alcohol.[3] | |
| γ-Al₂O₃ supported CaO or BaO | High | >99 | In a one-step process with continuous water removal, these catalysts have shown very high selectivity to mesityl oxide.[4] |
Experimental Protocols
Detailed experimental procedures are crucial for replicating and building upon existing research. Below are representative protocols for the synthesis of mesityl oxide using different types of catalysts.
Protocol 1: Liquid-Phase Synthesis using Acidic Ion-Exchange Resins
This protocol is based on the screening of various ion-exchange resins in a batch reactor system.[1]
Materials:
-
Acetone (reactant)
-
Acidic ion-exchange resin (e.g., Dowex® 50Wx8, Amberlyst™ 15)
-
Nitrogen (for inert atmosphere)
Equipment:
-
Autoclave stainless steel jacketed batch reactor with overhead stirrer
-
Gas chromatograph-mass spectrometer (GC-MS) for product analysis
Procedure:
-
Dry the ion-exchange resin catalyst prior to use.
-
Charge the batch reactor with 200 mL of pure acetone and 1 g of the dried catalyst.
-
Seal the reactor and purge with nitrogen to create an inert atmosphere.
-
Pressurize the reactor to 25 bar with nitrogen.
-
Heat the reactor to 90°C while stirring at 750 rpm.
-
Maintain the reaction conditions for approximately 7 hours.
-
Periodically, withdraw samples from the reactor for analysis by GC-MS to determine the concentration of acetone, diacetone alcohol, and mesityl oxide.
-
After the reaction is complete, cool down the reactor, depressurize, and recover the product mixture for further purification if necessary.
Protocol 2: Gas-Phase Synthesis using Solid Acid Catalysts (Zeolites)
This protocol describes a continuous flow setup for the conversion of acetone over a solid acid catalyst.[2]
Materials:
-
Acetone (reactant)
-
Helium (carrier gas)
-
Solid acid catalyst (e.g., β-zeolite, Al-MCM-41), pelletized and sieved to 250-355 μm.
Equipment:
-
U-shaped fixed-bed quartz reactor
-
PID-controlled furnace
-
Mass flow controllers
-
Syringe pump for liquid feed
-
Gas chromatograph with a flame ionization detector (GC-FID) for online analysis
Procedure:
-
Pack the fixed-bed reactor with 200 mg of the catalyst.
-
Heat the catalyst bed to the desired reaction temperature (e.g., 200-400°C) under a flow of helium.
-
Introduce a feed stream of 20% acetone in helium into the reactor at a controlled flow rate (e.g., WHSV = 4 h⁻¹).
-
Maintain the reactor at a constant pressure (e.g., 250 kPa).
-
Analyze the reactor effluent online using a GC-FID to determine the conversion of acetone and the product distribution.
-
For catalyst stability studies, monitor the conversion and selectivity over several hours of time on stream.
Experimental Workflow
The general workflow for conducting a catalytic experiment for mesityl oxide synthesis involves several key stages, from catalyst preparation to product analysis.
References
A Comparative Guide to the Analysis of Trace Levels of Mesityl Oxide in Pharmaceuticals
Mesityl oxide, a potential genotoxic impurity (PGI), can be present in pharmaceutical products as a result of the manufacturing process, particularly when acetone (B3395972) is used as a solvent.[1][2] Due to its α,β-unsaturated ketone structure, it is considered a structural alert for genotoxicity, necessitating strict control and monitoring in drug substances.[3][4] Regulatory bodies like the International Council for Harmonisation (ICH) have established stringent guidelines for the control of such impurities, often requiring analytical methods capable of detecting them at parts-per-million (ppm) levels.[5][6]
This guide provides a comparative overview of common analytical techniques for the determination of trace levels of mesityl oxide in pharmaceuticals, supported by experimental data from various studies.
Quantitative Data Comparison
The following table summarizes the performance of different analytical methods for the quantification of mesityl oxide.
| Analytical Technique | Drug Substance | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Linearity Range | Recovery | Reference |
| GC-FID | Generic Drug Substance | ~1.5 ppm | ~6 ppm | Not Specified | Not Specified | |
| GC-MS (EI/SIM) | Enalapril (B1671234) Maleate (B1232345) | ≤ 0.5 µg/g (0.5 ppm) | ≤ 1.8 µg/g (1.8 ppm) | Not Specified | 88.0–97.3% | [3][4] |
| GC-FID | Atazanavir Sulfate | 5 µg/g (5 ppm) | 10 µg/g (10 ppm) | 10 - 150 µg/g | 102.0–103.7% | [1][7] |
| Headspace/GC-MS | Not Specified | Not Specified | 1 mg/kg (1 ppm) | Not Specified | Not Specified | [8] |
Experimental Protocols
Below are detailed methodologies for the key analytical techniques used for the determination of mesityl oxide.
1. Gas Chromatography with Flame Ionization Detection (GC-FID)
This method is widely used for the analysis of volatile impurities like mesityl oxide.
-
Sample Preparation: A "dissolve-and-inject" approach is common, where the drug substance is dissolved in a suitable solvent, such as water or an organic solvent.[9] For the analysis in Atazanavir Sulfate, the sample was dissolved in 75% formic acid, and the analytes were extracted with methylene (B1212753) chloride containing an internal standard.[10]
-
Instrumentation: An Agilent 6890 GC system or equivalent equipped with a flame ionization detector and an autosampler is typically used.[9]
-
Chromatographic Conditions:
-
Column: A megabore capillary column with a bonded and crosslinked polyethylene (B3416737) glycol stationary phase or a fused silica (B1680970) capillary column coated with 5% diphenyl and 95% dimethyl polysiloxane (e.g., Rtx-5, 30 m x 0.53 mm x 5.0 µm) is suitable.[1]
-
Carrier Gas: Nitrogen or Helium.
-
Injection Mode: Split injection is commonly employed.[1]
-
Temperature Program: A programmed temperature gradient is used to ensure good separation of the analytes.[1]
-
-
Quantification: Quantification is typically achieved using an external standard calibration or an internal standard method.[4][9]
2. Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers higher specificity and sensitivity compared to GC-FID, making it suitable for trace-level analysis of genotoxic impurities.
-
Sample Preparation: Similar to GC-FID, the sample is dissolved in a suitable solvent. An internal standard, such as methyl isobutyl ketone, is often added for improved accuracy and precision.[3][4]
-
Instrumentation: A gas chromatograph coupled with an electron ionization mass spectrometer (GC-EI-MS) is used.[3]
-
Chromatographic Conditions: The GC conditions are similar to those used for GC-FID.
-
Mass Spectrometry:
-
Quantification: Quantification is performed using an internal standard calibration curve.[3][4]
3. Headspace Gas Chromatography (HS-GC)
Headspace analysis is a valuable technique for analyzing volatile impurities in solid or liquid samples without dissolving the entire matrix, which can be advantageous for complex pharmaceutical formulations.[11]
-
Sample Preparation: The sample is placed in a sealed headspace vial and heated to a specific temperature (e.g., 140°C) to allow volatile compounds like mesityl oxide to partition into the gas phase (headspace).[11]
-
Instrumentation: A gas chromatograph equipped with a headspace autosampler and a suitable detector (FID or MS) is required.
-
Chromatographic Conditions: The GC conditions are optimized to separate mesityl oxide from other volatile components. It is crucial to use optimized temperatures to avoid the degradation of mesityl oxide and diacetone alcohol.[11]
-
Quantification: Quantification is typically performed using an external or internal standard method.
Workflow for Mesityl Oxide Analysis
The following diagram illustrates the general workflow for the analysis of trace levels of mesityl oxide in pharmaceuticals.
Caption: General workflow for the analysis of mesityl oxide in pharmaceuticals.
References
- 1. Trace Level Determination of Mesityl Oxide and Diacetone Alcohol in Atazanavir Sulfate Drug Substance by a Gas Chromatography Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pharmoutsourcing.com [pharmoutsourcing.com]
- 3. Trace-level analysis of mesityl oxide in enalapril maleate by gas chromatography with electron ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. Trace-level analysis of mesityl oxide in enalapril maleate by gas chromatography with electron ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. journalbji.com [journalbji.com]
- 7. mdpi.com [mdpi.com]
- 8. Mesityl oxide (4-methyl-pent-3-en-2-one) - analysis - Analytice [analytice.com]
- 9. tsijournals.com [tsijournals.com]
- 10. researchgate.net [researchgate.net]
- 11. analyticalscience.wiley.com [analyticalscience.wiley.com]
Safety Operating Guide
Proper Disposal Procedures for Mesityl Oxide
The safe and compliant disposal of mesityl oxide is critical for ensuring the safety of laboratory personnel and protecting the environment. Due to its hazardous properties, including flammability and toxicity, mesityl oxide must be managed as a hazardous waste from the point of generation through final disposal. Adherence to established protocols and regulatory requirements is mandatory.
Immediate Safety and Handling
Before beginning any disposal-related activities, it is essential to be aware of the immediate hazards associated with mesityl oxide and to use appropriate personal protective equipment (PPE).
Essential Personal Protective Equipment (PPE):
-
Eye Protection: Wear safety glasses with side shields or a face shield.[1][2]
-
Hand Protection: Handle with chemical-resistant gloves inspected prior to use.[1][2] Dispose of contaminated gloves after use in accordance with good laboratory practices.[1][2]
-
Skin and Body Protection: Wear a flame-retardant antistatic protective suit and other protective clothing to prevent skin contact.[2][3] Emergency shower facilities should be readily available.[4]
-
Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood.[2] If ventilation is inadequate, wear respiratory protection.[1][2] For emergencies or high concentrations, a self-contained breathing apparatus (SCBA) is necessary.[2][3]
Step-by-Step Spill and Leak Management
In the event of a spill or leak, immediate and decisive action is required to contain the material and prevent exposure.
-
Evacuate and Secure the Area: Immediately evacuate all non-essential personnel from the spill area.[2][4]
-
Eliminate Ignition Sources: Remove all sources of ignition, such as open flames, sparks, and hot surfaces.[1][2][4] Use only non-sparking tools and explosion-proof equipment.[4][5]
-
Ensure Ventilation: Provide adequate ventilation to the area to disperse vapors.[2][4]
-
Contain the Spill: Prevent the spill from spreading and from entering drains, sewers, or confined spaces.[1][3][4]
-
Absorb the Material: Cover the spill with a non-combustible, inert absorbent material such as vermiculite, dry sand, or earth.[3][4][6]
-
Collect and Store Waste: Carefully collect the absorbed material and place it into a designated, sealable, and properly labeled container for hazardous waste.[3][4]
Operational Disposal Plan
The ultimate disposal of mesityl oxide waste must comply with all federal, state, and local environmental regulations.[1][7]
-
Waste Characterization: Mesityl oxide is classified as a flammable and toxic hazardous waste.[2][4]
-
Containerization:
-
Do not mix mesityl oxide waste with other waste streams.
-
Store waste in its original container or a compatible, tightly sealed container.[4] Containers must be clearly labeled as "Hazardous Waste" and include the name "Mesityl Oxide."
-
-
Primary Disposal Method - Incineration:
-
The recommended method for disposal is to dissolve or mix the mesityl oxide with a more flammable, combustible solvent.[1]
-
This mixture should then be burned in a chemical incinerator equipped with an afterburner and a scrubber to neutralize harmful combustion byproducts.[1][2] Extra care must be taken during ignition due to the material's high flammability.[1]
-
-
Use of a Licensed Disposal Company:
-
Contaminated Materials:
-
Any materials contaminated with mesityl oxide, including empty containers, PPE, and absorbent materials, must be handled as hazardous waste and disposed of in the same manner as the product itself.[1]
-
Quantitative Hazard and Regulatory Data
For quick reference, the following table summarizes key quantitative data for mesityl oxide, crucial for safety assessments and logistical planning.
| Parameter | Value |
| UN Number | 1229[1] |
| Hazard Class | 3 (Flammable Liquid) |
| Packing Group | III |
| Flash Point | 25°C - 31°C (77°F - 87.8°F)[1][3][5] |
| Explosive Limits in Air | 1.4% - 10.1% by volume[1][3][5] |
| ACGIH TLV-TWA (8-hr) | 15 ppm[3][8] |
| ACGIH STEL (15-min) | 25 ppm[3][8] |
| NIOSH TWA (10-hr) | 10 ppm (40 mg/m³)[8] |
| OSHA PEL TWA (8-hr) | 25 ppm (100 mg/m³)[8] |
Mesityl Oxide Disposal Workflow
The following diagram illustrates the logical steps and decision points for the proper and safe disposal of mesityl oxide waste.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. chemicalsafety.ilo.org [chemicalsafety.ilo.org]
- 4. nj.gov [nj.gov]
- 5. fishersci.com [fishersci.com]
- 6. store.sangon.com [store.sangon.com]
- 7. Mesityl oxide | C6H10O | CID 8858 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. datasheets.scbt.com [datasheets.scbt.com]
Safeguarding Your Research: A Comprehensive Guide to Handling Mesityl Oxide
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Mesityl oxide, a flammable and toxic chemical. Adherence to these procedures is critical for minimizing risk and ensuring operational integrity.
Personal Protective Equipment (PPE)
When handling Mesityl oxide, a comprehensive PPE strategy is non-negotiable. The following equipment is mandatory to prevent exposure through inhalation, skin contact, or eye contact.
Respiratory Protection: Use a NIOSH-approved respirator with organic vapor cartridges.[1] In areas with poor ventilation or during spill clean-up, a self-contained breathing apparatus (SCBA) is necessary.[1][2]
Eye and Face Protection: Chemical safety goggles are required at all times.[1][3] For splash hazards, a face shield should be worn in addition to goggles.[1][3]
Skin and Body Protection:
-
Gloves: Wear solvent-resistant gloves.[4] Always inspect gloves for integrity before use and employ proper removal techniques to avoid skin contact.[1]
-
Protective Clothing: A lab coat or chemical-resistant apron is required. For larger quantities or increased risk of splashing, a full chemical-resistant suit is recommended.[1][4]
-
Footwear: Closed-toe shoes are mandatory. In areas with a high risk of spills, chemical-resistant boots should be worn.
Quantitative Safety Data
A clear understanding of Mesityl oxide's properties is crucial for safe handling. The following table summarizes key quantitative data.
| Property | Value |
| Flash Point | 28 °C / 82.4 °F[5] |
| Boiling Point | 129 °C / 264.2 °F[5] |
| Melting Point | -53 °C / -63.4 °F[5] |
| Upper Explosive Limit | 10.1% (V)[3] |
| Lower Explosive Limit | 1.4% (V)[3] |
| Vapor Pressure | 10.53 mbar @ 20 °C[5] |
Operational Plan: Safe Handling and Storage
Handling:
-
Always work in a well-ventilated area, preferably within a chemical fume hood.[4]
-
Ground and bond containers when transferring the liquid to prevent static discharge.[4]
-
Do not eat, drink, or smoke in areas where Mesityl oxide is handled.[3][4]
Storage:
-
Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames.[3][4]
-
Keep containers tightly closed.[3]
-
Store separately from strong oxidants and acids.[2]
-
Avoid storage in plastic or copper containers.[2]
Disposal Plan
Mesityl oxide waste is considered hazardous and must be disposed of accordingly.[4]
-
Small Quantities: For very small spills, absorb the liquid with a non-combustible material like vermiculite, dry sand, or earth and place it in a sealed container for disposal.[4]
-
Large Quantities: For larger amounts or unused products, the recommended disposal method is incineration in a chemical incinerator equipped with an afterburner and scrubber.[3] This should be handled by a licensed disposal company.
-
Containers: Empty containers should be handled as the product itself and not mixed with other waste.
Emergency Procedures: Spill Response Protocol
In the event of a Mesityl oxide spill, follow this step-by-step protocol to ensure a safe and effective cleanup.
Experimental Protocol: Mesityl Oxide Spill Cleanup
-
Evacuate and Isolate: Immediately evacuate all non-essential personnel from the spill area.[1][4] Isolate the area to prevent the spread of vapors.
-
Ensure Proper Ventilation: Increase ventilation in the area of the spill.[4]
-
Eliminate Ignition Sources: Remove all sources of ignition, including open flames, sparks, and hot surfaces.[1][4]
-
Don Appropriate PPE: Before entering the spill area, ensure all responders are wearing the correct PPE, including respiratory protection, chemical-resistant gloves, and eye protection.
-
Contain the Spill: For liquid spills, create a dike around the spill using a non-combustible absorbent material such as sand, earth, or vermiculite.[4][6]
-
Absorb the Spill: Carefully apply the absorbent material to the spill, working from the outside in.
-
Collect and Dispose: Once the liquid is absorbed, use non-sparking tools to collect the material and place it into a labeled, sealed container for hazardous waste disposal.[6]
-
Decontaminate the Area: Clean the spill area with soap and water.
-
Decontaminate PPE: All contaminated clothing and PPE should be removed and decontaminated or disposed of as hazardous waste.
-
Report the Incident: Report the spill to the appropriate safety personnel.
Mesityl Oxide Spill Response Workflow
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
